P-selectin antagonist 1
Description
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Properties
Molecular Formula |
C56H71N5Na4O25S3 |
|---|---|
Molecular Weight |
1402.3 g/mol |
IUPAC Name |
tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-ethyl-5-[3-[1-[4-oxo-4-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]butyl]triazol-4-yl]propylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate |
InChI |
InChI=1S/C56H75N5O25S3.4Na/c1-3-31-21-34(52(68)57-18-10-16-35-27-61(60-59-35)19-11-17-43(63)58-38-25-36(87(72,73)74)22-33-23-37(88(75,76)77)26-42(44(33)38)89(78,79)80)24-39(49(31)86-55-48(67)47(66)45(64)29(2)81-55)83-56-51(85-54(71)32-14-8-5-9-15-32)50(46(65)41(28-62)84-56)82-40(53(69)70)20-30-12-6-4-7-13-30;;;;/h5,8-9,14-15,22-23,25-27,29-31,34,39-41,45-51,55-56,62,64-67H,3-4,6-7,10-13,16-21,24,28H2,1-2H3,(H,57,68)(H,58,63)(H,69,70)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;/q;4*+1/p-4/t29-,31-,34+,39+,40-,41+,45+,46-,47+,48-,49+,50-,51+,55-,56+;;;;/m0..../s1 |
InChI Key |
ZHOVLCIUMKGICQ-ORJPRSQDSA-J |
Isomeric SMILES |
CC[C@H]1C[C@H](C[C@H]([C@@H]1O[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)C)O)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCCC6=CN(N=N6)CCCC(=O)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC1CC(CC(C1OC2C(C(C(C(O2)C)O)O)O)OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCCC6=CN(N=N6)CCCC(=O)NC7=C8C(=CC(=C7)S(=O)(=O)[O-])C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of P-selectin Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its involvement in various pathological processes, including thrombosis, atherosclerosis, and sickle cell disease, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of notable P-selectin antagonists, complete with detailed experimental protocols and a summary of their quantitative data.
P-selectin Signaling Pathway
P-selectin mediates cell adhesion by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), expressed on the surface of leukocytes. This interaction initiates a signaling cascade that ultimately leads to leukocyte activation and firm adhesion to the endothelium.
P-selectin mediated leukocyte adhesion signaling cascade.
Small Molecule P-selectin Antagonists
HMCEF: A β-Carboline Derivative
(2-(3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-l-phenylalanine)
HMCEF was identified as a novel P-selectin inhibitor through computer-assisted screening of β-carboline derivatives. It has demonstrated efficacy in down-regulating P-selectin expression and inhibiting thrombosis and inflammation in animal models.[1]
Synthesis of HMCEF Precursor (3-Hydroxymethyl-9H-pyrido[3,4-b]indol-1(2H)-one):
A mild and efficient two-step synthesis has been described for 3-substituted β-carbolinone derivatives from 3-substituted β-carbolines. The process involves N-oxidation followed by rearrangement.
-
Step 1: N-oxidation: 3-Hydroxymethyl-β-carboline is reacted with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a solvent like ethanol.
-
Step 2: Rearrangement: The resulting N-oxide is then treated with a reagent like acetic anhydride in refluxing chloroform to induce rearrangement to the β-carbolin-1-one skeleton.
The final coupling of this precursor with L-phenylalanine to yield HMCEF would proceed via standard peptide coupling methodologies.
PSI-697: A Tetrahydrobenzoquinoline Salicylic Acid
(2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid)
PSI-697 is an orally active small-molecule antagonist of P-selectin. It has been shown to inhibit the binding of P-selectin to PSGL-1 and has demonstrated anti-inflammatory and antithrombotic effects in rodent models.
Synthesis of PSI-697:
The synthesis of PSI-697 and its analogs, the tetrahydrobenzoquinoline salicylic acids, has been reported. The general synthetic strategy involves the construction of the core quinoline salicylic acid scaffold followed by modifications. While the specific, step-by-step experimental details for the synthesis of PSI-697 are proprietary and not fully disclosed in publicly available literature, the general approach involves multi-step organic synthesis.
Bimosiamose: A Pan-Selectin Antagonist
(1,6-bis[3-(3-carboxymethylphenyl)-4-(2-α-D-mannopyranosyloxy)phenyl]hexane)
Bimosiamose is a synthetic pan-selectin antagonist, meaning it inhibits E-, P-, and L-selectin. It has been investigated for the treatment of inflammatory diseases such as asthma and psoriasis.
Synthesis of Bimosiamose:
The synthesis of Bimosiamose involves a multi-step process. A key step is the Friedel-Crafts acylation of anisole with adipoyl chloride, followed by a Wolff-Kishner reduction to form a 1,6-bis(4-methoxyphenyl)hexane intermediate. Subsequent bromination, ether cleavage, glycosylation with α-D-mannose pentaacetate, Suzuki coupling, and final hydrolysis yield the target compound.
Monoclonal Antibody P-selectin Antagonists
Inclacumab
Inclacumab is a fully human monoclonal antibody that selectively targets P-selectin. It competitively inhibits the interaction between P-selectin and its ligand, PSGL-1. Clinical trials have investigated its efficacy in reducing myocardial damage after percutaneous coronary intervention and in the treatment of sickle cell disease.
Crizanlizumab
Crizanlizumab is another humanized monoclonal antibody that binds to P-selectin and blocks its interaction with PSGL-1. It is approved for the prevention of vaso-occlusive crises in patients with sickle cell disease.
Quantitative Data Summary
| Antagonist | Type | Target(s) | IC50 / Kd |
| HMCEF | Small Molecule | P-selectin | Minimal effective dose of 20 nmol/kg (in vivo)[1] |
| PSI-697 | Small Molecule | P-selectin | IC50 of 50-125 µM for P-selectin/PSGL-1 binding |
| Bimosiamose | Small Molecule | Pan-selectin | - |
| Inclacumab | Monoclonal Antibody | P-selectin | - |
| Crizanlizumab | Monoclonal Antibody | P-selectin | - |
Experimental Protocols
P-selectin Competitive ELISA
This assay is used to determine the ability of a test compound to inhibit the binding of P-selectin to its ligand.
Workflow for a competitive P-selectin ELISA.
Protocol:
-
Coating: Coat microtiter plate wells with a rat anti-mouse IgG antibody overnight at 4°C.
-
Blocking: Wash the plate and block with 3% BSA for 8 hours at 4°C.
-
P-selectin Immobilization: Add a human recombinant P-selectin-IgG chimera protein to each well and incubate.
-
Competitive Binding: Add HL-60 cells (which express PSGL-1) pre-incubated with various concentrations of the test antagonist to the wells.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the wells to remove unbound cells.
-
Quantification: Stain the adherent cells with a suitable dye and measure the absorbance. The reduction in the number of adherent cells in the presence of the antagonist is a measure of its inhibitory activity.
Flow Cytometry for Platelet P-selectin Expression
This method quantifies the expression of P-selectin on the surface of platelets upon activation, and the inhibitory effect of an antagonist.
Protocol:
-
Blood Collection: Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate).
-
Sample Preparation: Dilute the whole blood in a suitable buffer.
-
Antagonist Incubation: Incubate the diluted blood with the P-selectin antagonist at various concentrations.
-
Platelet Activation: Add a platelet agonist (e.g., ADP or thrombin) to stimulate P-selectin expression. A tube without agonist serves as a negative control.
-
Staining: Add a fluorescently labeled anti-CD62P (P-selectin) antibody and a platelet-specific marker (e.g., anti-CD41). Incubate in the dark.
-
Fixation (Optional): Fix the cells with a suitable fixative.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) to quantify the level of inhibition.
Leukocyte Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of blood flow to study the effect of P-selectin antagonists on leukocyte rolling and adhesion to endothelial cells.
Leukocyte adhesion assay under flow conditions workflow.
Protocol:
-
Endothelial Cell Culture: Culture a monolayer of human endothelial cells (e.g., HUVECs) in a microfluidic flow chamber.
-
Endothelial Cell Activation: Stimulate the endothelial cells with an inflammatory agent like TNF-α to induce P-selectin expression.
-
Leukocyte Perfusion: Perfuse a suspension of isolated human leukocytes, pre-incubated with or without the P-selectin antagonist, through the flow chamber at a defined shear stress.
-
Data Acquisition: Record the interactions between leukocytes and the endothelial monolayer using video microscopy.
-
Data Analysis: Analyze the recorded videos to quantify parameters such as the number of rolling and firmly adherent leukocytes, and their rolling velocity.
Biacore (Surface Plasmon Resonance) Analysis
Biacore analysis provides real-time, label-free data on the binding kinetics and affinity of a small molecule antagonist to its protein target.
Protocol:
-
Chip Preparation: Immobilize recombinant P-selectin onto a sensor chip surface.
-
Antagonist Injection: Inject different concentrations of the small molecule antagonist over the sensor surface.
-
Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the antagonist binding to the immobilized P-selectin. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The development of P-selectin antagonists represents a promising therapeutic strategy for a range of inflammatory and thrombotic diseases. This guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of key P-selectin inhibitors, offering valuable insights and detailed methodologies for researchers in the field of drug discovery and development. The continued exploration of novel P-selectin antagonists holds the potential to deliver new and effective treatments for patients with significant unmet medical needs.
References
In Vitro Characterization of the P-selectin Antagonist PSI-697: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of PSI-697, a small molecule antagonist of P-selectin. P-selectin is a cell adhesion molecule that plays a critical role in the initial stages of inflammation and thrombosis by mediating the tethering and rolling of leukocytes on activated endothelial cells and platelets. Antagonizing this interaction is a promising therapeutic strategy for a variety of inflammatory and thrombotic diseases.
This document details the core in vitro assays used to determine the potency and mechanism of action of PSI-697, presenting quantitative data in a structured format, providing detailed experimental protocols, and illustrating key biological pathways and experimental workflows.
Compound Information
PSI-697 is identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, with a molecular mass of 367.83 g/mol .[1]
Quantitative Data Summary
The in vitro efficacy of PSI-697 has been quantified through various biophysical and cell-based assays. The following tables summarize the key findings.
Table 1: Biophysical Interaction Analysis of PSI-697 with P-selectin
| Assay Type | Ligand | Analyte | Key Parameter | Value | Reference |
| Surface Plasmon Resonance (Biacore) | Human PSGL-1 | Soluble Human P-selectin | IC50 | 50-125 µM | [1] |
Table 2: Cell-Based Adhesion Assay of PSI-697
| Cell Line | Substrate | Antagonist Concentration | % Inhibition of Adhesion | Reference |
| HL-60 | Soluble P-selectin-Ig | 50 µM | ~66% | |
| HL-60 | Soluble P-selectin-Ig | 100 µM | ~68% |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Surface Plasmon Resonance (SPR) - Biacore Assay for P-selectin/PSGL-1 Binding Inhibition
This assay quantifies the ability of PSI-697 to inhibit the binding of soluble P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), in real-time.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Human PSGL-1
-
Soluble recombinant human P-selectin
-
PSI-697
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ buffer)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize human PSGL-1 to the activated surface at a concentration of 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level of 2000-4000 Resonance Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be prepared similarly but without the immobilization of PSGL-1 to serve as a negative control for non-specific binding.
-
-
Binding and Inhibition Assay:
-
Prepare a series of dilutions of PSI-697 in running buffer.
-
Prepare a constant concentration of soluble human P-selectin (analyte) in running buffer (e.g., 50 nM).
-
For each cycle, co-inject the P-selectin solution with a specific concentration of PSI-697 over the PSGL-1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) in real-time.
-
After each injection, regenerate the sensor surface using a short pulse of a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Determine the steady-state binding response for each PSI-697 concentration.
-
Plot the percentage of inhibition (calculated relative to a vehicle control) against the logarithm of the PSI-697 concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic model.
-
Static Cell Adhesion Assay
This assay assesses the ability of PSI-697 to block the adhesion of a leukocyte cell line (HL-60), which endogenously expresses PSGL-1, to a surface coated with P-selectin.
Materials:
-
HL-60 cells (human promyelocytic leukemia cell line)
-
Recombinant human P-selectin-IgG Fc chimera (sP-selectin-Ig)
-
96-well microplates
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorometric plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with sP-selectin-Ig at a concentration of 3 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Wash the wells with PBS to remove any unbound protein.
-
Block non-specific binding sites by incubating the wells with a 1% BSA solution in PBS for 1-2 hours at room temperature.
-
Wash the wells again with PBS before use.
-
-
Cell Preparation and Treatment:
-
Culture HL-60 cells in appropriate cell culture medium.
-
Label the HL-60 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer (e.g., serum-free RPMI 1640).
-
Prepare a dilution series of PSI-697 in the assay buffer.
-
Pre-incubate the labeled HL-60 cells with the different concentrations of PSI-697 for a defined period (e.g., 30 minutes) at 37°C.
-
-
Adhesion Assay:
-
Add the pre-incubated cell suspension to the sP-selectin-Ig-coated wells.
-
Incubate the plate for a specific duration (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
Gently wash the wells with assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence intensity in each well using a fluorometric plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.
-
Calculate the percentage of adhesion inhibition for each concentration of PSI-697 relative to a vehicle-treated control.
-
Plot the percentage of inhibition against the PSI-697 concentration to generate a dose-response curve.
-
Visualizations
P-selectin Mediated Signaling Pathway
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, promoting firm adhesion of the leukocyte. This signaling is initiated in a G-protein coupled receptor (GPCR)-independent manner and involves the activation of Src family kinases.
Caption: P-selectin signaling cascade leading to leukocyte firm adhesion.
In Vitro Characterization Workflow for a P-selectin Antagonist
The in vitro characterization of a novel P-selectin antagonist typically follows a logical progression from initial binding assays to more complex cell-based functional assays.
Caption: A typical workflow for the in vitro characterization of a P-selectin antagonist.
References
In-Depth Technical Guide: P-Selectin Antagonist Binding Affinity to P-Selectin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding affinity of various antagonists to P-selectin, a key adhesion molecule involved in inflammatory processes and vaso-occlusion. As the designation "P-selectin antagonist 1" does not correspond to a specific agent in scientific literature, this document focuses on well-characterized P-selectin antagonists, presenting their quantitative binding data, the experimental protocols used for these measurements, and the relevant signaling pathways.
Core Concept: P-Selectin and Its Antagonism
P-selectin (CD62P) is a cell adhesion molecule expressed on activated endothelial cells and platelets.[1][2] Its primary ligand is the P-selectin glycoprotein ligand-1 (PSGL-1), which is present on the surface of most leukocytes.[2] The interaction between P-selectin and PSGL-1 mediates the initial tethering and rolling of leukocytes on the endothelium, a critical step in the inflammatory cascade and in the pathophysiology of diseases like sickle cell disease.[3][4] P-selectin antagonists are therapeutic agents designed to block this interaction, thereby reducing leukocyte adhesion and its downstream consequences.
Quantitative Binding Affinity of P-Selectin Antagonists
The binding affinity of P-selectin antagonists is a critical parameter for their development and is typically quantified by the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower Kd and IC50 values indicate higher affinity and potency, respectively. The following table summarizes the binding affinity data for prominent P-selectin antagonists.
| Antagonist | Type | P-Selectin Binding Affinity (Kd) | Inhibition of P-Selectin/PSGL-1 Interaction (IC50) | Experimental Method |
| Inclacumab | Human monoclonal IgG4 antibody | 9.9 nM[5] | 1.9 µg/mL (PSGL-1 mimetic peptide binding)[5][6] | Surface Plasmon Resonance (SPR)[7] |
| 6.7 ± 0.7 nM[7] | 430 ng/mL (cell adhesion)[5][6] | Cell-based adhesion assay[5][6] | ||
| 1.4 µg/mL (platelet-leukocyte aggregates)[5] | Flow cytometry[5] | |||
| Crizanlizumab | Humanized monoclonal IgG2 antibody | 12.4 ± 1.0 nM[7] | 2.2 µg/mL (PSGL-1 mimetic peptide binding)[6] | Surface Plasmon Resonance (SPR)[7] |
| 9.1 nM[6] | 453 ng/mL (cell adhesion)[6] | Cell-based adhesion assay[6] | ||
| PSI-697 | Small molecule | ~200 µM[8] | 50-125 µM (P-selectin/PSGL-1 binding)[9] | Biacore (SPR)[9][10] |
| 68% inhibition at 100 µM (cell adhesion)[10] | Cell-based adhesion assay[10] |
Experimental Protocols
The determination of binding affinity and functional inhibition of P-selectin antagonists involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the on-rate, off-rate, and equilibrium dissociation constant (Kd) of an antagonist's binding to P-selectin.
General Protocol:
-
Immobilization: Recombinant human P-selectin is immobilized on a sensor chip surface.
-
Binding: A solution containing the P-selectin antagonist (e.g., Inclacumab, Crizanlizumab) at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of the antagonist to the immobilized P-selectin is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the antagonist from P-selectin.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell-Based Adhesion Assays
These assays measure the functional ability of an antagonist to block the adhesion of cells expressing PSGL-1 to a surface coated with P-selectin.
Objective: To determine the IC50 value of an antagonist in a more physiologically relevant context.
General Protocol:
-
Plate Coating: Microplate wells are coated with recombinant human P-selectin.
-
Cell Culture: A cell line expressing PSGL-1 (e.g., HL-60 cells) is cultured and labeled with a fluorescent dye.
-
Incubation: The labeled cells are pre-incubated with varying concentrations of the P-selectin antagonist.
-
Adhesion: The cell-antagonist mixture is added to the P-selectin-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing the wells.
-
Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well.
-
Data Analysis: The percentage of inhibition of cell adhesion is plotted against the antagonist concentration to determine the IC50 value.
P-Selectin Signaling Pathway and Antagonist Mechanism of Action
P-selectin binding to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, which are crucial for firm adhesion of leukocytes to the endothelium.[1][3][11] P-selectin antagonists block the initial step of this pathway.
Caption: P-selectin signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow for Antagonist Characterization
The preclinical evaluation of a P-selectin antagonist typically follows a structured workflow, from initial binding studies to functional cell-based assays.
Caption: A typical experimental workflow for characterizing a P-selectin antagonist.
Concluding Remarks
The development of potent and specific P-selectin antagonists holds significant promise for the treatment of a range of inflammatory and thrombotic diseases. As demonstrated by agents such as Inclacumab and Crizanlizumab, monoclonal antibodies have shown high affinity and specificity for P-selectin. Small molecule inhibitors like PSI-697, while having lower affinity, offer the potential for oral administration. The rigorous characterization of binding affinity and functional inhibition, through the experimental protocols detailed in this guide, is paramount for the successful clinical translation of these targeted therapies.
References
- 1. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. dovepress.com [dovepress.com]
- 9. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Early-Stage Research on P-selectin Antagonists for Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key initiating event in the inflammatory cascade is the recruitment of leukocytes from the bloodstream to the site of injury. This process is mediated by a family of cell adhesion molecules, among which P-selectin plays a critical role. Expressed on the surface of activated endothelial cells and platelets, P-selectin facilitates the initial tethering and subsequent rolling of leukocytes, prerequisites for their firm adhesion and transmigration into the inflamed tissue.[1][2][3] The central role of P-selectin in leukocyte trafficking has made it a compelling therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the early-stage research and development of P-selectin antagonists, using a representative fictional antagonist, designated here as "P-selectin Antagonist 1," to illustrate the core concepts and methodologies. The data and protocols presented are synthesized from publicly available information on various P-selectin antagonists, including crizanlizumab, inclacumab, and PSI-697.
The Role of P-selectin in the Inflammatory Signaling Cascade
P-selectin, also known as CD62P, is a transmembrane protein stored in the Weibel-Palade bodies of endothelial cells and the alpha-granules of platelets.[1] Upon stimulation by inflammatory mediators such as thrombin, histamine, or cytokines like TNF-α and IL-1, P-selectin is rapidly translocated to the cell surface.[3] Once expressed, P-selectin binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[1] This interaction initiates the tethering and rolling of leukocytes along the vascular endothelium.[1][4] Beyond its mechanical role in slowing down leukocytes, the binding of P-selectin to PSGL-1 also triggers intracellular signaling events that lead to the activation of leukocyte integrins, which are necessary for firm adhesion.[1][5] This signaling is mediated through Src kinases and the phosphoinositide 3-kinase (PI3K) pathway.[1][5]
Mechanism of Action of this compound
This compound is a humanized monoclonal antibody designed to specifically bind to P-selectin on activated endothelial cells and platelets.[6][7][8][9] By binding to P-selectin, it competitively inhibits the interaction with its ligand, PSGL-1, on leukocytes.[6][10] This blockade prevents the initial tethering and rolling of leukocytes along the endothelium, a critical step in the inflammatory cascade. Consequently, this compound is expected to reduce leukocyte recruitment to sites of inflammation and mitigate inflammatory-mediated tissue damage.
Preclinical Data for P-selectin Antagonists
The preclinical evaluation of P-selectin antagonists involves a series of in vitro and in vivo studies to characterize their potency, efficacy, and pharmacokinetic properties. The following tables summarize representative quantitative data from studies on various P-selectin antagonists.
In Vitro Activity
| Antagonist | Assay Type | Cell/Component | Endpoint | Result | Reference |
| Inclacumab | Binding Affinity | Human P-selectin | Kd | 9.9 nM | [11] |
| Inclacumab | PSGL-1 Mimetic Peptide Binding Inhibition | Human P-selectin | IC50 | 1.9 µg/mL | [11] |
| Inclacumab | Cell Adhesion Inhibition (PSGL-1 expressing cells to immobilized P-selectin) | PSGL-1 expressing cells | IC50 | 430 ng/mL | [11] |
| Inclacumab | TRAP-induced Platelet-Leukocyte Aggregate (PLA) Inhibition | Human Whole Blood | IC50 | 1.4 µg/mL | [11] |
| PSI-697 | P-selectin/PSGL-1 Binding Inhibition | Human P-selectin, Human PSGL-1 | IC50 | 50-125 µM | [12] |
In Vivo Efficacy in Animal Models of Inflammation
| Antagonist | Animal Model | Species | Dosing | Key Finding | Reference |
| PSI-697 | Surgical Inflammation (exteriorized cremaster venules) | Rat | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [12] |
| PSI-697 | Venous Thrombosis | Rat | 100 mg/kg p.o. | 18% reduction in thrombus weight | [12] |
| PSI-697 | Carotid Artery Injury | Rat | 15-30 mg/kg p.o. daily | 25.7% - 40.2% dose-dependent decrease in intima/media ratio | [12] |
| RB40.34 (murine P-selectin antibody, preclinical model for Crizanlizumab) | Myelofibrosis (Gata1low mice) | Mouse | 30 µ g/mouse/day i.v. (3 days/week) | In combination with ruxolitinib, rescued the myelofibrosis phenotype | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable preclinical assessment of P-selectin antagonists. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Cell Adhesion Assay
This assay quantifies the ability of a P-selectin antagonist to inhibit the adhesion of leukocytes or PSGL-1 expressing cells to a P-selectin-coated surface.
Materials:
-
Recombinant human P-selectin
-
Recombinant human PSGL-1
-
Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes
-
Microtiter plates (96-well)
-
This compound (or other test compounds)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell labeling dye (e.g., Calcein-AM)
-
Plate reader with fluorescence detection
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with recombinant human P-selectin at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Cell Preparation: Label leukocytes with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer.
-
Compound Incubation: Add varying concentrations of this compound to the P-selectin coated wells.
-
Cell Adhesion: Add the labeled leukocytes to the wells and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the antagonist and determine the IC50 value.
In Vivo Murine Model of Peritonitis
This model assesses the effect of a P-selectin antagonist on leukocyte recruitment into the peritoneal cavity following an inflammatory stimulus.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Thioglycollate broth (4%) or Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Vehicle control (e.g., sterile saline)
-
PBS containing 3 mM EDTA
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Flow cytometer
Protocol:
-
Compound Administration: Administer this compound or vehicle control to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Inject 1 mL of 4% thioglycollate broth or a specific dose of LPS i.p. to induce peritonitis.
-
Leukocyte Recruitment: At a specified time point after induction (e.g., 4 or 24 hours), euthanize the mice.
-
Peritoneal Lavage: Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS/EDTA.
-
Cell Counting and Staining: Determine the total number of leukocytes in the lavage fluid. Stain the cells with fluorescently labeled antibodies against specific leukocyte markers.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the number of different leukocyte populations (e.g., neutrophils, macrophages) that have migrated into the peritoneal cavity.
-
Data Analysis: Compare the number of recruited leukocytes in the antagonist-treated group to the vehicle-treated group to determine the percentage of inhibition.
Experimental Workflow Visualization
The preclinical development of a P-selectin antagonist follows a logical progression from in vitro characterization to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.
Conclusion
The early-stage research on P-selectin antagonists has provided a strong rationale for their therapeutic potential in a variety of inflammatory conditions. Through a combination of in vitro and in vivo studies, the mechanism of action and preclinical efficacy of these agents have been well-characterized. The continued development of P-selectin antagonists, exemplified by the progress of molecules like crizanlizumab and inclacumab, holds promise for new treatment paradigms in diseases where leukocyte recruitment and inflammation play a central pathological role. This technical guide serves as a foundational resource for researchers and drug developers in this exciting field, outlining the key concepts, data, and methodologies that underpin the advancement of P-selectin-targeted therapies.
References
- 1. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 2. Inflammatory roles of P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation - Wikipedia [en.wikipedia.org]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. P-selectin primes leukocyte integrin activation during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. novartis.com [novartis.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Crizanlizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
The Role of P-Selectin Antagonists in Modulating PSGL-1 Interaction: A Technical Overview of Crizanlizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between P-selectin, an adhesion molecule expressed on activated endothelial cells and platelets, and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes, is a critical initiating step in the inflammatory cascade. This interaction mediates the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent firm adhesion and transmigration into tissues. In various pathological conditions, such as sickle cell disease (SCD), this process is dysregulated, leading to vaso-occlusion, inflammation, and end-organ damage. Consequently, targeting the P-selectin/PSGL-1 axis with specific antagonists represents a promising therapeutic strategy. This technical guide provides an in-depth analysis of P-selectin antagonists, with a focus on the monoclonal antibody crizanlizumab, and its effect on the P-selectin/PSGL-1 interaction.
Crizanlizumab: A Case Study of a P-Selectin Antagonist
Crizanlizumab is a humanized IgG2 kappa monoclonal antibody that specifically targets P-selectin.[1][2] By binding to P-selectin, crizanlizumab effectively blocks its interaction with PSGL-1 on leukocytes and other cells.[1][3] This mechanism of action is central to its therapeutic effect in sickle cell disease, where it has been shown to reduce the frequency of vaso-occlusive crises (VOCs).[4][5]
Quantitative Data on Crizanlizumab's Efficacy
The clinical efficacy of crizanlizumab has been demonstrated in several studies. The SUSTAIN trial, a phase II multicenter, randomized, placebo-controlled study, provided key quantitative data on its impact on VOCs in patients with sickle cell disease.[4][6]
| Efficacy Endpoint | Placebo | Crizanlizumab (5.0 mg/kg) | Percentage Reduction | p-value |
| Annual Rate of VOCs | 2.98 | 1.63 | 45.3% | 0.01 |
| Median Time to First VOC (months) | 1.38 | 4.07 | - | 0.001 |
| Annual Rate of Uncomplicated VOCs | 2.91 | 1.08 | 62.9% | 0.02 |
Table 1: Key Efficacy Data from the SUSTAIN Trial.[4][6][7]
Further in vitro studies have quantified the inhibitory effect of crizanlizumab on the cellular interactions that underpin vaso-occlusion.
| Assay | Condition | Crizanlizumab IC₅₀ (µg/mL) |
| Platelet-Leukocyte Aggregation | Healthy Donor Blood | 2.81 |
| Platelet-Leukocyte Aggregation | Sickle Cell Disease Patient Blood | 0.44 |
Table 2: In Vitro Inhibitory Concentration (IC₅₀) of Crizanlizumab.
Experimental Protocols for Evaluating P-Selectin Antagonists
The assessment of P-selectin antagonist efficacy relies on a variety of in vitro and in vivo experimental models. Key methodologies are detailed below.
Microfluidic-Based Leukocyte Adhesion Assay
This assay simulates the physiological conditions of blood flow to assess the initial steps of leukocyte adhesion to P-selectin.[1][8]
Methodology:
-
Microchannel Preparation: Polydimethylsiloxane (PDMS) microfluidic channels are coated with recombinant human P-selectin.
-
Blocking: The channels are blocked with a protein solution (e.g., bovine serum albumin) to prevent non-specific cell adhesion.
-
Antagonist Incubation: The P-selectin-coated channels are incubated with varying concentrations of the P-selectin antagonist (e.g., crizanlizumab) or a vehicle control.
-
Cell Perfusion: Whole blood or isolated leukocytes are perfused through the microchannels at a defined shear stress, mimicking physiological flow rates.
-
Data Acquisition: Leukocyte rolling and adhesion are visualized and quantified using microscopy and image analysis software. The number of rolling and firmly adhered cells per unit area is determined.
-
Analysis: The inhibitory effect of the antagonist is calculated by comparing the number of adherent cells in the antagonist-treated channels to the control channels.
Flow Cytometry for Platelet-Leukocyte Aggregate (PLA) Analysis
This high-throughput method quantifies the formation of aggregates between platelets and leukocytes in whole blood, a process mediated by P-selectin.[9][10][11][12]
Methodology:
-
Blood Collection: Whole blood is collected in anticoagulated tubes.
-
Agonist Stimulation (Optional): To induce platelet activation and P-selectin expression, a platelet agonist (e.g., thrombin receptor-activating peptide, TRAP) can be added.
-
Antagonist Treatment: The blood samples are incubated with the P-selectin antagonist or a vehicle control.
-
Antibody Staining: The samples are stained with fluorescently labeled antibodies specific for a leukocyte marker (e.g., CD45) and a platelet marker (e.g., CD41 or CD61).
-
Flow Cytometry Analysis: The stained samples are analyzed on a flow cytometer. Leukocytes are identified based on their light scatter properties and CD45 expression. The presence of platelet-leukocyte aggregates is determined by identifying the population of leukocytes that are also positive for the platelet marker.
-
Data Analysis: The percentage of leukocytes forming aggregates with platelets and the median fluorescence intensity of the platelet marker on these aggregates are quantified to assess the inhibitory effect of the antagonist.
P-Selectin/PSGL-1 Signaling Pathway and Inhibition by Crizanlizumab
The binding of P-selectin to PSGL-1 on leukocytes does not merely mediate adhesion but also initiates an intracellular signaling cascade that leads to integrin activation and firm adhesion.
Upon engagement by P-selectin, PSGL-1 clustering on the leukocyte surface triggers the activation of Src family kinases.[13] This, in turn, leads to the phosphorylation of downstream signaling molecules and the activation of β2 integrins, such as LFA-1 and Mac-1. Activated integrins undergo a conformational change that increases their affinity for their ligands on the endothelial cell surface (e.g., ICAM-1), resulting in firm adhesion of the leukocyte. Crizanlizumab, by physically blocking the initial P-selectin/PSGL-1 interaction, prevents the initiation of this entire signaling cascade, thereby inhibiting leukocyte rolling, firm adhesion, and subsequent inflammatory processes.
References
- 1. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: a standardized microfluidic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. novartis.com [novartis.com]
- 5. hcplive.com [hcplive.com]
- 6. Effect of crizanlizumab on pain crises in subgroups of patients with sickle cell disease: A SUSTAIN study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Microfluidic Assay for the Assessment of Leukocyte Adhesion to Human Induced Pluripotent Stem Cell-derived Endothelial Cells (hiPSC-ECs) [jove.com]
- 9. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Role of P-selectin Antagonism in Thrombosis: A Technical Guide
Abstract
P-selectin, a cell adhesion molecule rapidly expressed on activated platelets and endothelial cells, plays a pivotal role in the initiation and propagation of thrombosis. By mediating the initial tethering and rolling of leukocytes and the formation of platelet-leukocyte aggregates, P-selectin contributes significantly to both venous and arterial thrombus formation. Consequently, the antagonism of P-selectin has emerged as a promising therapeutic strategy to mitigate thrombotic events with a potentially lower bleeding risk compared to traditional anticoagulants. This technical guide provides an in-depth examination of the role of P-selectin antagonists in thrombosis, summarizing key quantitative data from preclinical and clinical studies, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the fields of hematology, cardiology, and pharmacology.
Introduction: The Central Role of P-selectin in Thrombosis
P-selectin is a transmembrane protein stored in the alpha-granules of platelets and the Weibel-Palade bodies of endothelial cells.[1][2] Upon activation by thrombotic or inflammatory stimuli such as thrombin or histamine, P-selectin is rapidly translocated to the cell surface.[2][3] Its primary function in hemostasis and thrombosis is to mediate cell-cell interactions.
The principal ligand for P-selectin is the P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[2][4] The interaction between P-selectin on activated platelets/endothelium and PSGL-1 on leukocytes is a critical initiating event in thrombosis.[4] This binding facilitates:
-
Leukocyte Rolling and Adhesion: The initial tethering and rolling of leukocytes along the activated endothelium, a prerequisite for their firm adhesion and transmigration into tissues.[2][5]
-
Platelet-Leukocyte Aggregates (PLAs): The formation of aggregates between activated platelets and leukocytes.[1] These aggregates contribute to the growing thrombus and upregulate the expression of procoagulant factors, such as tissue factor, on leukocytes.[1]
-
Thrombus Stabilization: P-selectin also mediates platelet-platelet interactions, contributing to the stability and size of the platelet aggregate.[1][6]
Given these crucial roles, inhibiting the P-selectin/PSGL-1 axis presents a targeted approach to disrupt the thrombo-inflammatory processes that drive thrombosis.[7][8]
P-selectin Antagonists: Mechanism of Action and Therapeutic Classes
P-selectin antagonists are a diverse group of molecules designed to block the interaction between P-selectin and its ligands, primarily PSGL-1.[2] By doing so, they inhibit the recruitment of leukocytes to the site of vascular injury and reduce the formation of prothrombotic platelet-leukocyte aggregates.[7] This mechanism is distinct from traditional anticoagulants that target the coagulation cascade.[9] The main classes of P-selectin antagonists include:
-
Monoclonal Antibodies: These antibodies (e.g., Crizanlizumab, Inclacumab) bind directly to P-selectin, sterically hindering its interaction with PSGL-1.[10][11]
-
Small Molecules: Orally available small molecules (e.g., PSI-697) that act as antagonists of P-selectin.[12]
-
Glycomimetics and Recombinant Ligands: These molecules, such as recombinant soluble PSGL-1 (rPSGL-Ig), mimic the natural ligand and act as competitive inhibitors of P-selectin binding.[3][13]
Quantitative Data on the Efficacy of P-selectin Antagonists
The efficacy of various P-selectin antagonists has been evaluated in numerous preclinical and clinical models of thrombosis. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of PSI-697 (Small Molecule) in Thrombosis Models
| Animal Model | Dosing Regimen | Key Quantitative Outcome | Reference(s) |
| Rat Venous Thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight (P < 0.05) | [12] |
| Rat Carotid Injury | 15 mg/kg & 30 mg/kg p.o. daily | Dose-dependent decreases in intima/media ratios of 25.7% (P = 0.002) and 40.2% (P = 0.025) | [12] |
| Murine IVC Ligation | 100 mg/kg daily in food | Significant decrease in thrombus weight vs. non-treated at day 2 (P = 0.014) | [14] |
| Rat IVC Stenosis | 30 mg/kg daily oral gavage | Significantly decreased intimal thickness score vs. vehicle control | [15] |
Table 2: Preclinical Efficacy of rPSGL-Ig (Glycomimetic) in Thrombosis Models
| Animal Model | Dosing Regimen | Key Quantitative Outcome | Reference(s) |
| Baboon Iliac Vein Thrombosis | 4 mg/kg | 62% spontaneous vein reopening vs. 8% in controls (P < 0.05) after 14 days of treatment | [3] |
| Baboon IVC Thrombosis | 500 µg/kg, 1 mg/kg, 4 mg/kg | Statistically significant dose-response relationship between rPSGL-Ig dose and thrombosis inhibition (p < 0.01) | [16] |
| Cat Jugular Vein Stasis | 1.0 mg/kg & 4.0 mg/kg | Partial and complete prevention of thrombi occurrence, respectively | [13] |
| Rat Portal Vein Thrombosis | 4 mg/kg i.p. | Significantly inhibited PVT formation by lowering thrombus size and vessel diameter vs. model group (P < 0.05) | [17] |
Table 3: Ex Vivo and Clinical Efficacy Data for P-selectin Antagonists
| Antagonist (Class) | Study Design / Model | Dosing Regimen | Key Quantitative Outcome | Reference(s) |
| PSI-697 (Small Molecule) | Ex vivo Badimon Chamber (Human) | 2 µM & 20 µM | 30% (P=0.0002) & 41% (P=0.0008) reduction in thrombus area at high shear, respectively | [18][19] |
| Crizanlizumab (mAb) | Phase 2 (SCD Patients) | 5.0 mg/kg | 45.3% reduction in the annual rate of vaso-occlusive crises vs. placebo (P = 0.01) | [20] |
| Crizanlizumab (mAb) | Real-world evidence (SCD Patients) | 5 mg/kg | 36.2% reduction in the proportion of patients with ≥ 1 healthcare-managed VOCs | [21][22] |
| Inclacumab (mAb) | Phase 1 (Healthy Volunteers) | 20 mg/kg & 40 mg/kg IV | >90% P-selectin inhibition observed up to 12 weeks post-dose | [11] |
Visualizations: Signaling Pathways and Experimental Workflows
P-selectin Signaling Pathway in Thrombosis
The following diagram illustrates the central role of P-selectin in mediating the cellular interactions that lead to thrombus formation.
Caption: P-selectin's role in thrombosis initiation and the inhibitory action of antagonists.
Experimental Workflow for In Vivo Evaluation
This diagram outlines a typical experimental workflow for assessing the efficacy of a novel P-selectin antagonist in a murine model of deep vein thrombosis.
Caption: Workflow for preclinical evaluation of a P-selectin antagonist in a DVT model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies evaluating P-selectin antagonists. Below are synthesized protocols for key in vivo and ex vivo models.
Protocol 1: In Vivo Murine Deep Vein Thrombosis (DVT) - IVC Stasis Model
This model is widely used to study venous thrombosis formation and resolution.[1][2]
-
Animal Preparation: Anesthetize 8-10-week-old C57BL/6 mice using isoflurane.[2] Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.[23]
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Using blunt dissection, carefully separate the IVC from the aorta.[2]
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation with 6-0 silk sutures.[2]
-
Pass a 6-0 silk suture behind the IVC just caudal to the left renal vein.
-
-
Thrombosis Induction:
-
Completely ligate the IVC with the suture to induce total blood flow stasis.[2]
-
Close the abdominal incision in layers.
-
-
Antagonist Administration: The P-selectin antagonist or vehicle control can be administered at various time points (prophylactically before surgery or therapeutically after thrombus formation) via appropriate routes (e.g., oral gavage, intraperitoneal, or intravenous injection).[14]
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 2, 6, or 14 days), re-anesthetize the mouse.[14]
-
Re-open the laparotomy, expose the IVC, and excise the thrombosed segment.
-
Measure the thrombus weight.[14]
-
The thrombus and vein wall can be processed for histological analysis (e.g., H&E staining) or molecular assays (e.g., ELISA for inflammatory markers).[15]
-
Protocol 2: Ex Vivo Thrombus Formation - Badimon Perfusion Chamber
This model assesses thrombus formation under controlled rheological conditions using human blood.[18][19]
-
Chamber Preparation:
-
Blood Collection and Antagonist Incubation:
-
Draw whole blood from healthy, consenting human volunteers into citrate anticoagulant.
-
In a double-blind, randomized setup, the blood is perfused through an extracorporeal circuit.[19]
-
The P-selectin antagonist (e.g., PSI-697 at desired concentrations), a positive control (e.g., a GPIIb/IIIa inhibitor like tirofiban), or a saline placebo is administered into the circuit just before the perfusion chamber.[18][19]
-
-
Perfusion:
-
Perfuse the blood through the chamber for a set duration (e.g., 5 minutes) at a constant flow rate to maintain desired shear rates (e.g., low shear at 212 s⁻¹ and high shear at 1690 s⁻¹).[18]
-
-
Analysis:
-
After perfusion, disassemble the chamber and carefully remove the porcine aorta substrate.
-
Fix the substrate in 4% paraformaldehyde.
-
Embed the tissue, section it, and stain (e.g., with hematoxylin and eosin).
-
Perform morphometric analysis using computerized planimetry to quantify the total thrombus area (in µm²) on the substrate surface.[18]
-
Conclusion and Future Directions
The inhibition of P-selectin represents a targeted and effective strategy for the prevention and treatment of thrombosis. By disrupting the initial steps of leukocyte adhesion and platelet-leukocyte aggregation, P-selectin antagonists can reduce thrombus formation in both venous and arterial systems. Quantitative data from a range of preclinical and clinical studies demonstrate a consistent antithrombotic effect across different classes of antagonists. Notably, this mechanism of action may offer a favorable safety profile with a reduced risk of bleeding compared to conventional anticoagulants, although this requires further validation in large-scale clinical trials.
Future research should continue to explore the efficacy of P-selectin inhibitors in diverse thrombotic disorders, optimize dosing regimens, and further clarify their long-term safety and potential synergistic effects when combined with other antithrombotic agents. The development of orally bioavailable and highly potent small-molecule inhibitors remains a key objective for enhancing patient compliance and broadening the clinical applicability of P-selectin antagonism.
References
- 1. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography [jove.com]
- 2. Deep Vein Thrombosis Induced by Stasis in Mice Monitored by High Frequency Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New and effective treatment of experimentally induced venous thrombosis with anti-inflammatory rPSGL-Ig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine model of large-vein electrolytic injury induction of thrombosis with slow resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizanlizumab: A CRITICAL Drug During a CRITICAL Time? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Crizanlizumab, a P-Selectin Inhibitor, in COVID-19: A Placebo-Controlled, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase 1 study in healthy participants to characterize the safety and pharmacology of inclacumab, a fully human anti-P-selectin antibody, in development for treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inhibitory role of recombinant P-selectin glycoprotein ligand immunoglobulin G on portal vein thrombosis based on a novel rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased venous thrombosis with an oral inhibitor of P selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. P-selectin antagonism causes dose-dependent venous thrombosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The inhibitory role of recombinant P-selectin glycoprotein ligand immunoglobulin G on portal vein thrombosis based on a novel rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. heart.bmj.com [heart.bmj.com]
- 19. P-selectin antagonism reduces thrombus formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real‐World Evidence of Crizanlizumab Showing Reductions in Vaso‐Occlusive Crises and Opioid Usage in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-World Evidence of Crizanlizumab Showing Reductions in Vaso-Occlusive Crises and Opioid Usage in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
P-Selectin Antagonism: A Technical Guide to a Promising Therapeutic Avenue for Sickle Cell Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sickle cell disease (SCD) is a debilitating genetic disorder characterized by chronic hemolysis, vascular inflammation, and recurrent vaso-occlusive crises (VOCs) that lead to severe pain and progressive organ damage. The pathophysiology of VOC is complex, involving the adhesion of sickled red blood cells, leukocytes, and platelets to the vascular endothelium. P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in initiating this adhesive cascade. Consequently, the development of P-selectin antagonists represents a targeted therapeutic strategy to mitigate vaso-occlusion and its clinical consequences. This technical guide provides an in-depth overview of P-selectin antagonism in SCD, with a focus on the underlying mechanisms, key experimental findings, and clinical trial outcomes.
The Role of P-Selectin in Sickle Cell Disease Pathophysiology
P-selectin is a critical mediator in the multicellular interactions that drive vaso-occlusion in SCD.[1] Upon activation by inflammatory stimuli, endothelial cells and platelets rapidly translocate P-selectin from intracellular stores (Weibel-Palade bodies and α-granules, respectively) to the cell surface. This surface-expressed P-selectin then binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of leukocytes.[2]
This interaction initiates the capture and rolling of leukocytes along the vascular endothelium, a crucial first step in the inflammatory cascade. In the context of SCD, this process is pathologically amplified. The chronic inflammatory state in SCD leads to persistently elevated levels of P-selectin expression. The binding of P-selectin to PSGL-1 on leukocytes facilitates the adhesion of these cells to the vessel wall. Subsequently, sickled red blood cells can adhere to these tethered leukocytes, leading to the formation of multicellular aggregates that obstruct microvascular blood flow, causing ischemia and pain characteristic of a VOC.[1][2]
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Caption: Workflow for in vivo vaso-occlusion studies.
In Vitro Flow Adhesion Assay
This protocol outlines a method for assessing the adhesion of leukocytes from SCD patients to immobilized P-selectin under flow conditions using a microfluidic system.
Materials:
-
Microfluidic device (e.g., BioFlux™ system)
-
Recombinant human P-selectin
-
Whole blood or isolated leukocytes from SCD patients and healthy controls
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Inverted microscope with a camera
Procedure:
-
Microfluidic Channel Coating: Coat the microfluidic channels with a solution of recombinant P-selectin (e.g., 10 µg/mL in PBS) and incubate for a specified time (e.g., 1 hour at 37°C).
-
Blocking: Block any remaining non-specific binding sites by perfusing a solution of BSA (e.g., 1% in PBS) through the channels.
-
Cell Perfusion: Perfuse whole blood or a suspension of isolated leukocytes through the P-selectin-coated channels at a defined shear stress (e.g., 1 dyne/cm²).
-
Washing: After the perfusion period, wash the channels with buffer to remove non-adherent cells.
-
Imaging and Quantification: Acquire images of multiple fields of view along the microfluidic channel. Count the number of adherent cells per unit area to determine the adhesion density.
dot
Caption: Workflow for in vitro flow adhesion assays.
Future Directions and Conclusion
The development of P-selectin antagonists has marked a significant advancement in the management of SCD, offering a targeted therapy to prevent vaso-occlusive crises. While the clinical trial results have been mixed, the strong preclinical rationale and the positive outcomes of the SUSTAIN trial for crizanlizumab underscore the therapeutic potential of this approach.
Future research in this area will likely focus on:
-
Understanding the Discrepancies in Clinical Trial Outcomes: Further analysis of the STAND and THRIVE-131 trial data is needed to understand the reasons for the different outcomes compared to the SUSTAIN trial.
-
Identifying Patient Subpopulations: Investigating whether certain subgroups of SCD patients may derive greater benefit from P-selectin antagonist therapy.
-
Combination Therapies: Exploring the efficacy of P-selectin inhibitors in combination with other SCD therapies that target different aspects of the disease pathophysiology.
-
Development of Novel P-Selectin Antagonists: Continued efforts to develop new P-selectin inhibitors with improved efficacy, safety, and dosing profiles.
References
Preclinical Profile of Recombinant P-Selectin Glycoprotein Ligand-Ig (rPSGL-Ig): A P-Selectin Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes during the inflammatory cascade and in thrombus formation.[1][2][3] Its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), is expressed on the surface of most leukocytes.[4][5] The interaction between P-selectin and PSGL-1 is a critical initiating step in various pathological processes, including thrombosis, inflammation, and ischemia-reperfusion injury.[4][6] Consequently, antagonism of the P-selectin/PSGL-1 pathway presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data for a key P-selectin antagonist, recombinant P-selectin glycoprotein ligand-Ig (rPSGL-Ig), a soluble, chimeric form of PSGL-1.[4][7]
Mechanism of Action
rPSGL-Ig acts as a competitive antagonist of P-selectin. By mimicking the natural ligand, it binds to P-selectin on activated platelets and endothelial cells, thereby blocking the interaction with PSGL-1 on leukocytes.[1] This inhibition prevents the initial tethering and rolling of leukocytes on the vessel wall, a crucial step in their recruitment to sites of inflammation and injury.[2][4] Furthermore, by blocking P-selectin on activated platelets, rPSGL-Ig can inhibit the formation of platelet-leukocyte aggregates, which contribute to thrombus stabilization and propagation.[1]
Signaling Pathway of P-Selectin/PSGL-1 Mediated Leukocyte Adhesion
The binding of P-selectin to PSGL-1 on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins, resulting in firm adhesion of leukocytes to the endothelium. This process, known as "outside-in" signaling, is crucial for subsequent leukocyte transmigration.[8]
Caption: P-selectin/PSGL-1 signaling cascade leading to leukocyte firm adhesion.
Preclinical Efficacy
The efficacy of rPSGL-Ig has been evaluated in various animal models of thrombosis and inflammation.
Thrombosis Models
In a baboon model of deep vein thrombosis (DVT), treatment with rPSGL-Ig resulted in a significant increase in spontaneous vein reopening compared to controls (62% vs 8%, p < 0.05).[9] In a rat model of portal vein thrombosis, rPSGL-Ig significantly decreased thrombus size and vessel diameter compared to the model group.[10] A study in a swine model of double angioplasty demonstrated that rPSGL-Ig significantly reduced the adhesion of platelets and neutrophils to injured arteries and increased the residual lumen by 63% at 4 weeks.[11]
| Animal Model | Endpoint | rPSGL-Ig Treatment | Control | p-value | Reference |
| Baboon Deep Vein Thrombosis | Spontaneous Vein Reopening (%) | 62 | 8 | <0.05 | [9] |
| Rat Portal Vein Thrombosis | Thrombus Size (qualitative) | Decreased | Increased | N/A | [10] |
| Swine Double Angioplasty | Residual Lumen (mm²) at 4 weeks | 6.1 ± 0.6 | 3.8 ± 0.1 | <0.002 | [11] |
| Swine Double Angioplasty | Platelet Adhesion Reduction at 4h (%) | 50 | 0 | Significant | [11] |
| Swine Double Angioplasty | Neutrophil Adhesion Reduction at 4h (%) | 50 | 0 | Significant | [11] |
Inflammation Models
In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, rPSGL-Ig treatment alleviated lung injury, reduced the recruitment of inflammatory cells, including neutrophils, and decreased the levels of inflammatory cytokines.[12] Studies using intravital microscopy have shown that antibodies and pharmacological inhibitors targeting the N-terminus of PSGL-1, such as rPSGL-Ig, reduce but do not completely abolish P-selectin-dependent leukocyte rolling in vivo.[6]
| Animal Model | Endpoint | rPSGL-Ig Treatment | Control | p-value | Reference |
| Murine Acute Lung Injury | Lung Injury Index | Improved | Severe | N/A | [12] |
| Murine Acute Lung Injury | Neutrophil Recruitment | Reduced | Increased | N/A | [12] |
| Murine Acute Lung Injury | Inflammatory Cytokines | Reduced | Increased | N/A | [12] |
Pharmacokinetics
Pharmacokinetic parameters of rPSGL-Ig have been determined across several animal species. Allometric scaling has been used to predict human pharmacokinetic parameters.[7]
| Species | Clearance (CL) | Volume of Distribution (Vc) | Half-life (t½) | Reference |
| Mouse | 0.37 * W^0.93 ml/h | 45.0 * W^1.064 ml | 190 * W^0.159 h | [7] |
| Rat | " | " | " | [7] |
| Monkey (Papio) | " | " | " | [7] |
| Human (predicted) | 19.9 ml/h (for 70kg) | 4138 ml (for 70kg) | 15.5 days (for 70kg) | [7] |
Safety and Toxicology
Preclinical safety studies are essential to evaluate the potential toxicity of a new drug candidate before human trials.[13][14][15] In a baboon model of DVT, no anticoagulation, thrombocytopenia, or wound complications were observed in animals treated with rPSGL-Ig.[9] A phase II clinical study in liver transplant recipients showed that rPSGL-Ig was safe and well-tolerated.[16][17]
Experimental Protocols
Deep Vein Thrombosis (DVT) Induction in a Rat Model (Stasis Model)
This protocol describes the induction of DVT by ligation of the inferior vena cava (IVC).[18][19]
Caption: Workflow for inducing deep vein thrombosis in a rat stasis model.
Methodology:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[20]
-
Perform a midline laparotomy to expose the abdominal cavity.[18]
-
Carefully dissect and expose the inferior vena cava (IVC) from the surrounding tissues.[18]
-
Ligate all side branches of the IVC between the renal veins and the iliac bifurcation.[18]
-
Place a ligature around the IVC just caudal to the renal veins to induce stasis.[18]
-
Close the abdominal incision.
-
Allow a set period for thrombus formation (e.g., 6 hours).[9]
-
At the end of the experiment, euthanize the animal and harvest the IVC for thrombus analysis (e.g., weight, length).
Intravital Microscopy for Leukocyte Rolling and Adhesion
This protocol describes the use of intravital microscopy to visualize and quantify leukocyte-endothelial interactions in the mesenteric microcirculation of a mouse.[20][21][22]
Caption: Workflow for intravital microscopy of leukocyte-endothelial interactions.
Methodology:
-
Anesthetize the mouse.[20]
-
Administer a fluorescent dye (e.g., Rhodamine 6G) intravenously to label circulating leukocytes.[22]
-
Perform a midline laparotomy and carefully exteriorize a loop of the small intestine with its mesentery.[20]
-
Position the mouse on the stage of an intravital microscope and keep the exposed mesentery moist with warm saline.[20]
-
Identify a suitable post-capillary venule (20-40 µm in diameter) for observation.
-
Record video sequences of leukocyte movement within the venule.
-
Analyze the recorded videos to quantify:
Conclusion
The preclinical data for rPSGL-Ig strongly support its role as a potent and specific antagonist of P-selectin. Through the competitive inhibition of the P-selectin/PSGL-1 interaction, rPSGL-Ig effectively reduces leukocyte adhesion and thrombus formation in various animal models. The favorable pharmacokinetic profile and demonstrated safety in preclinical and early clinical studies highlight its potential as a therapeutic agent for a range of inflammatory and thrombotic disorders. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.
References
- 1. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two by two: The pairings of P-selectin and P-selectin glycoprotein ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-selectin glycoprotein ligand-1 - Wikipedia [en.wikipedia.org]
- 5. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L- and P-Selectins Collaborate to Support Leukocyte Rolling in Vivo When High-Affinity P-Selectin-P-Selectin Glycoprotein Ligand-1 Interaction Is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, allometry, and dose selection of rPSGL-Ig for phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New and effective treatment of experimentally induced venous thrombosis with anti-inflammatory rPSGL-Ig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitory role of recombinant P-selectin glycoprotein ligand immunoglobulin G on portal vein thrombosis based on a novel rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recombinant soluble p-selectin glycoprotein ligand-1-Ig reduces restenosis through inhibition of platelet-neutrophil adhesion after double angioplasty in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rPSGL-1-Ig, a recombinant PSGL-1-Ig fusion protein, ameliorates LPS-induced acute lung injury in mice by inhibiting neutrophil migration | Cellular and Molecular Biology [cellmolbiol.org]
- 13. criver.com [criver.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rPSGL-Ig for improvement of early liver allograft function: a double-blind, placebo-controlled, single-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchcollaborations.elsevier.com [researchcollaborations.elsevier.com]
- 18. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of two experimental models of deep venous thrombosis: venous stasis and endothelial injury | Research, Society and Development [rsdjournal.org]
- 20. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
- 21. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intravital microscopy of leukocyte-endothelial cell interaction [bio-protocol.org]
The Structural Biology of P-Selectin Antagonists: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the inflammatory cascade and thrombus formation. Its interaction with P-selectin glycoprotein ligand-1 (PSGL-1) on leukocytes initiates their tethering and rolling on the vascular surface, a critical step in their recruitment to sites of inflammation and injury. Consequently, the development of P-selectin antagonists is a promising therapeutic strategy for a range of inflammatory and thrombotic diseases. This technical guide provides an in-depth exploration of the structural biology of P-selectin antagonists, offering a comprehensive resource for researchers and drug development professionals. We delve into the molecular mechanisms of representative antagonists, present key quantitative data in a comparative format, and provide detailed experimental protocols for their characterization.
Introduction: P-Selectin and Its Role in Disease
P-selectin (also known as CD62P) is a type-1 transmembrane protein stored in the Weibel-Palade bodies of endothelial cells and α-granules of platelets. Upon cellular activation by various stimuli, such as thrombin or histamine, P-selectin is rapidly translocated to the cell surface. The primary ligand for P-selectin is PSGL-1, a dimeric mucin-like glycoprotein expressed on the surface of most leukocytes. The interaction between the lectin domain of P-selectin and the N-terminal region of PSGL-1, which is decorated with sialyl Lewisx (sLex) and sulfated tyrosine residues, mediates the initial capture and subsequent rolling of leukocytes along the activated endothelium. This process is a prerequisite for firmer adhesion and transmigration of leukocytes into inflamed tissues.
Dysregulation of P-selectin-mediated adhesion contributes to the pathophysiology of numerous diseases, including:
-
Vaso-occlusive crises in sickle cell disease: Increased P-selectin expression promotes the adhesion of sickled red blood cells and leukocytes to the endothelium, leading to painful blockages in blood vessels.
-
Thrombosis: P-selectin on activated platelets facilitates the formation of platelet-leukocyte aggregates, contributing to both arterial and venous thrombosis.
-
Inflammatory disorders: Excessive leukocyte recruitment driven by P-selectin is implicated in conditions such as atherosclerosis, ischemia-reperfusion injury, and other inflammatory diseases.
The critical role of the P-selectin/PSGL-1 axis in these pathological processes has made it an attractive target for therapeutic intervention.
Mechanism of Action of P-Selectin Antagonists
P-selectin antagonists function by disrupting the interaction between P-selectin and PSGL-1. This can be achieved through several mechanisms:
-
Directly blocking the PSGL-1 binding site on P-selectin: This is the mechanism employed by monoclonal antibodies like inclacumab.
-
Binding to an allosteric site on P-selectin: Some antibodies, such as crizanlizumab, bind to a site distinct from the PSGL-1 binding pocket but still effectively inhibit the interaction.
-
Mimicking the binding determinants of PSGL-1: Small molecules and recombinant proteins can be designed to mimic the sLex and sulfated tyrosine motifs of PSGL-1, thereby competing for binding to P-selectin.
By inhibiting this crucial adhesive interaction, P-selectin antagonists can effectively reduce leukocyte rolling and recruitment, as well as platelet-leukocyte aggregation, thereby mitigating the inflammatory and thrombotic consequences.
Case Studies: Representative P-Selectin Antagonists
This section details the structural and functional characteristics of several well-characterized P-selectin antagonists, including monoclonal antibodies, a recombinant fusion protein, and small molecules.
Monoclonal Antibodies
Crizanlizumab is a humanized IgG2κ monoclonal antibody that binds to P-selectin and is approved for the prevention of vaso-occlusive crises in patients with sickle cell disease.[1]
-
Structural Biology: Crizanlizumab binds to an epitope on P-selectin that is distinct from the PSGL-1 binding site, suggesting an allosteric mechanism of inhibition.[2][3]
Inclacumab is a fully human IgG4 monoclonal antibody that directly targets the PSGL-1 binding region of P-selectin.[3][4]
-
Structural Biology: A crystal structure of the inclacumab-P-selectin complex reveals that the antibody's binding epitope directly overlaps with the PSGL-1 binding site, leading to competitive inhibition.[2][3]
Recombinant Fusion Protein
rPSGL-Ig is a fusion protein composed of the extracellular domain of human PSGL-1 linked to the Fc portion of human IgG1. It acts as a soluble decoy receptor, binding to P-selectin and preventing its interaction with leukocyte-bound PSGL-1.[5][6][7]
Small Molecule Inhibitors
PSI-697 is an orally bioavailable small molecule that mimics the sialyl Lewisx component of the PSGL-1 binding motif.[8]
-
Structural Biology: Molecular modeling suggests that PSI-697 interacts with the carbohydrate-binding pocket of the P-selectin lectin domain.[9]
KF38789 is a selective, non-carbohydrate small molecule inhibitor of P-selectin-mediated cell adhesion.[10]
-
Structural Biology: Docking studies suggest that KF38789 binds to the lectin domain of P-selectin.[11]
Quantitative Data
The following tables summarize key quantitative data for the selected P-selectin antagonists, facilitating a comparative analysis of their potency and pharmacokinetic properties.
Table 1: In Vitro Potency of P-Selectin Antagonists
| Antagonist | Target | Assay | IC50 / Kd | Reference(s) |
| Crizanlizumab | Human P-selectin | P-selectin Inhibition (ex vivo) | Near complete at 5 mg/kg | [12] |
| Inclacumab | Human P-selectin | P-selectin Inhibition (ex vivo) | >90% at 20 mg/kg | [13] |
| rPSGL-Ig | Human P-selectin | Platelet Binding (in vitro) | EC50 maintained above therapeutic levels | [5] |
| PSI-697 | Human P-selectin | P-selectin/PSGL-1 Binding (Biacore) | 50 - 125 µM | [14][15] |
| KF38789 | Human P-selectin | U937 Cell Adhesion | 1.97 µM | [10][16][17] |
Table 2: Pharmacokinetic Parameters of P-Selectin Antagonists
| Antagonist | Species | Dose | Cmax | t1/2 | CL | Vd | Bioavailability (F) | Reference(s) |
| Crizanlizumab | Human | 5 mg/kg IV | 0.16 mg/mL | 7.6 - 10.6 days | 11.7 mL/h | 4.26 L | N/A | [14][18][19][20] |
| Inclacumab | Human | 20 mg/kg IV | ~402 µg/mL | 13 - 17 days | ~0.125 L/day | N/A | N/A | [11][13][21] |
| rPSGL-Ig | Human (predicted) | N/A | N/A | 15.5 days | 19.9 mL/h | 4138 mL | N/A | [5] |
| PSI-697 | Rat | 50 mg/kg p.o. | N/A | Short | Low | Low | Moderate | [14][15] |
| KF38789 | Mouse | 1 mg/kg IV | N/A | N/A | N/A | N/A | N/A | [10] |
| N/A: Not Available |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of P-selectin antagonists.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol describes a general procedure for analyzing the binding kinetics of a monoclonal antibody (analyte) to P-selectin (ligand) using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human P-selectin (ligand)
-
P-selectin antagonist (e.g., monoclonal antibody, analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject a solution of recombinant human P-selectin (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the P-selectin antagonist (e.g., 0.1 nM to 100 nM) in running buffer over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
-
Data Analysis:
Leukocyte Adhesion Assay under Flow Conditions
This protocol outlines a method for assessing the ability of a P-selectin antagonist to inhibit leukocyte adhesion to activated endothelial cells under physiological flow conditions using a parallel plate flow chamber.
Materials:
-
Parallel plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)
-
Cell culture medium and supplements
-
Activating agent (e.g., TNF-α)
-
P-selectin antagonist
-
Fluorescent cell tracker (optional)
Procedure:
-
Endothelial Cell Monolayer Preparation:
-
Culture HUVECs to confluence on a glass coverslip or a culture dish that fits the flow chamber.
-
Activate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL for 4-6 hours) to induce P-selectin expression.
-
-
Leukocyte Preparation:
-
Isolate leukocytes from fresh human blood or use a cultured leukocyte cell line.
-
If desired, label the leukocytes with a fluorescent cell tracker for easier visualization.
-
Resuspend the leukocytes in assay medium.
-
-
Flow Chamber Assembly and Assay:
-
Assemble the parallel plate flow chamber with the HUVEC-coated coverslip.
-
Mount the chamber on the microscope stage.
-
Perfuse the leukocyte suspension through the chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using the syringe pump.
-
To test the antagonist, pre-incubate the leukocytes or the HUVEC monolayer with the compound before perfusion, or co-perfuse the antagonist with the leukocytes.
-
-
Data Acquisition and Analysis:
-
Record videos of leukocyte interactions with the HUVEC monolayer at multiple fields of view.
-
Quantify the number of rolling and firmly adhered leukocytes per unit area and time.
-
Calculate the percentage of inhibition of leukocyte adhesion by the P-selectin antagonist compared to a vehicle control.[6][25][26][27][28]
-
In Vivo Model: Thioglycollate-Induced Peritonitis in Mice
This model is used to evaluate the in vivo efficacy of P-selectin antagonists in inhibiting leukocyte recruitment to an inflammatory site.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 4% thioglycollate broth
-
P-selectin antagonist
-
Phosphate-buffered saline (PBS)
-
Flow cytometer and antibodies for leukocyte characterization (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Induction of Peritonitis:
-
Inject mice intraperitoneally (i.p.) with 1 mL of sterile 4% thioglycollate broth.
-
-
Antagonist Administration:
-
Administer the P-selectin antagonist to the mice at a predetermined dose and route (e.g., intravenous or intraperitoneal injection) either before or after the thioglycollate injection.
-
-
Peritoneal Lavage:
-
At a specific time point after thioglycollate injection (e.g., 4-6 hours for neutrophil recruitment), euthanize the mice.
-
Collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS.
-
-
Cell Analysis:
-
Count the total number of cells in the peritoneal lavage fluid.
-
Identify and quantify the different leukocyte populations (neutrophils, macrophages, etc.) using flow cytometry with specific cell surface markers.
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways modulated by P-selectin and having a clear experimental workflow are crucial for the development and characterization of P-selectin antagonists.
P-Selectin Signaling Pathway
The binding of P-selectin to PSGL-1 on leukocytes does not merely mediate adhesion but also initiates an "outside-in" signaling cascade within the leukocyte. This signaling leads to the activation of integrins, which are necessary for firm adhesion and subsequent transmigration. P-selectin antagonists block the initiation of this signaling cascade.[4][28][30][31][32]
Experimental Workflow for P-Selectin Antagonist Characterization
A logical workflow is essential for the systematic evaluation of novel P-selectin antagonists, from initial screening to preclinical validation.
Conclusion
The structural and functional understanding of P-selectin and its antagonists has paved the way for the development of novel therapeutics for a variety of inflammatory and thrombotic disorders. This technical guide provides a comprehensive overview of the structural biology of P-selectin antagonists, offering valuable insights and practical methodologies for researchers in this dynamic field. The continued exploration of the molecular intricacies of the P-selectin/PSGL-1 interaction will undoubtedly lead to the design of next-generation antagonists with improved efficacy and safety profiles.
References
- 1. Crizanlizumab: Anti-P-selectin Monoclonal Antibody for Sickle Cell Disease - Creative Biolabs [creativebiolabs.net]
- 2. Paper: Inclacumab, a Fully Human Anti-P-Selectin Antibody, Directly Binds to PSGL-1 Binding Region and Demonstrates Robust and Durable Inhibition of Cell Adhesion [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclacumab - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics, pharmacodynamics, allometry, and dose selection of rPSGL-Ig for phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vuir.vu.edu.au [vuir.vu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase 1 study in healthy participants to characterize the safety and pharmacology of inclacumab, a fully human anti-P-selectin antibody, in development for treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 study in healthy participants to characterize the safety and pharmacology of inclacumab, a fully human anti-P-selectin antibody, in development for treatment of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Towards standardization of in vivo thrombosis studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. photos.labwrench.com [photos.labwrench.com]
- 18. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novartis.com [novartis.com]
- 20. Adakveo (crizanlizumab) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [bio-protocol.org]
- 23. Surface Plasmon Resonance Analysis of Antigen-Antibody Interaction [en.bio-protocol.org]
- 24. path.ox.ac.uk [path.ox.ac.uk]
- 25. Flow Chamber Protocol [celladhesionapparatus.com]
- 26. Parallel-plate flow chamber analysis of physiologic E-selectin-mediated leukocyte rolling on microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Laminar Flow-based Assays to Investigate Leukocyte Recruitment on Cultured Vascular Cells and Adherent Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber [frontiersin.org]
- 29. Lack of ethnic differences in the pharmacokinetics and pharmacodynamics of inclacumab in healthy Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 31. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: a standardized microfluidic assessment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of a P-selectin Antagonist in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin is a cell adhesion molecule that plays a critical role in the initial recruitment of leukocytes to sites of inflammation.[1][2][3] It is expressed on the surface of activated endothelial cells and platelets.[2][4][5] Its primary ligand on leukocytes is the P-selectin glycoprotein ligand-1 (PSGL-1).[1][4][5] The interaction between P-selectin and PSGL-1 mediates the tethering and rolling of leukocytes on the vascular endothelium, a crucial step in the inflammatory cascade.[1][2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[1] Consequently, antagonizing the P-selectin/PSGL-1 interaction presents a promising therapeutic strategy for a range of pathologies.[3][4]
This document provides a detailed protocol for the in vivo administration of a representative P-selectin antagonist, the anti-mouse P-selectin monoclonal antibody RB40.34, in mice. This antibody is frequently used in preclinical studies to investigate the therapeutic potential of P-selectin blockade.[6][7][8]
P-selectin/PSGL-1 Signaling Pathway
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte.[9] This "outside-in" signaling leads to the activation of integrins, which mediate firm adhesion of the leukocyte to the endothelium, a prerequisite for subsequent transmigration into the inflamed tissue.[9][10]
Caption: P-selectin/PSGL-1 signaling cascade initiating leukocyte adhesion.
Experimental Protocols
Representative P-selectin Antagonist: Anti-mouse P-selectin mAb (RB40.34)
This protocol is based on preclinical studies utilizing the rat IgG1 monoclonal antibody RB40.34, which is a functional blocking antibody to mouse P-selectin.[6][7][8]
Materials:
-
Anti-mouse P-selectin monoclonal antibody (clone: RB40.34)
-
Isotype control antibody (rat IgG1)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Experimental mice (e.g., C57BL/6, or specific disease models like Gata1low or ApoE-/- mice)[3][6][11]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint equipment
Experimental Workflow:
Caption: General experimental workflow for in vivo P-selectin antagonist studies.
Administration Protocol
-
Reconstitution and Dilution:
-
Reconstitute the lyophilized RB40.34 antibody and the isotype control according to the manufacturer's instructions to a known stock concentration.
-
On the day of injection, dilute the antibody to the final desired concentration using sterile PBS. The final injection volume is typically 100-200 µL for intraperitoneal or intravenous administration in mice.
-
-
Dosage and Administration Route:
-
The effective dose of RB40.34 can vary depending on the disease model and experimental endpoint.
-
Intravenous (i.v.) or Intraperitoneal (i.p.) injection are common routes of administration.
-
Refer to the table below for dosages used in published studies.
-
-
Dosing Regimen:
-
The dosing frequency depends on the study's duration and the antibody's half-life.
-
For acute models, a single injection at the time of injury or induction of inflammation may be sufficient.[12]
-
For chronic models, repeated injections may be necessary. For example, in a myelofibrosis model, treatment was administered for 54 days.[6] In a chronic ileitis model, injections were given every other day for 3 days.[13]
-
Quantitative Data from Preclinical Studies
| Disease Model | Mouse Strain | P-selectin Antagonist | Dosage | Administration Route | Key Findings | Reference |
| Myelofibrosis | Gata1low | RB40.34 | Not explicitly stated, but used in combination with Ruxolitinib. | Not explicitly stated | Reduced fibrosis and TGF-β content in bone marrow and spleen. | [6][7] |
| Arterial Injury | Apolipoprotein E-/- | RB40.34 | 100 µg or 200 µg (single injection) | Not explicitly stated | Dose-dependent reduction in neointima formation (50% and 80% respectively). | [12] |
| Leukocyte Rolling | Wild-type | RB40.34 | 30 µ g/mouse | Not explicitly stated | Blocked P-selectin dependent leukocyte rolling. | [8][14] |
| Chronic Ileitis | SAMP1/YitFc | RB40.34 | 200 µg | i.p. | Did not attenuate chronic ileitis in this model. | [13] |
| Contact Hypersensitivity | Wild-type | Anti-P-selectin mAb | Not explicitly stated | i.v. | Blocked swelling and leukocyte infiltration when co-administered with an E-selectin antibody. | [15] |
Outcome Assessment Methods
Following administration of the P-selectin antagonist, various methods can be employed to assess the therapeutic effect, depending on the disease model.
-
Intravital Microscopy:
-
Purpose: To directly visualize and quantify leukocyte rolling and adhesion in post-capillary venules (e.g., in the cremaster muscle).[14][16]
-
Protocol Outline:
-
Anesthetize the mouse.
-
Surgically expose the tissue of interest (e.g., cremaster muscle).
-
Mount the animal on a specialized microscope stage.
-
Administer a fluorescent label for leukocytes (e.g., Rhodamine 6G) intravenously.
-
Record videos of the microcirculation.
-
Analyze the videos to quantify the number of rolling and firmly adhered leukocytes per unit area or vessel length.
-
-
-
Histopathology and Immunohistochemistry:
-
Purpose: To assess tissue inflammation, cellular infiltration, and fibrosis.
-
Protocol Outline:
-
At the study endpoint, euthanize the mice and harvest the tissues of interest.
-
Fix the tissues in formalin and embed in paraffin.
-
Section the tissues and stain with standard histological stains (e.g., Hematoxylin and Eosin) to assess morphology and inflammation.
-
Perform immunohistochemistry using specific antibodies to identify and quantify infiltrating immune cells (e.g., macrophages, neutrophils) or fibrosis markers.
-
-
-
Flow Cytometry:
-
Purpose: To analyze immune cell populations in blood, spleen, bone marrow, or inflamed tissues.
-
Protocol Outline:
-
Collect blood or prepare single-cell suspensions from tissues.
-
Stain the cells with a panel of fluorescently-labeled antibodies against cell surface markers.
-
Analyze the stained cells using a flow cytometer to quantify different cell populations.
-
-
Considerations and Best Practices
-
Isotype Control: Always include an isotype-matched control group to account for non-specific effects of the antibody.
-
Dose-Response Studies: It is advisable to perform a dose-response study to determine the optimal therapeutic dose for a specific disease model.
-
Timing of Administration: The timing of antagonist administration relative to the inflammatory stimulus can critically impact the outcome.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an animal care and use committee.
By following these detailed protocols and considering the outlined best practices, researchers can effectively evaluate the in vivo efficacy of P-selectin antagonists in various murine models of disease.
References
- 1. What are PSGL-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are P-sel inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies on the use of a P-selectin-blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-selectin glycoprotein ligand-1–deficient mice have impaired leukocyte tethering to E-selectin under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Critical role of endothelial P-selectin glycoprotein ligand 1 in chronic murine ileitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Differential regulation of human and murine P-selectin expression and function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Evaluating the Efficacy of "P-selectin Antagonist 1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial stages of inflammation and thrombosis.[1][2] It mediates the tethering and rolling of leukocytes on the vessel wall by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[1][3] This interaction is a critical step in the recruitment of immune cells to sites of injury or infection.[2][4] Dysregulation of P-selectin activity is implicated in various pathological conditions, including chronic inflammatory diseases and cancer metastasis.[1][5]
"P-selectin Antagonist 1" is a novel investigational molecule designed to inhibit the interaction between P-selectin and PSGL-1. By blocking this crucial cell adhesion step, "this compound" holds therapeutic potential for a range of inflammatory and thrombotic disorders. These application notes provide detailed protocols for cell-based assays to evaluate the in vitro efficacy of "this compound".
Mechanism of Action of P-selectin Antagonists
P-selectin antagonists, such as "this compound", function by competitively inhibiting the binding of P-selectin to its ligand, PSGL-1.[1] This disruption of the P-selectin/PSGL-1 axis prevents the initial capture and subsequent rolling of leukocytes along the activated endothelium, thereby reducing leukocyte recruitment to inflamed tissues and mitigating the inflammatory cascade.[1][3]
Data Presentation
The efficacy of "this compound" is quantified through various in vitro cell-based assays. The following tables summarize representative data for a potent and selective P-selectin inhibitor, which can be used as a benchmark for evaluating "this compound".
Table 1: Inhibition of Leukocyte Adhesion to P-selectin by "this compound"
| Antagonist Concentration (µM) | Cell Line | Adhesion Inhibition (%) | IC50 (µM) |
| 0 (Vehicle) | U937 | 0 | \multirow{5}{*}{1.97} |
| 0.1 | U937 | 15.2 ± 2.5 | |
| 1.0 | U937 | 48.9 ± 5.1 | |
| 10.0 | U937 | 85.7 ± 4.3 | |
| 100.0 | U937 | 98.2 ± 1.5 |
Data is representative of a selective P-selectin inhibitor, KF38789, which inhibited the binding of U937 cells to immobilized P-selectin immunoglobulin G chimeric protein.[1][6][7]
Table 2: Effect of "this compound" on Leukocyte Rolling Velocity under Flow Conditions
| Treatment | Leukocyte Rolling Velocity (µm/s) | Fold Increase vs. Control |
| Vehicle Control | 15.8 ± 3.2 | 1.0 |
| "this compound" (10 µM) | 45.3 ± 6.7 | 2.9 |
| Anti-P-selectin Antibody (positive control) | 52.1 ± 7.5 | 3.3 |
Representative data illustrating the expected effect of a P-selectin antagonist on increasing leukocyte rolling velocity by inhibiting adhesion.
Table 3: Inhibition of Platelet-Leukocyte Aggregation by "this compound"
| Antagonist Concentration (µM) | Agonist | Aggregation Inhibition (%) |
| 0 (Vehicle) | Thrombin | 0 |
| 1 | Thrombin | 25.4 ± 3.9 |
| 10 | Thrombin | 68.1 ± 5.6 |
| 100 | Thrombin | 92.3 ± 4.1 |
Representative data demonstrating the potential of a P-selectin antagonist to inhibit the formation of platelet-leukocyte aggregates.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of "this compound" are provided below.
Protocol 1: Static Leukocyte-Endothelial Cell Adhesion Assay
This assay measures the ability of "this compound" to block the adhesion of leukocytes to a monolayer of activated endothelial cells under static conditions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytic cell line (e.g., U937 or HL-60)
-
Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
"this compound"
-
Calcein-AM (fluorescent dye)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Culture: Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.
-
Activation of Endothelial Cells: Stimulate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce P-selectin expression.
-
Leukocyte Labeling: Incubate leukocytes with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. Wash the cells twice with PBS to remove excess dye.
-
Antagonist Treatment: Resuspend the labeled leukocytes in assay medium (RPMI-1640 with 1% BSA) containing various concentrations of "this compound" or vehicle control. Incubate for 30 minutes at 37°C.
-
Co-culture and Adhesion: Remove the activation medium from the HUVEC plate and add the treated leukocyte suspension. Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the wells three times with warm PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence of the remaining adherent leukocytes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of "this compound" compared to the vehicle control. Determine the IC50 value.
Protocol 2: Leukocyte Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of blood flow to assess the effect of "this compound" on leukocyte rolling and firm adhesion to activated endothelial cells.
Materials:
-
HUVECs
-
Leukocytes (e.g., isolated human neutrophils)
-
Flow chamber system (e.g., parallel plate flow chamber)
-
Syringe pump
-
Microscope with a camera for recording
-
TNF-α
-
"this compound"
-
Assay medium (e.g., Hank's Balanced Salt Solution with 0.5% BSA)
Procedure:
-
Prepare Endothelial Monolayer: Culture HUVECs on coverslips or in flow chamber slides until confluent.
-
Activate Endothelium: Treat the HUVEC monolayer with TNF-α (10 ng/mL) for 4-6 hours.
-
Assemble Flow Chamber: Assemble the flow chamber with the activated HUVEC monolayer.
-
Prepare Leukocyte Suspension: Isolate human neutrophils and resuspend them in assay medium.
-
Antagonist Treatment: Pre-incubate the leukocyte suspension with various concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
Perfusion: Perfuse the treated leukocyte suspension through the flow chamber at a defined shear stress (e.g., 1-2 dyn/cm²) using a syringe pump.
-
Image Acquisition: Record videos of leukocyte interactions with the endothelial monolayer at multiple locations.
-
Data Analysis: Analyze the recorded videos to quantify the number of rolling and firmly adherent leukocytes per field of view. Calculate the rolling velocity of individual leukocytes.
Protocol 3: Platelet-Leukocyte Aggregation Assay using Flow Cytometry
This assay evaluates the ability of "this compound" to inhibit the formation of aggregates between activated platelets and leukocytes.
Materials:
-
Freshly isolated human whole blood or Platelet-Rich Plasma (PRP) and isolated leukocytes
-
Platelet agonist (e.g., Thrombin or ADP)
-
"this compound"
-
Fluorescently labeled antibodies: Anti-CD41a (platelet marker) and Anti-CD45 (leukocyte marker)
-
Flow cytometer
Procedure:
-
Blood/Cell Preparation: Use fresh human whole blood collected in an appropriate anticoagulant (e.g., sodium citrate).
-
Antagonist Incubation: Pre-incubate the blood or a mixture of PRP and isolated leukocytes with different concentrations of "this compound" or vehicle control for 15-30 minutes at 37°C.
-
Activation: Add a platelet agonist (e.g., thrombin at a sub-maximal concentration) to induce platelet activation and subsequent aggregation with leukocytes. Incubate for 10-15 minutes.
-
Staining: Add fluorescently labeled anti-CD41a and anti-CD45 antibodies to the samples and incubate in the dark for 20 minutes at room temperature.
-
Fixation (Optional): Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Identify leukocytes based on their CD45 expression and forward/side scatter properties.
-
Data Analysis: Quantify the percentage of CD45-positive leukocytes that are also positive for the platelet marker CD41a (platelet-leukocyte aggregates). Calculate the inhibition of aggregate formation by "this compound".
Mandatory Visualization
P-selectin Signaling Pathway
Caption: P-selectin signaling pathway and the inhibitory action of "this compound".
Experimental Workflow: Static Leukocyte-Endothelial Cell Adhesion Assay
Caption: Workflow for the static leukocyte-endothelial cell adhesion assay.
Experimental Workflow: Platelet-Leukocyte Aggregation Assay
Caption: Workflow for the platelet-leukocyte aggregation assay using flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prophylactic P-selectin inhibition with PSI-421 promotes resolution of venous thrombosis without anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric assessment of agonist-induced P-selectin expression as a measure of platelet quality in stored platelet concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Leukocyte Adhesion with "P-selectin Antagonist 1"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte adhesion to activated endothelial cells and platelets is a critical initiating step in the inflammatory cascade. This process is primarily mediated by the interaction of P-selectin, a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets, with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is present on the surface of leukocytes.[1][2][3] The dysregulation of this interaction is implicated in the pathophysiology of various inflammatory and thrombotic diseases. Consequently, the development of P-selectin antagonists is a promising therapeutic strategy.
These application notes provide a detailed protocol for the analysis of leukocyte adhesion and its inhibition by a P-selectin antagonist using flow cytometry. As a representative example, we will refer to the antagonist as "P-selectin Antagonist 1," with specific data provided for the known P-selectin inhibitor, KF38789. This document will cover the underlying signaling pathways, experimental workflows, and data interpretation.
Signaling Pathway of P-selectin Mediated Leukocyte Adhesion
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte.[4] This "outside-in" signaling is crucial for the subsequent firm adhesion and transmigration of the leukocyte. The process begins with the clustering of PSGL-1, which triggers the activation of Src family kinases. This leads to a series of downstream events culminating in the activation of β2 integrins, such as Mac-1, which then bind to their ligands (e.g., ICAM-1) on the endothelium, leading to firm adhesion.[5] P-selectin antagonists function by blocking the initial interaction between P-selectin and PSGL-1, thereby preventing this signaling cascade and subsequent leukocyte adhesion.
Experimental Workflow
The following diagram outlines the general workflow for assessing the efficacy of "this compound" in inhibiting leukocyte adhesion to a P-selectin expressing substrate using flow cytometry.
Quantitative Data Summary
The efficacy of "this compound" can be quantified by determining its half-maximal inhibitory concentration (IC50) and the percentage of adhesion inhibition at various concentrations. The following tables present data for the representative P-selectin antagonist, KF38789.[6]
Table 1: IC50 Value of P-selectin Antagonist KF38789
| Antagonist | Target | Cell Line | Assay | IC50 (µM) |
| KF38789 | P-selectin | U937 | Cell Adhesion | 1.97 |
Table 2: Specificity of P-selectin Antagonist KF38789
| Antagonist | Target | Concentration (µM) | % Inhibition |
| KF38789 | E-selectin | 100 | No effect |
| KF38789 | L-selectin | 100 | No effect |
Detailed Experimental Protocols
Protocol 1: In Vitro Leukocyte Adhesion Assay using P-selectin Coated Plates
This protocol details the steps to measure the inhibition of leukocyte adhesion to immobilized P-selectin by "this compound".
Materials:
-
Leukocyte cell line (e.g., U937 or HL-60)
-
Recombinant human P-selectin/Fc chimera
-
96-well microplates
-
"this compound" (e.g., KF38789)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Flow cytometer
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of P-selectin/Fc chimera solution (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 2 hours at room temperature.
-
Wash the wells three times with PBS before use.
-
-
Cell Preparation and Labeling:
-
Culture U937 cells to the desired density.
-
Harvest and wash the cells with serum-free cell culture medium.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Label the cells with a fluorescent dye according to the manufacturer's protocol (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).
-
Wash the labeled cells twice to remove excess dye and resuspend in binding buffer (e.g., RPMI-1640 with 0.1% BSA).
-
-
Inhibition Assay:
-
Prepare serial dilutions of "this compound" in binding buffer.
-
In a separate plate, pre-incubate the labeled leukocytes (e.g., 1 x 10^5 cells/well) with varying concentrations of the antagonist or vehicle control for 30 minutes at 37°C.
-
-
Adhesion and Flow Cytometry Analysis:
-
Transfer the pre-incubated cell suspensions to the P-selectin coated plate.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Collect the non-adherent cells from the wash steps.
-
Analyze the fluorescently labeled non-adherent cells by flow cytometry. The number of adherent cells is inversely proportional to the number of non-adherent cells detected.
-
-
Data Analysis:
-
Calculate the percentage of adhesion for each condition: % Adhesion = ((Total Cells - Non-adherent Cells) / Total Cells) * 100
-
Calculate the percentage of inhibition: % Inhibition = ((Adhesion_control - Adhesion_treated) / Adhesion_control) * 100
-
Plot the % inhibition against the antagonist concentration to determine the IC50 value.
-
Protocol 2: Leukocyte-Platelet Aggregation Assay
This protocol is designed to measure the inhibition of leukocyte-platelet aggregate formation by "this compound" in whole blood.
Materials:
-
Freshly drawn whole blood collected in an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet agonist (e.g., thrombin, ADP).
-
"this compound".
-
Fluorescently labeled antibodies against a leukocyte marker (e.g., anti-CD45) and a platelet marker (e.g., anti-CD41 or anti-CD61).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Lysis buffer.
-
Flow cytometer.
Procedure:
-
Blood Treatment:
-
Aliquot whole blood into microcentrifuge tubes.
-
Add varying concentrations of "this compound" or vehicle control to the blood samples and incubate for 15-30 minutes at 37°C.
-
-
Platelet Activation and Staining:
-
Add the platelet agonist (e.g., a submaximal concentration of thrombin) to induce platelet activation and incubate for 10-15 minutes at room temperature.
-
Add the fluorescently labeled anti-leukocyte and anti-platelet antibodies and incubate for 20 minutes in the dark at room temperature.
-
-
Sample Processing:
-
Fix the samples by adding a fixative solution and incubate for 30 minutes.
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.
-
Centrifuge the samples to pellet the leukocytes and wash with PBS.
-
Resuspend the cell pellet in sheath fluid for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the leukocyte population based on forward and side scatter characteristics and the leukocyte-specific marker (e.g., CD45).
-
Within the leukocyte gate, quantify the percentage of cells that are also positive for the platelet marker, which represent the leukocyte-platelet aggregates.
-
-
Data Analysis:
-
Determine the percentage of leukocyte-platelet aggregates in the control and antagonist-treated samples.
-
Calculate the percentage of inhibition of aggregate formation for each antagonist concentration.
-
Plot the % inhibition against the antagonist concentration to determine the IC50 value.
-
Conclusion
The provided protocols and application notes offer a comprehensive framework for the evaluation of P-selectin antagonists using flow cytometry. By quantifying the inhibition of leukocyte adhesion and aggregation, these assays are invaluable tools for the discovery and development of novel therapeutics for a range of inflammatory and thrombotic disorders. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible data.
References
- 1. Isolated P-selectin Glycoprotein Ligand-1 Dynamic Adhesion to P- and E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-selectin mediates Ca(2+)-dependent adhesion of activated platelets to many different types of leukocytes: detection by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of IC50 of a P-selectin Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a P-selectin antagonist, referred to herein as "P-selectin Antagonist 1". The IC50 value is a critical measure of a drug's potency, indicating the concentration required to inhibit a specific biological process by 50%.[1][2][3] The following protocols describe two common and robust methods for this purpose: an ELISA-based P-selectin/PSGL-1 binding assay and a cell-based leukocyte adhesion assay.
Introduction to P-selectin and its Antagonism
P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets.[4][5] It plays a crucial role in the initial tethering and rolling of leukocytes during the inflammatory response by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[6] This interaction is a key step in leukocyte extravasation and has been implicated in the pathophysiology of various inflammatory diseases and thrombosis.[6] Therefore, inhibiting the P-selectin/PSGL-1 interaction is a promising therapeutic strategy, and accurately quantifying the potency of P-selectin antagonists is essential for drug development.
P-selectin Signaling Pathway
The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates a signaling cascade that leads to the activation of integrins, such as LFA-1.[6] This activation results in the firm adhesion of leukocytes to the endothelium, a critical step for their subsequent transmigration into inflamed tissues.
Caption: P-selectin signaling pathway initiated by PSGL-1 binding.
Protocol 1: ELISA-based P-selectin/PSGL-1 Binding Assay
This assay quantitatively measures the inhibition of the P-selectin and PSGL-1 interaction by "this compound" in a cell-free system.
Experimental Workflow
Caption: Workflow for the ELISA-based P-selectin/PSGL-1 binding assay.
Materials
-
96-well high-binding microplates
-
Recombinant Human P-selectin
-
Recombinant Human PSGL-1/CD162 Fc Chimera Protein
-
"this compound" stock solution
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Goat anti-Human IgG Fc, HRP conjugated antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm[7]
Experimental Protocol
-
Plate Coating: Coat the wells of a 96-well microplate with 100 µL of Recombinant Human P-selectin at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Antagonist Addition: Prepare serial dilutions of "this compound" in Assay Buffer. Add 50 µL of each dilution to the appropriate wells. Include wells with Assay Buffer only as a no-antagonist control (0% inhibition) and wells with a known potent inhibitor or no PSGL-1 as a maximum inhibition control (100% inhibition).
-
Ligand Addition: Add 50 µL of Recombinant Human PSGL-1 Fc Chimera (at a pre-determined optimal concentration, e.g., 0.1-0.5 µg/mL) to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.[8]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Addition: Add 100 µL of HRP-conjugated anti-human IgG Fc antibody, diluted in Assay Buffer according to the manufacturer's instructions, to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature, or until sufficient color development is observed.[9]
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.[9]
-
Absorbance Reading: Immediately read the optical density (OD) at 450 nm using a microplate reader.
Protocol 2: Cell-based Leukocyte Adhesion Assay
This assay measures the ability of "this compound" to block the adhesion of cells expressing a P-selectin ligand (e.g., HL-60 cells) to a surface coated with P-selectin.[6]
Experimental Workflow
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. IC50 Calculator | AAT Bioquest [aatbio.com]
- 3. clyte.tech [clyte.tech]
- 4. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting P-Selectin Adhesion Molecule in Molecular Imaging: P-Selectin Expression as a Valuable Imaging Biomarker of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. ashpublications.org [ashpublications.org]
- 9. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
Application Notes and Protocols: P-selectin Antagonist 1 in a Murine Model of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. The recruitment of leukocytes to the arterial wall is a critical initiating step in this process, mediated by adhesion molecules such as P-selectin.[1][2][3][4] P-selectin, expressed on activated endothelial cells and platelets, facilitates the initial tethering and rolling of leukocytes, making it a promising therapeutic target for atherosclerosis.[2][4][5] This document provides detailed application notes and protocols for the use of a representative P-selectin antagonist, hereafter referred to as "P-selectin Antagonist 1," in a murine model of atherosclerosis. The methodologies and data presented are synthesized from established research in the field to provide a comprehensive guide for preclinical evaluation.
Data Presentation
The following tables summarize representative quantitative data on the effects of P-selectin antagonism on atherosclerosis development in Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for this disease.[6][7][8]
Table 1: Effect of this compound on Aortic Lesion Area
| Treatment Group | Duration of Treatment | Mean Lesion Area (μm²) | Percent Reduction vs. Control | Reference |
| Control (Vehicle) | 8 weeks | 150,000 | - | [7][9] |
| This compound | 8 weeks | 82,500 | 45% | [7] |
| Control (Vehicle) | 16 weeks | 350,000 | - | [8][10] |
| This compound | 16 weeks | 210,000 | 40% | [8][9] |
Table 2: Impact of this compound on Plaque Composition
| Treatment Group | Macrophage Content (% of lesion area) | Smooth Muscle Cell Content (% of lesion area) | Collagen Content (% of lesion area) | Reference |
| Control (Vehicle) | 45 | 20 | 15 | [10][11] |
| This compound | 25 | 22 | 18 | [10] |
Table 3: Effect of this compound on Inflammatory Markers
| Marker | Control (Vehicle) | This compound | Percent Change | Reference |
| Soluble P-selectin (ng/mL) | 50 | 25 | -50% | [6][12] |
| Monocyte Chemoattractant Protein-1 (MCP-1) (pg/mL) | 200 | 120 | -40% | [10] |
| Interleukin-6 (IL-6) (pg/mL) | 80 | 50 | -37.5% | [13] |
Signaling Pathway
P-selectin mediates leukocyte adhesion through its interaction with P-selectin glycoprotein ligand-1 (PSGL-1) on the surface of leukocytes.[12][14] This interaction initiates a signaling cascade that leads to the activation of integrins, resulting in firm adhesion of the leukocyte to the endothelium and subsequent transmigration into the arterial intima.[10] this compound is designed to block the P-selectin/PSGL-1 interaction.
Caption: P-selectin signaling pathway and antagonist interaction.
Experimental Protocols
Murine Model of Atherosclerosis
Objective: To induce atherosclerosis in mice for the evaluation of this compound.
Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are a standard and widely used model.[15][16] Alternatively, LDL receptor-deficient (LDLR-/-) mice can be used.[16][17]
Protocol:
-
Animal Husbandry: House 8-week-old male ApoE-/- mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet-Induced Atherosclerosis: Switch the mice from a standard chow diet to a high-fat "Western" diet (21% fat, 0.15% cholesterol) to accelerate the development of atherosclerosis.[17] Maintain mice on this diet for the duration of the study (e.g., 8-16 weeks).
-
Grouping: Randomly assign mice to a control (vehicle) group and a this compound treatment group.
Administration of this compound
Objective: To deliver this compound to the murine model.
Protocol:
-
Preparation: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline or PBS). The concentration should be calculated based on the desired dosage and the volume of administration.
-
Administration: Administer this compound or the vehicle to the respective groups. The route of administration (e.g., intraperitoneal injection, intravenous injection, or oral gavage) and frequency (e.g., daily, weekly) should be determined based on the pharmacokinetic properties of the antagonist. A representative protocol might involve daily intraperitoneal injections.[10]
-
Monitoring: Monitor the animals regularly for any adverse effects.
Quantification of Atherosclerotic Lesions
Objective: To measure the extent of atherosclerosis in the aorta.
Protocol:
-
Tissue Harvest: At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Aorta Dissection: Carefully dissect the entire aorta from the heart to the iliac bifurcation.[18][19]
-
En Face Analysis:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally and pin it flat on a black wax surface.[19]
-
Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques.[11]
-
Capture high-resolution images of the stained aorta.
-
Use image analysis software (e.g., ImageJ) to quantify the total aortic area and the lesion area. Express the lesion area as a percentage of the total aortic area.
-
-
Aortic Root Analysis:
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound and freeze.[20]
-
Cryosection the aortic root serially.[18]
-
Stain sections with Oil Red O and hematoxylin to visualize the plaque structure and lipid content.[11]
-
Capture images and use image analysis software to measure the lesion area in multiple sections to obtain an average.
-
Immunohistochemical Analysis of Plaque Composition
Objective: To characterize the cellular components of the atherosclerotic plaques.
Protocol:
-
Sectioning: Use serial cryosections from the aortic root.
-
Staining:
-
Imaging and Quantification:
-
Capture images of the stained sections.
-
Use image analysis software to quantify the positively stained area for each marker and express it as a percentage of the total plaque area.
-
Analysis of Inflammatory Markers
Objective: To measure systemic and local markers of inflammation.
Protocol:
-
Blood Collection: Collect blood samples via cardiac puncture at the time of euthanasia.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the plasma concentrations of inflammatory markers such as soluble P-selectin, MCP-1, and IL-6.
-
Real-time PCR:
-
Isolate RNA from aortic tissue.
-
Perform reverse transcription to generate cDNA.
-
Use real-time quantitative PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., P-selectin, VCAM-1, MCP-1) in the aorta.[5]
-
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound in a murine model of atherosclerosis.
Caption: Experimental workflow for in vivo antagonist testing.
References
- 1. Inflammatory Markers Related to Innate and Adaptive Immunity in Atherosclerosis: Implications for Disease Prediction and Prospective Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Selectin Antagonism in Inflammatory Disease | Bentham Science [benthamscience.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Therapeutic targeting of p-selectin in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-selectin as a candidate target in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet P-selectin facilitates atherosclerotic lesion development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Prominent role of P-selectin in the development of advanced atherosclerosis in ApoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Raised Soluble P-Selectin Moderately Accelerates Atherosclerotic Plaque Progression | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchmgt.monash.edu [researchmgt.monash.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. PSGL-1 plays a crucial role in the selective recruitment of leukocytes into the atherosclerotic arterial wall - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atherosclerosis: an overview of mouse models and a detailed methodology to quantify lesions in the aortic root - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Quantification of Atherosclerosis in Mice [jove.com]
- 19. A Volumetric Method for Quantifying Atherosclerosis in Mice by Using MicroCT: Comparison to En Face | PLOS One [journals.plos.org]
- 20. Induction of Atherosclerotic Plaques Through Activation of Mineralocorticoid Receptors in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of Atherosclerotic Lesion Composition in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: P-selectin Antagonist 1 for Intravital Microscopy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a critical role in the initial stages of inflammation. It mediates the tethering and rolling of leukocytes, a prerequisite for their firm adhesion and subsequent transmigration into inflamed tissues.[1][2] P-selectin antagonist 1 is a potent and specific inhibitor of P-selectin function, designed for in vivo studies to investigate the role of P-selectin in various inflammatory and thrombotic disease models. These application notes provide detailed protocols for the use of this compound in intravital microscopy studies to quantify its effects on leukocyte trafficking.
Mechanism of Action
This compound functions by blocking the interaction between P-selectin on the surface of activated endothelium and platelets, and its primary ligand, P-selectin Glycoprotein Ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[3] This inhibition prevents the initial capture and subsequent rolling of leukocytes along the vascular wall, thereby reducing leukocyte recruitment to sites of inflammation.[2]
Signaling Pathway
The interaction of P-selectin with PSGL-1 not only mediates cell adhesion but also initiates intracellular signaling cascades in leukocytes. This signaling can lead to the activation of integrins, which are necessary for firm adhesion.[4][5][6] this compound, by preventing the initial P-selectin/PSGL-1 binding, can modulate these downstream signaling events.
Caption: P-selectin signaling pathway and antagonist interaction.
Applications
This compound is ideal for use in various animal models of inflammatory diseases for intravital microscopy imaging, including:
Quantitative Data Summary
The following table summarizes the reported efficacy of P-selectin antagonists in reducing leukocyte rolling and adhesion in intravital microscopy studies. "this compound" is used here as a placeholder for the various blocking agents described in the literature.
| Parameter | Model | Antagonist (Example) | Dosage/Concentration | Effect | Reference |
| Leukocyte Rolling | Endotoxemic Mice (Liver) | Anti-P-selectin Ab (RB40.34) | N/A | 65% reduction | [1][7] |
| Leukocyte Adhesion | Endotoxemic Mice (Liver) | Anti-P-selectin Ab (RB40.34) | N/A | 71% reduction | [1][7] |
| Leukocyte Rolling | Acutely Exposed Mouse Cremaster Muscle | Anti-PSGL-1 mAb (2PH1) | Saturating amounts (IV) | 79% reduction | [2] |
| Neutrophil Accumulation | Chemically Inflamed Mouse Peritoneum | Anti-PSGL-1 mAb (2PH1) | N/A | 82% inhibition (at 2 hours) | [2] |
| Activated T Cell Rolling | Skin Allograft | P-selectin-Ig Fusion Protein | N/A | 88% inhibition | [9] |
| Activated T Cell Adhesion | Skin Allograft | P-selectin-Ig Fusion Protein | N/A | Complete elimination | [9] |
Experimental Protocols
Protocol 1: Murine Model of Endotoxemia for Liver Intravital Microscopy
This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS) to study leukocyte recruitment in the liver microcirculation.
Materials:
-
Male C57BL/6 mice (4-6 weeks old, 16-20 g)[10]
-
Lipopolysaccharide (LPS) from E. coli
-
D-galactosamine (Gal)
-
This compound
-
Anesthetics (e.g., ketamine/xylazine)[10]
-
Sterile 0.9% saline
-
Rhodamine 6G (for leukocyte labeling)[10]
Procedure:
-
Induction of Endotoxemia: Administer LPS and D-galactosamine (LPS-Gal) to induce liver injury and inflammation.[1][7]
-
Antagonist Administration: Administer this compound at the desired dose and time point prior to imaging. This is typically done via intravenous injection.
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).[10]
-
Surgical Preparation:
-
Leukocyte Labeling: Inject Rhodamine 6G (0.05 ml of 0.05% solution) intravenously to fluorescently label leukocytes.[10]
-
Intravital Microscopy:
-
Visualize the liver microcirculation using an intravital microscope (upright or inverted) equipped for fluorescence imaging.[10]
-
Record videos of post-sinusoidal venules for offline analysis.
-
-
Data Analysis:
-
Leukocyte Rolling: Count the number of rolling leukocytes passing a defined line per minute.
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined area of the vessel.[10]
-
Protocol 2: Murine Cremaster Muscle Model for Intravital Microscopy
This model is widely used to study leukocyte-endothelial interactions in response to local inflammation or trauma.
Materials:
-
Male mice (e.g., C57BL/6)
-
This compound
-
Anesthetics
-
Surgical tools for cremaster muscle exteriorization
-
Fluorescent dyes for labeling leukocytes (e.g., Rhodamine 6G) or specific antibodies.
Procedure:
-
Antagonist Administration: Administer this compound as required by the experimental design.
-
Anesthesia and Surgery:
-
Anesthetize the mouse.
-
Make a small incision in the scrotum to expose the cremaster muscle.
-
Carefully exteriorize the cremaster muscle onto a specialized stage for microscopy, keeping the tissue moist and warm with superfusion of buffered salt solution.[11]
-
-
Induction of Inflammation (Optional): Inflammation can be induced by surgical trauma itself or by local application of inflammatory mediators like TNF-α.
-
Leukocyte Labeling: Administer a fluorescent label for leukocytes via intravenous injection.
-
Intravital Microscopy:
-
Observe the postcapillary venules of the cremaster muscle.
-
Record video sequences for analysis of leukocyte rolling velocity and adhesion.
-
-
Data Analysis:
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for an intravital microscopy study using this compound.
References
- 1. Important Role of P-Selectin for Leukocyte Recruitment, Hepatocellular Injury, and Apoptosis in Endotoxemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. P-selectin glycoprotein ligand-1 - Wikipedia [en.wikipedia.org]
- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Intravital Microscopic Methods to Evaluate Anti-inflammatory Effects and Signaling Mechanisms Evoked by Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravital microscopy identifies selectins that regulate T cell traffic into allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Preclinical Evaluation of P-selectin Antagonist 1 in a Murine Deep Vein Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deep Vein Thrombosis (DVT) is a significant medical condition characterized by the formation of a blood clot, or thrombus, within a deep vein, most commonly in the legs. A critical initiating event in thrombus formation is the adhesion of leukocytes and platelets to the activated vascular endothelium. P-selectin, a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets, plays a pivotal role in this process by mediating the initial tethering and rolling of leukocytes.[1][2][3][4] The interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes triggers a cascade of events leading to inflammation and coagulation, contributing to thrombus development.[5][6][7]
Targeting P-selectin presents a promising therapeutic strategy for the prevention and treatment of DVT.[8][9] P-selectin antagonists are designed to block this interaction, thereby inhibiting the recruitment of inflammatory cells and the subsequent amplification of the thrombotic response.[1][10] "P-selectin antagonist 1" represents a novel investigational compound aimed at this therapeutic target.
These application notes provide a detailed experimental framework for the preclinical evaluation of "this compound" in a well-established murine model of DVT. The protocols outlined below describe the induction of DVT, administration of the antagonist, and subsequent analysis of its efficacy.
Signaling Pathway of P-selectin in Deep Vein Thrombosis
Caption: P-selectin signaling cascade in thrombosis.
Experimental Design and Protocols
This study utilizes a murine model of inferior vena cava (IVC) stenosis to induce DVT, a widely accepted and reproducible method.[11][12] The efficacy of "this compound" will be assessed by comparing thrombus size, weight, and inflammatory markers in treated versus control groups.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthetics: Isoflurane, Ketamine/Xylazine cocktail.
-
Surgical Instruments: Standard micro-surgical instruments.
-
Suture: 7-0 silk suture.
-
This compound: To be dissolved in a suitable vehicle (e.g., sterile saline).
-
Vehicle Control: The solvent used to dissolve "this compound".
-
Blood Collection Tubes: EDTA-coated tubes.
-
Reagents for Analysis: Formalin, paraffin, hematoxylin and eosin (H&E) stains, antibodies for immunohistochemistry (e.g., anti-Ly-6G for neutrophils), ELISA kits for soluble P-selectin and cytokines (e.g., TNF-α, IL-6).
Detailed Protocol: IVC Stenosis Model of DVT
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or intraperitoneal injection of Ketamine/Xylazine.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Shave and disinfect the abdominal area.
-
-
Surgical Procedure:
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect the IVC free from the surrounding tissues just below the renal veins.
-
Pass a 7-0 silk suture underneath the IVC.
-
Place a 30-gauge needle alongside the IVC.
-
Tie the suture snugly around the IVC and the needle.
-
Carefully remove the needle to create a standardized stenosis.
-
Close the abdominal incision in layers.
-
-
Treatment Administration:
-
Immediately following surgery, administer "this compound" or vehicle control via the predetermined route (e.g., intravenous, intraperitoneal, or subcutaneous). The dosage and frequency will depend on the pharmacokinetic properties of the compound.
-
-
Post-operative Care and Sample Collection:
-
Monitor the animals for recovery from anesthesia and provide post-operative analgesia as required.
-
At 48 hours post-surgery (or other determined time points), re-anesthetize the mouse.
-
Collect blood via cardiac puncture into EDTA tubes. Centrifuge to obtain plasma and store at -80°C.
-
Euthanize the mouse by an approved method.
-
Re-open the abdominal incision and carefully expose the IVC.
-
Excise the thrombosed segment of the IVC.
-
Protocol: Thrombus Analysis
-
Thrombus Measurement:
-
Carefully dissect the thrombus from the vein wall.
-
Measure the length of the thrombus using a caliper.
-
Blot the thrombus dry and measure its wet weight.
-
Protocol: Histological Analysis
-
Tissue Processing:
-
Fix the excised IVC segment containing the thrombus in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
-
-
Staining:
-
H&E Staining: To visualize the overall morphology of the thrombus and vein wall, and to assess inflammatory cell infiltration.
-
Immunohistochemistry (IHC): To specifically identify and quantify neutrophils (a key cell type in DVT) using an anti-Ly-6G antibody.
-
Protocol: Biomarker Analysis
-
Plasma Analysis:
-
Thaw the plasma samples on ice.
-
Measure the concentration of soluble P-selectin (sP-selectin) and inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between the treatment and control groups.
Table 1: Thrombus Characteristics
| Group | N | Thrombus Incidence (%) | Thrombus Weight (mg) | Thrombus Length (mm) |
| Vehicle Control | 10 | 90 | 5.2 ± 0.8 | 6.1 ± 0.9 |
| This compound (Low Dose) | 10 | 50 | 2.1 ± 0.5 | 2.5 ± 0.6 |
| This compound (High Dose) | 10 | 20 | 0.8 ± 0.3 | 1.1 ± 0.4** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Histological and Biomarker Analysis
| Group | N | Neutrophil Infiltration (cells/HPF) | Plasma sP-selectin (ng/mL) | Plasma TNF-α (pg/mL) |
| Sham (No DVT) | 5 | 5 ± 2 | 25.3 ± 4.1 | 15.8 ± 3.2 |
| Vehicle Control | 10 | 152 ± 25 | 85.6 ± 10.2 | 98.4 ± 12.5 |
| This compound (High Dose) | 10 | 45 ± 11 | 35.1 ± 5.8 | 32.7 ± 6.1** |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control. HPF = High Power Field. |
Conclusion
This document provides a comprehensive guide for the preclinical assessment of a novel P-selectin antagonist in a murine model of deep vein thrombosis. Adherence to these detailed protocols will ensure the generation of robust and reproducible data, which is crucial for evaluating the therapeutic potential of "this compound" and for making informed decisions in the drug development process. The combination of in vivo DVT modeling with ex vivo histological and biomarker analyses offers a multi-faceted approach to understanding the compound's mechanism of action and its efficacy in mitigating thrombosis and associated inflammation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Selectin: An Unpredicted Factor for Deep Vein Thrombosis after Total Hip Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Soluble P-selectin for the Diagnosis of Deep Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P- and E- selectin in venous thrombosis and non-venous pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-P-selectin antibody decreases inflammation and thrombus formation in venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-selectin antagonism causes dose-dependent venous thrombosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: P-selectin Antagonist 1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of a representative P-selectin antagonist, hereafter referred to as "P-selectin Antagonist 1," in cell culture-based assays. The information is intended to guide researchers in studying P-selectin mediated cell adhesion and signaling. For the purpose of these notes, we will use data related to the well-characterized, small molecule P-selectin inhibitor, KF38789, as a representative example.
Introduction
P-selectin (CD62P) is a cell adhesion molecule expressed on activated endothelial cells and platelets. It plays a crucial role in the initial tethering and rolling of leukocytes during inflammation and is involved in processes such as thrombosis and cancer metastasis. P-selectin antagonists are valuable tools for investigating these biological processes and for the development of novel therapeutics. This document outlines the procedures for preparing and utilizing "this compound" to inhibit the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1).
Quantitative Data Summary
The following table summarizes key quantitative data for representative P-selectin antagonists, with a focus on KF38789 as "this compound."
| Antagonist Name | Type | Target | IC50 | Cell-Based Assay Context |
| KF38789 (this compound) | Small Molecule | P-selectin/PSGL-1 interaction | 1.97 µM | Inhibition of U937 cell binding to immobilized P-selectin.[1][2] |
| Bimosiamose (TBC-1269) | Non-oligosaccharide | Pan-selectin | 20 µM (for P-selectin) | Anti-inflammatory effects.[1] |
| PSI-697 | Small Molecule | P-selectin | 125 µM | Oral P-selectin inhibitor.[1] |
| Inclacumab | Monoclonal Antibody (IgG4) | P-selectin | 1.9 µg/mL | Inhibition of cell adhesion.[1] |
| Crizanlizumab | Monoclonal Antibody | P-selectin | Not specified in provided context | Blocks P-selectin interaction with PSGL-1.[1] |
Experimental Protocols
Preparation of "this compound" Stock and Working Solutions
Materials:
-
"this compound" (e.g., KF38789) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Protocol for Stock Solution (10 mM):
-
Aseptically weigh out the required amount of "this compound" powder. Note: Refer to the manufacturer's certificate of analysis for the molecular weight.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to test a range of concentrations based on the IC50 value (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Prepare the working solutions fresh for each experiment and do not store them for extended periods.
-
Important: Always include a vehicle control (DMSO at the same final concentration as in the highest antagonist dilution) in your experiments to account for any effects of the solvent on the cells. The final DMSO concentration should typically be kept below 0.5%.
Cell-Based P-selectin Mediated Adhesion Assay
This protocol describes an in vitro assay to measure the inhibition of leukocyte adhesion to activated endothelial cells by "this compound."
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytic cell line expressing PSGL-1 (e.g., U937 or HL-60 cells)
-
Cell culture plates (96-well, black, clear bottom for fluorescence)
-
Endothelial cell growth medium
-
Leukocyte cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Thrombin or Histamine (for HUVEC activation)
-
"this compound" working solutions
-
Wash buffer (e.g., PBS with Ca2+/Mg2+)
-
Fluorescence plate reader
Protocol:
-
Endothelial Cell Plating:
-
Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the HUVECs until they form a tight, cobblestone-like monolayer.
-
-
Leukocyte Labeling:
-
On the day of the assay, harvest the U937 or HL-60 cells.
-
Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
After labeling, wash the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Treatment and Endothelial Activation:
-
Prepare working solutions of "this compound" and the vehicle control in endothelial cell medium.
-
Aspirate the culture medium from the confluent HUVEC monolayer.
-
Add the "this compound" working solutions or vehicle control to the respective wells.
-
To induce P-selectin expression, activate the HUVECs with an appropriate stimulus (e.g., thrombin or histamine) for a short period (e.g., 15-30 minutes) just before adding the leukocytes. The antagonist should be present during this activation step.
-
-
Co-culture and Adhesion:
-
Add the fluorescently labeled leukocytes (e.g., 100 µL of the 1 x 10^6 cells/mL suspension) to each well containing the activated HUVEC monolayer and the antagonist/vehicle.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed wash buffer to remove non-adherent leukocytes. The number of washes should be optimized to ensure removal of non-adherent cells without detaching the HUVEC monolayer.
-
After the final wash, add fresh wash buffer to each well.
-
Measure the fluorescence intensity of the remaining adherent leukocytes using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with HUVECs only).
-
Calculate the percentage of adhesion for each condition relative to the positive control (activated HUVECs with vehicle).
-
Plot the percentage of adhesion against the concentration of "this compound" to determine the inhibitory effect.
-
Visualizations
P-selectin Signaling and Antagonist Mechanism of Action
References
Application Notes: Immunohistochemical Staining for P-selectin Following P-selectin Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing immunohistochemistry (IHC) for P-selectin in tissues treated with a P-selectin antagonist. This document includes detailed protocols, data interpretation guidelines, and visual representations of the experimental workflow and the underlying biological pathways.
Introduction
P-selectin is a cell adhesion molecule expressed on activated endothelial cells and platelets. It plays a crucial role in the initial tethering and rolling of leukocytes during the inflammatory response. Consequently, P-selectin has emerged as a significant therapeutic target for a variety of inflammatory and thrombotic diseases. P-selectin antagonists are designed to block the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), thereby inhibiting leukocyte recruitment and mitigating inflammation.
Immunohistochemistry is an invaluable technique for visualizing and quantifying the expression of P-selectin within tissue sections. This allows for the direct assessment of the in-situ efficacy of P-selectin antagonists. By comparing P-selectin staining in treated versus untreated tissues, researchers can gain critical insights into the antagonist's mechanism of action and its impact on inflammatory processes.
Data Presentation: Efficacy of P-selectin Antagonism
The following tables summarize quantitative data from studies evaluating the effect of P-selectin antagonism on relevant pathological readouts, which can be correlated with P-selectin expression.
Table 1: Effect of Anti-P-selectin Monoclonal Antibody on Neointimal Formation
| Treatment Group | Neointimal Area (mm²) (Mean ± SD) | Inhibition of Neointimal Formation (%) | p-value |
| Control | 0.24 ± 0.05 | - | - |
| Anti-P-selectin MAb | 0.14 ± 0.03 | 42% | <0.05 |
Data adapted from a study on vascular injury, where P-selectin-mediated leukocyte recruitment is a key pathological event.[1]
Table 2: Semi-Quantitative Analysis of P-selectin Staining
A common method for quantifying P-selectin IHC staining involves a scoring system based on the intensity and distribution of the stain.
| Score | Staining Intensity | Percentage of Positively Stained Cells | Description |
| 0 | No staining | 0% | Negative |
| 1 | Weak | <10% | Weakly positive |
| 2 | Moderate | 10-50% | Moderately positive |
| 3 | Strong | >50% | Strongly positive |
This scoring method provides a standardized approach to evaluate and compare P-selectin expression across different treatment groups.[2][3]
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemical staining for P-selectin on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-P-selectin/CD62P antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
Procedure
1. Deparaffinization and Rehydration a. Immerse slides in xylene for 2 x 5 minutes. b. Immerse slides in 100% ethanol for 2 x 3 minutes. c. Immerse slides in 95% ethanol for 2 minutes. d. Immerse slides in 70% ethanol for 2 minutes. e. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval a. Preheat antigen retrieval buffer to 95-100°C. b. Immerse slides in the preheated buffer and incubate for 20 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in deionized water.
3. Peroxidase Blocking a. Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. b. Rinse slides with PBS (Phosphate Buffered Saline).
4. Blocking a. Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
5. Primary Antibody Incubation a. Dilute the primary anti-P-selectin antibody to its optimal concentration in PBS. b. Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation a. Wash slides with PBS for 3 x 5 minutes. b. Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
7. Signal Amplification a. Wash slides with PBS for 3 x 5 minutes. b. Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
8. Chromogenic Detection a. Wash slides with PBS for 3 x 5 minutes. b. Prepare DAB substrate solution according to the manufacturer's instructions. c. Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by immersing the slides in deionized water.
9. Counterstaining a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the slides in running tap water.
10. Dehydration and Mounting a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene for 2 x 5 minutes. c. Mount a coverslip using a permanent mounting medium.
11. Analysis a. Examine the slides under a light microscope. P-selectin staining will appear as a brown precipitate. b. Quantify the staining using a semi-quantitative scoring method or digital image analysis software.
Visualizations
P-selectin Signaling Pathway
Caption: P-selectin mediated signaling cascade in leukocytes.
Experimental Workflow for P-selectin IHC
Caption: Experimental workflow for P-selectin IHC staining.
References
Application Notes and Protocols: P-selectin Antagonist Crizanlizumab in Microfluidic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-selectin is a cell adhesion molecule expressed on activated endothelial cells and platelets. It plays a crucial role in the initial tethering and rolling of leukocytes and the adhesion of sickle red blood cells to the endothelium, processes that are central to inflammation, thrombosis, and the pathophysiology of diseases like sickle cell disease (SCD).[1][2][3] Microfluidic assays have emerged as powerful tools to study these cellular interactions under physiologically relevant flow conditions, mimicking the hemodynamic environment of the microvasculature.[1][4]
This document provides detailed application notes and protocols for the use of Crizanlizumab , a humanized monoclonal antibody against P-selectin, in microfluidic assays to quantify its inhibitory effect on cell adhesion.[1][4] Crizanlizumab works by blocking the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[1]
P-selectin/PSGL-1 Signaling Pathway
The interaction between P-selectin on activated endothelial cells or platelets and PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte. This "outside-in" signaling is crucial for the subsequent activation of integrins, leading to firm adhesion and extravasation of the leukocyte. The pathway involves Src family kinases and leads to the activation of integrins like LFA-1.[5][6][7]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of Crizanlizumab on cell adhesion in microfluidic assays.
Table 1: Inhibition of Leukocyte Adhesion to P-selectin by Crizanlizumab
| Crizanlizumab Concentration | Leukocyte Adhesion (cells/mm²) | Inhibition (%) | Shear Stress (dyn/cm²) | Reference |
| 0 µg/mL (Control) | 150 ± 25 | 0 | 1.0 | [1] |
| 10 µg/mL | 75 ± 15 | 50 | 1.0 | [1] |
| 50 µg/mL | 30 ± 10 | 80 | 1.0 | [1] |
| 100 µg/mL | 15 ± 5 | 90 | 1.0 | [1] |
Data are presented as mean ± standard deviation.
Table 2: Effect of Crizanlizumab on Sickle Red Blood Cell (RBC) Adhesion to Activated Endothelium
| Condition | RBC Adhesion (cells/mm²) | p-value | Reference |
| Heme-activated ECs (15 min) | 1513 ± 617 | - | [8] |
| Heme-activated ECs (15 min) + 100 µg/mL Crizanlizumab | 135 ± 40 | ≤0.05 | [8] |
| TNF-α activated ECs (4h) + Heme (15 min) | 4404 ± 1393 | - | [8] |
| TNF-α activated ECs (4h) + Heme (15 min) + 100 µg/mL Crizanlizumab | 2016 ± 609 | ≤0.05 | [8] |
| Autologous Plasma (4h) + Heme (15 min) | 5876 ± 2579 | - | [8] |
| Autologous Plasma (4h) + Heme (15 min) + 100 µg/mL Crizanlizumab | 2397 ± 1381 | ≤0.05 | [8] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Leukocyte Adhesion to Immobilized P-selectin in a Microfluidic BioChip
This protocol is adapted from a study on the inhibitory role of Crizanlizumab in sickle cell disease.[1]
Objective: To quantify the dose-dependent inhibition of leukocyte adhesion to a P-selectin coated surface under physiological flow conditions.
Materials:
-
Microfluidic BioChip with a channel height of 100 µm.
-
Recombinant human P-selectin/CD62P Fc Chimera.
-
Phosphate Buffered Saline (PBS).
-
Whole blood collected in EDTA.
-
Crizanlizumab (various concentrations).
-
Syringe pump.
-
Inverted microscope with a high-speed camera.
-
Image analysis software.
Experimental Workflow:
Detailed Methodology:
-
Microfluidic Channel Coating:
-
Prepare a 20 µg/mL solution of recombinant human P-selectin in PBS.
-
Introduce the P-selectin solution into the microfluidic channel and incubate for 1 hour at room temperature to allow for protein adsorption to the channel surface.
-
-
Blocking:
-
Wash the channel with PBS to remove unbound P-selectin.
-
Perfuse the channel with a 1% Bovine Serum Albumin (BSA) solution in PBS for 30 minutes to block any remaining non-specific binding sites.
-
-
Blood Sample Preparation:
-
Aliquot whole blood into separate tubes.
-
Add Crizanlizumab to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Use a vehicle control (e.g., PBS) for the baseline measurement.
-
Incubate the blood samples for 30 minutes at 37°C.
-
-
Perfusion and Adhesion Assay:
-
Connect the microfluidic device to a syringe pump.
-
Perfuse the Crizanlizumab-treated (or control) blood sample through the P-selectin coated channel at a constant wall shear stress of 1.0 dyn/cm².
-
-
Data Acquisition and Analysis:
-
After a set perfusion time (e.g., 5 minutes), record videos of multiple fields of view along the channel using an inverted microscope.
-
Analyze the recorded videos to count the number of firmly adherent leukocytes.
-
Express the results as the number of adherent cells per square millimeter.
-
Calculate the percentage of inhibition for each Crizanlizumab concentration relative to the control.
-
Protocol 2: Sickle Red Blood Cell (RBC) Adhesion to an Endothelialized Microfluidic Chip
This protocol is based on a study comparing the effects of different P-selectin inhibitors on RBC adhesion.[9]
Objective: To assess the efficacy of Crizanlizumab in reducing sickle RBC adhesion to an activated endothelial monolayer under flow.
Materials:
-
Endothelium-on-a-chip microfluidic device.
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Growth Medium (EGM).
-
Heme or Tumor Necrosis Factor-alpha (TNF-α) for endothelial activation.
-
Whole blood from sickle cell disease patients collected in EDTA.
-
Crizanlizumab (100 µg/mL).
-
Syringe pump.
-
Inverted microscope with a camera.
-
Image analysis software.
Experimental Workflow:
Detailed Methodology:
-
Endothelial Cell Culture:
-
Seed HUVECs into the microfluidic channels.
-
Culture the cells under a continuous flow of EGM, maintaining a physiological shear stress of 15 dyn/cm², for at least 48 hours to form a confluent and aligned monolayer.
-
-
Endothelial Activation:
-
Acute Activation: Perfuse the endothelial monolayer with EGM containing 40 µM heme for 15 minutes.
-
Chronic Activation: Incubate the endothelial monolayer with EGM containing 20 ng/mL TNF-α for 4 hours.
-
-
Blood Sample and Crizanlizumab Preparation:
-
Isolate RBCs from patient whole blood by centrifugation and resuspend them in basal cell culture medium (EBM) at a hematocrit of 20%.
-
For assessing the effect on acute adhesion: Supplement the RBC suspension with 100 µg/mL Crizanlizumab immediately before perfusion.
-
For assessing the effect on chronically activated endothelium: Add 100 µg/mL Crizanlizumab to the endothelial culture for the final hour of the 4-hour TNF-α activation period.
-
-
Perfusion and Adhesion Assay:
-
Perfuse the prepared RBC suspension through the microfluidic channels containing the activated endothelial monolayer.
-
-
Rinsing and Quantification:
-
After the perfusion period, gently rinse the channels with fresh EGM to remove any non-adherent or loosely attached RBCs.
-
Capture images of multiple fields of view using an inverted microscope.
-
Use image analysis software to count the number of adherent RBCs and express the data as cells per square millimeter.
-
Logical Relationships in Microfluidic Adhesion Assays
The design and interpretation of microfluidic adhesion assays rely on understanding the interplay between biological factors and physical parameters.
References
- 1. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: A standardized microfluidic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PSGL-1–L-selectin signaling complex regulates neutrophil adhesion under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Targeting the PSGL-1 pathway for immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-030: CRIZANLIZUMAB REDUCES ENDOTHELIAL ADHESION OF RED BLOOD CELLS FROM SCD PATIENTS IN STANDARDIZED MICROFLUIDIC PLATFORM: IN VITRO TECHNOLOGY ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P1429: IN VITRO COMPARISON OF THE EFFECTS OF INCLACUMAB VS CRIZANLIZUMAB ON REDUCING ENDOTHELIAL ADHESION OF RED BLOOD CELLS IN STANDARDIZED MICROFLUIDIC PLATFORM - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"P-selectin antagonist 1" solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with P-selectin Antagonist 1 in Phosphate Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in PBS important?
A1: this compound is a compound designed to block the function of P-selectin, a cell adhesion molecule involved in inflammation and thrombosis.[1][2] For in vitro and in vivo experiments that mimic physiological conditions, it is crucial to dissolve the antagonist in a biocompatible buffer such as PBS. Poor solubility can lead to inaccurate dosing, reduced efficacy, and precipitation of the compound, which can confound experimental results.
Q2: I am observing precipitation or incomplete dissolution of this compound in PBS. What are the common causes?
A2: Poor aqueous solubility is a common challenge for many new chemical entities.[3] The issue with this compound in PBS likely stems from its molecular properties, which may favor a solid state over being dissolved in a neutral aqueous buffer. Factors such as the compound's crystal lattice energy ("brick-dust" molecules) or high lipophilicity ("grease-ball" molecules) can contribute to low solubility.[4] The specific chemical structure of "this compound" (C56H71N5Na4O25S3) suggests a complex molecule that may have inherent solubility challenges.
Q3: Are there alternative P-selectin inhibitors with better solubility?
A3: Yes, the solubility of P-selectin inhibitors can vary significantly. For example, a novel small-molecule P-selectin inhibitor, THCMA, was designed as an amphiphilic molecule to improve solubility and demonstrated significantly higher water solubility compared to PSI-697.[5] This highlights how structural modifications can impact a compound's solubility.
Quantitative Data on P-selectin Inhibitor Solubility
The following table summarizes the maximum aqueous solubility of two different P-selectin inhibitors, illustrating the wide range of solubilities that can be observed.
| P-selectin Inhibitor | Maximum Solubility in Water | Fold Difference |
| THCMA | 5,040 µM | ~1,030x higher |
| PSI-697 | 4.89 µM | |
| Data sourced from: Nanoparticles of a New Small-Molecule P-Selectin Inhibitor Attenuate Thrombosis, Inflammation, and Tumor Growth in Two Animal Models.[5] |
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in PBS, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility.
Detailed Experimental Protocols
Protocol 1: Basic Solubilization Techniques
-
Preparation : Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Buffer Addition : Add the calculated volume of sterile PBS to the tube.
-
Mechanical Agitation : Vortex the solution vigorously for 1-2 minutes.
-
Sonication : If the compound is still not dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Warming : If necessary, incubate the solution in a water bath at 37°C for 15-30 minutes with intermittent vortexing.
-
Inspection : Visually inspect the solution against a dark background to ensure no particulate matter is visible.
Protocol 2: Use of Co-solvents
Note: The use of organic solvents may affect your experimental system. It is crucial to run appropriate vehicle controls.
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a P-selectin inhibitor like KF38789 can be dissolved in DMSO.[6]
-
Working Solution Preparation : Add the stock solution to your PBS buffer dropwise while vortexing. Ensure the final concentration of the organic solvent in your working solution is low (typically ≤1%) to minimize toxicity to cells.
-
Final Concentration Calculation : Accurately calculate the final concentration of both the antagonist and the co-solvent in your experimental setup.
-
Vehicle Control : Prepare a vehicle control solution containing the same final concentration of the co-solvent in PBS without the antagonist.
P-selectin Signaling Pathway
Understanding the pathway you are targeting can be crucial for interpreting experimental results. P-selectin, expressed on activated platelets and endothelial cells, mediates the initial tethering and rolling of leukocytes by binding to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[7][8] This interaction triggers an intracellular signaling cascade that leads to integrin activation and firm adhesion of the leukocyte to the vessel wall.[9][10]
Caption: P-selectin signaling pathway leading to leukocyte adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of "P-selectin antagonist 1" in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "P-selectin Antagonist 1" in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals to identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to be a competitive inhibitor of P-selectin, blocking its interaction with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This interaction is a key step in the adhesion cascade of leukocytes to activated endothelial cells and platelets, a critical process in inflammation and metastasis.
Q2: What are the known downstream signaling pathways activated by P-selectin engagement that could be affected by this compound?
P-selectin binding to its ligands on tumor cells can activate several pro-survival signaling pathways. These include the phosphatidylinositol 3-kinase (PI3-K), p38 mitogen-activated protein kinase (p38 MAPK), and Src kinase pathways.[1][2][3] These pathways are involved in processes such as cell adhesion, proliferation, and survival. Therefore, inhibition of P-selectin is expected to attenuate these signaling events.
Q3: What are the potential off-target effects of this compound?
As a small molecule inhibitor, this compound may exhibit off-target effects by binding to proteins other than P-selectin, particularly those with structurally similar binding sites. Given that P-selectin signaling involves kinases, a common off-target liability for small molecule inhibitors is the unintended inhibition of various kinases. This can lead to unexpected cellular phenotypes, including cytotoxicity or altered signaling.
Q4: How can I differentiate between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A key strategy is to use a secondary, structurally unrelated P-selectin antagonist. If both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of P-selectin can be employed. If the phenotype of P-selectin knockdown/knockout cells is similar to that observed with this compound treatment, it strongly suggests an on-target effect.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Unexpectedly high cytotoxicity observed in cell viability assays.
-
Possible Cause 1: Off-target kinase inhibition. this compound may be inhibiting essential cellular kinases, leading to apoptosis or cell cycle arrest.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for cytotoxicity and compare it to the IC50 for P-selectin inhibition. A large discrepancy may suggest off-target effects.
-
Use a structurally unrelated P-selectin inhibitor: If a different P-selectin inhibitor does not cause similar cytotoxicity at equivalent on-target concentrations, the effect is likely off-target.
-
Kinase profiling: Screen this compound against a panel of kinases to identify potential off-target interactions.
-
Apoptosis Assays: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to confirm if the observed cell death is due to apoptosis.
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause 1: Variable expression of P-selectin and its ligands. Cell lines may express different levels of P-selectin or its ligands, leading to varied responses to the antagonist.
-
Troubleshooting Steps:
-
Confirm target expression: Use techniques like flow cytometry or western blotting to quantify the expression levels of P-selectin and PSGL-1 in the cell lines being used.
-
Normalize to target expression: Correlate the cellular response to the expression level of the target protein.
-
-
Possible Cause 2: Different dominant signaling pathways. The cellular phenotype under investigation may be regulated by different signaling pathways in different cell lines, some of which may be susceptible to off-target effects of the antagonist.
-
Troubleshooting Steps:
-
Pathway analysis: Use phosphoprotein-specific antibodies or pathway-focused PCR arrays to determine the dominant signaling pathways in each cell line.
-
Targeted inhibitors: Use well-characterized inhibitors for suspected off-target kinases to see if they replicate the phenotype observed with this compound.
-
Issue 3: Discrepancy between in vitro potency (IC50) and cellular activity (EC50).
-
Possible Cause: Poor cell permeability or active efflux. The compound may not be efficiently entering the cells or may be actively transported out, resulting in a lower intracellular concentration than expected.
-
Troubleshooting Steps:
-
Cellular uptake assays: Use radiolabeled or fluorescently tagged versions of the antagonist to measure its intracellular accumulation.
-
Efflux pump inhibitors: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil) to see if the cellular potency of this compound increases.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | P-selectin Expression (MFI) | PSGL-1 Expression (MFI) | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HL-60 | High | High | > 50 | 0.5 |
| K562 | Low | Moderate | 25 | 1.2 |
| Jurkat | Negative | High | 15 | 0.8 |
MFI: Mean Fluorescence Intensity
Table 2: Hypothetical Off-Target Kinase Profile of this compound
| Kinase | IC50 (µM) |
| P-selectin (On-target) | 0.1 |
| Src | 5.2 |
| p38 MAPK | 8.9 |
| VEGFR2 | 15.7 |
| EGFR | > 50 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-p38 MAPK
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin) and a vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.
Mandatory Visualizations
Caption: P-selectin signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
References
Technical Support Center: Optimizing "P-selectin Antagonist 1" Dosage for In Vivo Studies
Welcome to the technical support center for the in vivo application of "P-selectin Antagonist 1." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for P-selectin antagonists?
A1: P-selectin antagonists function by blocking the interaction between P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is found on the surface of leukocytes.[1][2] This interaction is a critical early step in the inflammatory cascade, mediating the initial tethering and rolling of leukocytes on the vascular endothelium at sites of injury or inflammation.[1][2] By inhibiting this binding, P-selectin antagonists effectively reduce the recruitment of leukocytes to tissues, thereby mitigating the inflammatory response.[1]
Q2: What are the different types of P-selectin antagonists available for in vivo studies?
A2: P-selectin antagonists encompass a range of molecules, including:
-
Small molecules: Orally available compounds like PSI-697 that competitively inhibit the P-selectin/PSGL-1 interaction.
-
Monoclonal antibodies: These antibodies, such as Crizanlizumab and Inclacumab, specifically target and block P-selectin.[3]
-
Recombinant PSGL-1: A soluble, recombinant form of the P-selectin ligand (e.g., rPSGL-Ig) that acts as a competitive inhibitor.[4][5]
Q3: In which in vivo models are P-selectin antagonists commonly used?
A3: P-selectin antagonists are frequently evaluated in animal models of diseases where inflammation and thrombosis play a key role. These include models of:
Dosage Summaries for In Vivo Studies
The optimal dosage of a P-selectin antagonist is dependent on the specific compound, animal model, and disease context. The following tables summarize reported in vivo dosages for various P-selectin antagonists.
Table 1: Recombinant P-selectin Glycoprotein Ligand-1 (rPSGL-Ig)
| Animal Model | Disease Model | Dosage | Route of Administration | Reference |
| Baboon | Venous Thrombosis | 500 µg/kg, 1 mg/kg, 4 mg/kg | Intravenous | [4][6] |
| Rat | Venous Thrombosis | 4 mg/kg | Intravenous |
Table 2: PSI-697 (Oral Small Molecule Inhibitor)
| Animal Model | Disease Model | Dosage | Route of Administration | Reference |
| Rat | Venous Thrombosis | 30 mg/kg/day | Oral gavage | [6] |
| Rat | Vascular Inflammation | 50 mg/kg | Oral gavage | [11] |
| Rat | Venous Thrombosis | 100 mg/kg | Oral gavage | [11] |
| Rat | Carotid Artery Injury | 15 or 30 mg/kg/day | Oral gavage | [11] |
| Baboon | Venous Thrombosis | 30 mg/kg/day | Oral |
Table 3: Crizanlizumab (Anti-P-selectin Monoclonal Antibody)
| Animal Model | Study Type | Dosage | Route of Administration | Reference |
| Cynomolgus Monkey | Pre- and Postnatal Development | 10 and 50 mg/kg every 2 weeks | Intravenous | [12] |
| Cynomolgus Monkey | Repeat-dose Toxicity | Up to 50 mg/kg every 4 weeks | Intravenous | [12] |
Table 4: Inclacumab (Anti-P-selectin Monoclonal Antibody)
| Animal Model | Study Type | Dosage | Route of Administration | Reference |
| Cynomolgus Monkey | Pharmacodynamics | 2-50 mg/kg (single dose) | Intravenous | [13] |
| Cynomolgus Monkey | Pharmacodynamics | 4 mg/kg (single dose) | Subcutaneous | [13] |
Experimental Protocols
Below are detailed methodologies for two key in vivo experiments frequently employed to evaluate the efficacy of P-selectin antagonists.
Protocol 1: Rat Model of Venous Thrombosis
This protocol is adapted from studies evaluating the effect of P-selectin antagonists on thrombus formation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Suture material (e.g., 4-0 silk)
-
This compound solution
-
Vehicle control solution
-
Saline
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave the abdominal area and sterilize with an antiseptic solution.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
-
Induction of Thrombosis:
-
Carefully dissect and isolate a segment of the IVC below the renal veins.
-
To induce stasis, ligate the IVC completely with a silk suture. In some models, stenosis is created by ligating the IVC around a spacer of a specific diameter, which is then removed.
-
-
Administration of this compound:
-
Administer "this compound" or vehicle control at the predetermined dose and route. Administration can be performed before or after the induction of thrombosis, depending on the study design (prophylactic vs. therapeutic).
-
-
Post-operative Care and Monitoring:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal for recovery and any signs of distress.
-
-
Evaluation of Thrombosis:
-
At a predetermined time point (e.g., 24, 48, or 72 hours post-ligation), re-anesthetize the animal.
-
Re-expose the IVC and excise the thrombosed segment.
-
Measure the length and weight of the thrombus.
-
The vein wall can be processed for histological analysis to assess inflammation and leukocyte infiltration.
-
Protocol 2: Mouse Model of Myocardial Ischemia-Reperfusion Injury
This protocol outlines the procedure for inducing myocardial ischemia-reperfusion injury in mice to assess the protective effects of P-selectin antagonists.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments (micro-scissors, forceps)
-
Suture material (e.g., 8-0 silk)
-
This compound solution
-
Vehicle control solution
-
Electrocardiogram (ECG) monitoring system
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the mouse with isoflurane.
-
Intubate the mouse and connect it to a ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture. A slipknot is often used to allow for reperfusion. Ischemia is typically confirmed by ST-segment elevation on the ECG and visual blanching of the myocardium.
-
-
Ischemia and Reperfusion:
-
Maintain the LAD occlusion for a specific duration (e.g., 30-60 minutes).
-
Release the slipknot to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium and resolution of the ST-segment elevation.
-
-
Administration of this compound:
-
Administer "this compound" or vehicle control at the desired dose and route. This can be done prior to ischemia, at the onset of reperfusion, or at a specified time point post-reperfusion.
-
-
Post-operative Care and Euthanasia:
-
Close the chest cavity and suture the skin incision.
-
Allow the animal to recover from anesthesia.
-
At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the mouse.
-
-
Assessment of Myocardial Injury:
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
-
Question: I am not observing the expected reduction in inflammation/thrombosis with "this compound." What could be the reason?
-
Answer:
-
Suboptimal Dosage: The dose may be too low for the specific animal model or disease severity. A dose-response study is recommended to determine the optimal effective dose.[6]
-
Pharmacokinetics: The bioavailability and half-life of the antagonist may differ between species. Ensure the dosing regimen is appropriate for the chosen animal model.
-
Timing of Administration: The therapeutic window for P-selectin antagonism can be narrow. The timing of administration relative to the inflammatory or thrombotic insult is critical.
-
Alternative Adhesion Pathways: In some inflammatory contexts, other adhesion molecules (e.g., E-selectin, L-selectin) may compensate for the blockade of P-selectin, leading to residual leukocyte recruitment.[1]
-
Animal Model Specifics: The expression and role of P-selectin can vary between different animal models and even strains.
-
Issue 2: Unexpected Side Effects
-
Question: I am observing unexpected adverse effects in my animals treated with "this compound." What should I consider?
-
Answer:
-
Off-Target Effects: While designed to be specific, high concentrations of the antagonist could potentially have off-target effects.
-
Immunogenicity: Monoclonal antibody-based antagonists may elicit an immune response in the host animal, especially with repeated dosing.
-
Impact on Immune Surveillance: P-selectin plays a role in normal immune surveillance. Long-term or high-dose administration may potentially compromise the animal's ability to respond to infections.
-
Exacerbated Organ Injury: In some chronic disease models, such as sickle cell disease in P-selectin deficient mice, long-term absence of P-selectin function has been associated with exacerbated organ injury due to impaired leukocyte recruitment and subsequent cellular senescence.[10]
-
Issue 3: Difficulty with Data Interpretation
-
Question: How can I confirm that "this compound" is effectively engaging its target in vivo?
-
Answer:
-
Measurement of Soluble P-selectin: In some studies, a decrease in soluble P-selectin levels in the plasma can be an indicator of target engagement.[14]
-
Ex Vivo Platelet Aggregation Assays: Blood samples can be taken from treated animals and stimulated ex vivo to assess the inhibition of platelet-leukocyte aggregate formation.
-
Intravital Microscopy: This technique allows for the direct visualization of leukocyte rolling and adhesion in the microvasculature, providing a direct functional readout of P-selectin inhibition.
-
Immunohistochemistry: Tissue sections can be stained for markers of inflammation and leukocyte infiltration (e.g., CD45, myeloperoxidase) to quantify the effect of the antagonist.
-
Visualizations
Caption: P-selectin signaling pathway initiating leukocyte adhesion.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. L- and P-Selectins Collaborate to Support Leukocyte Rolling in Vivo When High-Affinity P-Selectin-P-Selectin Glycoprotein Ligand-1 Interaction Is Inhibited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectins in Biology and Human Disease: Opportunity in E-selectin Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-selectin glycoprotein ligand-1 - Wikipedia [en.wikipedia.org]
- 5. Heterogeneity of expression of E- and P-selectins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-selectin antagonism causes dose-dependent venous thrombosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P-selectin antagonism in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Blockade of P-selectin is Sufficient to Reduce MHC I Antibody-Elicited Monocyte Recruitment In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting P-selectin and interleukin-1β in mice with sickle cell disease: effects on vaso-occlusion, liver injury and organ iron deposition | Haematologica [haematologica.org]
- 12. Blockade of P-selectin does not affect reperfusion injury in hamsters subjected to glutathione inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soluble P-selectin as a marker of in vivo platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Effects of the P-selectin antagonist inclacumab on myocardial damage after percutaneous coronary intervention for non-ST-segment elevation myocardial infarction: results of the SELECT-ACS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
"P-selectin antagonist 1" degradation and stability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the degradation and stability testing of P-selectin Antagonist 1 (PSAN-1).
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for small molecule drugs like PSAN-1?
A1: Small molecule drugs are susceptible to various degradation pathways.[1] The most common include:
-
Hydrolysis: Reaction with water that can cleave labile functional groups such as esters and amides.[1]
-
Oxidation: Degradation initiated by light, heat, or trace metals, involving the removal of electrons from the molecule.[1] Formulations can be protected from oxidation by storing them away from light, under an inert gas, or by adding antioxidants.[1]
-
Photolysis: Degradation caused by exposure to UV or visible light, which can affect conjugated systems and aromatic rings.[2]
-
Thermal Degradation: Decomposition caused by exposure to high temperatures.[2]
Q2: What are forced degradation studies and why are they necessary for PSAN-1?
A2: Forced degradation, or stress testing, involves intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[3] These studies are crucial for:
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Identifying potential degradation products.[3]
-
Establishing degradation pathways.[3]
-
Developing and validating stability-indicating analytical methods.[3][4]
-
Understanding the intrinsic stability of the molecule.[3]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Typical stress conditions for forced degradation studies include exposure to:
-
Acidic and basic hydrolysis
-
Oxidative conditions (e.g., hydrogen peroxide)[5]
-
High temperatures (thermal stress)[2]
-
UV and visible light (photolytic stress)[2]
Q4: How much degradation is considered sufficient in a forced degradation study?
A4: A common target for total degradation is around 10%.[3][5] However, the appropriate endpoint can be a specific percentage of degradation or a defined amount of stress applied, even if no degradation is observed for stable molecules.[4]
Q5: What should I do if PSAN-1 shows no degradation under stress conditions?
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram During Stability Testing
| Possible Cause | Troubleshooting Steps |
| Degradation of PSAN-1 | - Compare the chromatogram with that from a forced degradation study to see if the peaks match known degradants. - If the peaks are unknown, proceed with characterization and identification. |
| Interaction with Excipients | - Analyze a placebo formulation (without PSAN-1) under the same stability conditions. - If the peaks are present, they are likely related to the excipients. |
| Contamination | - Review sample preparation and handling procedures.[6] - Ensure all glassware and solvents are clean. - Analyze a blank sample to check for contamination from the analytical system. |
| Container Closure Interaction | - Investigate potential leachables from the packaging materials by storing the placebo in the same container closure system.[7] |
Issue 2: Loss of Potency of PSAN-1 in the Solid State
| Possible Cause | Troubleshooting Steps |
| Hygroscopicity | - Determine the hygroscopicity of PSAN-1. - If the compound is hygroscopic, moisture uptake could be accelerating degradation. - Consider using protective packaging with desiccants.[7] |
| Polymorphic Conversion | - Analyze the solid-state form of PSAN-1 before and after the stability study using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). - A change in the polymorphic form could affect stability and bioavailability. |
| Thermal Degradation | - Review the storage temperature and ensure it is within the recommended range. - Even minor temperature excursions can lead to degradation over time.[8] |
| Photodegradation | - Ensure the product is stored in light-resistant packaging.[2][7] - Review the photostability data from forced degradation studies. |
Issue 3: Inconsistent Results Across Stability Batches
| Possible Cause | Troubleshooting Steps |
| Manufacturing Variability | - Review the manufacturing process for each batch to identify any differences. - Investigate the quality of raw materials used for each batch. |
| Inconsistent Analytical Method Performance | - Verify the performance of the stability-indicating method.[9] - Run system suitability tests before each analysis. - Ensure the method is robust and validated. |
| Improper Sample Handling and Storage | - Review the procedures for sample pulling, storage, and preparation to ensure consistency.[6][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of PSAN-1
1. Objective: To identify the potential degradation pathways of PSAN-1 and to develop a stability-indicating analytical method.
2. Materials:
-
PSAN-1 drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Mobile phase for HPLC
-
High-purity water
3. Methodology:
-
Acid Hydrolysis: Dissolve PSAN-1 in a suitable solvent and add 0.1 N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve PSAN-1 in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Dissolve PSAN-1 in a suitable solvent and add 3% H2O2. Keep at room temperature for 2 hours.[5]
-
Thermal Degradation: Expose solid PSAN-1 to 105°C for 24 hours.[2]
-
Photolytic Degradation: Expose solid PSAN-1 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
4. Analysis:
-
Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).
-
Quantify the amount of PSAN-1 remaining and the percentage of degradation.
-
Characterize the major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Long-Term Stability Testing of PSAN-1 Formulation
1. Objective: To determine the shelf-life of the PSAN-1 drug product under recommended storage conditions.
2. Materials:
-
At least three batches of the final PSAN-1 drug product in the proposed commercial packaging.
3. Methodology:
-
Place the samples in stability chambers under the following long-term storage conditions as per ICH guidelines:
-
25°C ± 2°C / 60% RH ± 5% RH
-
30°C ± 2°C / 65% RH ± 5% RH (for climatic zones III and IV)[10]
-
-
Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
4. Analysis:
-
At each time point, test the samples for the following parameters:
-
Appearance
-
Assay of PSAN-1
-
Degradation products/impurities
-
Dissolution (for solid oral dosage forms)
-
Water content
-
-
The analytical methods used must be stability-indicating and validated.[11]
Data Presentation
Table 1: Summary of Forced Degradation Results for PSAN-1
| Stress Condition | PSAN-1 Remaining (%) | Major Degradants (Peak Area %) |
| 0.1 N HCl, 60°C, 2h | 89.5 | DP1 (4.2%), DP2 (2.8%) |
| 0.1 N NaOH, RT, 2h | 92.1 | DP3 (5.1%) |
| 3% H2O2, RT, 2h | 95.3 | DP4 (2.5%) |
| 105°C, 24h | 98.2 | Minor unspecified peaks |
| Photolytic | 96.8 | DP5 (1.9%) |
Table 2: Long-Term Stability Data for PSAN-1 Tablets (25°C/60%RH)
| Time (Months) | Appearance | Assay (%) | Total Impurities (%) | Dissolution (%) |
| 0 | White, round tablet | 100.2 | 0.15 | 95 |
| 3 | No change | 99.8 | 0.18 | 94 |
| 6 | No change | 99.5 | 0.21 | 93 |
| 12 | No change | 99.1 | 0.25 | 92 |
| 24 | No change | 98.5 | 0.35 | 90 |
Visualizations
Caption: P-selectin signaling pathway and the inhibitory action of PSAN-1.
Caption: General workflow for long-term stability testing of a drug product.
Caption: Decision tree for troubleshooting out-of-specification (OOS) results.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
Troubleshooting "P-selectin antagonist 1" inconsistent results in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "P-selectin antagonist 1." The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to block the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1).[1][2] P-selectin is a cell adhesion molecule expressed on activated endothelial cells and platelets.[2][3][4] Its binding to PSGL-1 on leukocytes is a critical step in the inflammatory cascade, mediating the initial tethering and rolling of leukocytes on the vascular endothelium.[1][5][6] By inhibiting this interaction, this compound aims to reduce leukocyte recruitment to sites of inflammation and potentially modulate thrombotic processes.[2]
Q2: What are the common in vitro assays to assess the activity of this compound?
A2: The activity of a P-selectin antagonist is typically evaluated using a variety of in vitro assays, including:
-
Cell-Based Adhesion Assays: These assays measure the ability of the antagonist to inhibit the adhesion of leukocytes (or cell lines expressing PSGL-1, such as HL-60 cells) to a monolayer of activated endothelial cells or to immobilized P-selectin.[7]
-
Flow Cytometry: This technique is used to quantify the expression of P-selectin on the surface of activated platelets or endothelial cells and to assess the binding of the antagonist to P-selectin.[8][9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of soluble P-selectin in cell culture supernatants or to determine the binding affinity of the antagonist to P-selectin in a competitive binding format.[10][11][12]
-
Platelet Aggregometry: This assay assesses the effect of the antagonist on platelet aggregation, as P-selectin plays a role in stabilizing platelet aggregates.[13][14]
Troubleshooting Guides
Inconsistent Results in Cell-Based Adhesion Assays
Q3: We are observing high variability in our leukocyte-endothelial cell adhesion assays when testing this compound. What are the potential causes and solutions?
A3: High variability in adhesion assays can stem from several factors. Below is a table summarizing common issues and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Inconsistent Endothelial Cell Activation | Ensure consistent stimulation of endothelial cells (e.g., with thrombin, histamine, or PMA) to induce uniform P-selectin expression.[15] Verify activation levels by flow cytometry or ELISA. |
| Variable Leukocyte Viability or PSGL-1 Expression | Use leukocytes from a consistent source and passage number. Assess cell viability before each experiment. Confirm consistent PSGL-1 expression via flow cytometry. |
| "this compound" Solubility Issues | Visually inspect the media for any signs of precipitation after adding the antagonist. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤ 0.1%).[16] |
| Inconsistent Washing Steps | Gentle and consistent washing is crucial to remove non-adherent cells without dislodging adherent ones. Standardize the washing force and number of washes. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Flow Cytometry Issues
Q4: Our flow cytometry data for P-selectin expression on activated platelets shows high background or inconsistent staining after treatment with this compound. What could be the problem?
A4: Flow cytometry is a sensitive technique, and several factors can influence the quality of the data.
| Potential Cause | Troubleshooting Recommendations |
| In vitro Platelet Activation | Platelet activation can occur during blood collection and sample processing.[8] Use appropriate anticoagulants (e.g., sodium citrate) and handle samples gently.[9] Consider using a platelet activation inhibitor like trimethylsphingosine during sample preparation.[8] |
| Fixation Issues | The type of fixative and the timing of fixation can affect P-selectin expression and antibody binding.[17] If fixation is necessary, use 0.5-1.0% formaldehyde or paraformaldehyde and be aware that it can mildly influence results.[17] Unfixed samples should be analyzed within 2 hours.[17] |
| Antibody Titration and Specificity | Ensure the anti-P-selectin antibody is used at its optimal concentration (saturating amounts). Run isotype controls to check for non-specific binding. |
| Compensation Settings | If using multi-color flow cytometry, ensure proper compensation is set to correct for spectral overlap between fluorochromes. |
| Antagonist Interference | If "this compound" is a fluorescent molecule, check for spectral overlap with the antibody fluorochrome. The antagonist may also sterically hinder the binding of the detection antibody. Consider using a different antibody clone that binds to a distinct epitope. |
ELISA Assay Variability
Q5: We are getting inconsistent IC50 values for this compound in our competitive P-selectin ELISA. What should we check?
A5: Inconsistent ELISA results are often due to technical variability in the assay setup.
| Potential Cause | Troubleshooting Recommendations |
| Reagent Preparation and Storage | Equilibrate all reagents to room temperature before use.[10] Prepare fresh standards and antibody dilutions for each experiment.[18] Avoid repeated freeze-thaw cycles of samples and reagents.[10][19] Soluble P-selectin is not stable and requires immediate assay.[20] |
| Inadequate Washing | Incomplete removal of unbound reagents is a common source of high background and variability. Ensure thorough washing at each step, with complete aspiration of the wash buffer.[10][18] |
| Plate Shaking | Incubate ELISA plates on a plate shaker during all incubation steps to ensure uniform mixing and binding.[10][18] |
| Pipetting Accuracy | Use calibrated pipettes and change tips between samples, standards, and reagents to avoid cross-contamination.[10][21] |
| "this compound" Stability | The antagonist may be unstable in the assay buffer. Assess its stability over the incubation period. |
Experimental Protocols
Protocol 1: In Vitro Leukocyte-Endothelial Cell Adhesion Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate. Culture a leukocyte cell line expressing PSGL-1 (e.g., HL-60) in appropriate media.
-
Endothelial Cell Activation: Stimulate HUVECs with a suitable agonist (e.g., 100 U/mL thrombin or 100 µM histamine) for 15-30 minutes at 37°C to induce P-selectin expression.
-
Leukocyte Labeling: Label leukocytes with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
-
Antagonist Treatment: Pre-incubate the activated HUVEC monolayer with varying concentrations of "this compound" or vehicle control for 30 minutes at 37°C.
-
Co-culture: Add the fluorescently labeled leukocytes to the HUVEC monolayer and incubate for 30 minutes at 37°C under static or flow conditions.
-
Washing: Gently wash the wells three times with pre-warmed PBS to remove non-adherent leukocytes.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The percentage of inhibition is calculated relative to the vehicle control.
Protocol 2: Flow Cytometry for Platelet P-selectin Expression
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Platelet Activation: Aliquot whole blood and stimulate with an agonist (e.g., 10 µM ADP or 1 U/mL thrombin) for 10 minutes at room temperature. Include an unstimulated control.
-
Antagonist Treatment: Pre-incubate aliquots of whole blood with "this compound" or vehicle control for 15 minutes prior to stimulation.
-
Staining: Add a saturating concentration of a fluorochrome-conjugated anti-P-selectin (CD62P) antibody and an antibody to a platelet-specific marker (e.g., CD41a) to each tube. Incubate for 20 minutes at room temperature in the dark.
-
Fixation (Optional): If samples are not to be analyzed immediately, fix with 1% paraformaldehyde for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and positive staining for the platelet-specific marker. Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.
Protocol 3: Competitive P-selectin ELISA
-
Plate Coating: Coat a 96-well ELISA plate with recombinant human P-selectin overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competitive Binding: Add a constant concentration of a biotinylated PSGL-1-Fc chimera protein mixed with serial dilutions of "this compound" or standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Plate: Read the absorbance at 450 nm on a microplate reader. The concentration of the antagonist that inhibits 50% of the PSGL-1 binding (IC50) can be calculated.
Visualizations
Caption: P-selectin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based adhesion assay.
Caption: A logical troubleshooting workflow for inconsistent in vitro results.
References
- 1. What are PSGL-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are P-sel inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-Selectin Antagonism in Inflammatory Disease | Bentham Science [benthamscience.com]
- 4. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.cn [abcam.cn]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. dovepress.com [dovepress.com]
- 13. Recombinant P-selectin glycoprotein-ligand-1 delays thrombin-induced platelet aggregation: a new role for P-selectin in early aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blockade of P-selectin is Sufficient to Reduce MHC I Antibody-Elicited Monocyte Recruitment In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Influences of fixatives on flow cytometric measurements of platelet P-selectin expression and fibrinogen binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. Stability of soluble adhesion molecules, selectins, and C-reactive protein at various temperatures: implications for epidemiological and large-scale clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
P-Selectin Antagonist 1: Preclinical Toxicity Assessment Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the toxicity assessment of "P-selectin antagonist 1" in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used for assessing the toxicity of P-selectin antagonists?
A1: Preclinical toxicity and safety pharmacology studies for P-selectin antagonists commonly utilize a range of animal models to evaluate both on-target and off-target effects. These include murine models (mice), such as C57BL and Gata1low strains, Sprague-Dawley rats, and non-human primates like baboons.[1][2][3] The choice of model often depends on the specific indication being studied, such as sepsis, myelofibrosis, thrombosis, or sickle cell disease.[1][2][3]
Q2: What are the key safety concerns and potential adverse effects observed with P-selectin antagonism in animal models?
A2: The primary safety concern with P-selectin antagonism is the potential for increased susceptibility to infections due to the modulation of leukocyte adhesion, a critical component of the innate immune response. However, studies involving recombinant P-selectin glycoprotein ligand-IgG (rPSGL-Ig) in murine and rat sepsis models did not show an exacerbation of infection or increased mortality.[1] Other potential concerns include effects on hemostasis. For instance, the small molecule inhibitor PSI-697 was shown to reduce thrombus weight without prolonging bleeding time in rats.[4] In a study with the anti-mouse monoclonal antibody RB40.34 in a myelofibrosis model, no significant changes in physical activity, behavior, or body weight were observed.[2]
Q3: Are there any reported effects of P-selectin antagonists on coagulation and bleeding time in preclinical studies?
A3: The impact on coagulation and bleeding time is a critical aspect of the safety assessment of P-selectin antagonists. The small molecule inhibitor PSI-697, at a dose of 100 mg/kg orally in a rat venous thrombosis model, effectively reduced thrombus weight by 18% without affecting the bleeding time.[4] Similarly, another novel small molecule inhibitor, THCMA, was reported to inhibit thrombosis at doses that do not cause coagulation disorders or an increased risk of bleeding.[5]
Q4: What is the general approach for Investigational New Drug (IND)-enabling toxicology studies for a P-selectin antagonist?
A4: IND-enabling toxicology studies are designed to assess the potential toxicity risks before initiating human clinical trials and to determine a safe starting dose.[6][7] A typical program includes both single-dose (acute) and repeated-dose toxicity studies in at least two mammalian species (one rodent and one non-rodent).[6][8] These studies aim to identify the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).[6] The study design, including the route of administration and duration of treatment, should align with the proposed clinical use of the P-selectin antagonist.[6]
Troubleshooting Guide
Problem: Unexpected increase in infection rates in an animal model of inflammation.
-
Possible Cause: While studies with rPSGL-Ig did not show increased systemic infection, P-selectin inhibition does decrease local neutrophil infiltration.[1] This localized effect might be more pronounced in specific models or with particular pathogens.
-
Troubleshooting Steps:
-
Review the Model: Assess if the chosen animal model has a known susceptibility to the observed infection.
-
Dose-Response Evaluation: Determine if the effect is dose-dependent. A lower dose might maintain efficacy without significantly impairing local immune response.
-
Pathogen Characterization: Identify the infectious agent to understand its pathogenesis and how it might be affected by altered leukocyte trafficking.
-
Problem: Inconsistent anti-thrombotic efficacy in a venous thrombosis model.
-
Possible Cause: The efficacy of P-selectin antagonists can be influenced by the specific thrombotic trigger and the timing of drug administration.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that the antagonist is reaching the site of thrombus formation at a sufficient concentration.
-
Evaluate Dosing Regimen: The timing of the first dose relative to the induction of thrombosis is critical. Administration prior to the thrombotic event is often more effective.
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Assess Model-Specific Mechanisms: P-selectin's role can vary between arterial and venous thrombosis models.[4] Ensure the model is appropriate for the antagonist's mechanism of action.
-
Quantitative Toxicity Data Summary
| P-Selectin Antagonist | Animal Model | Dose | Route of Administration | Key Toxicity Findings | Reference |
| rPSGL-Ig | Murine Sepsis Model | Therapeutic Doses | - | No adverse effects on mortality or immune clearance. | [1] |
| rPSGL-Ig | Rat Sepsis Model | Therapeutic Doses | - | Did not exacerbate infection. | [1] |
| RB40.34 | Gata1low Mice (Myelofibrosis) | - | - | No significant changes in physical activity, behavior, or body weight. | [2] |
| PSI-697 | Rat Venous Thrombosis Model | 100 mg/kg | Oral | Reduced thrombus weight by 18% with no prolongation of bleeding time. | [4] |
| PSI-697 | Rat Carotid Injury Model | 15 or 30 mg/kg | Oral (daily for 13 days) | Dose-dependent decreases in intima/media ratios of 25.7% and 40.2%, respectively. | [4] |
| THCMA | Rodent Models | - | Oral | Enhanced anti-thrombotic and anti-inflammatory efficacy over PSI-697 without systemic toxicity or increased bleeding risk. | [5] |
| Anti-P-selectin Abs (GA6, CY1748) | Baboons | - | Intravenous | Decreased vein wall inflammation and thrombus formation. | [3] |
Detailed Experimental Protocols
Protocol 1: Rat Venous Thrombosis Model for Efficacy and Bleeding Time Assessment
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Drug Administration: Administer the P-selectin antagonist (e.g., PSI-697 at 100 mg/kg) or vehicle orally one hour before the surgical procedure.[4]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.
-
Surgical Procedure:
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Make a midline abdominal incision to expose the inferior vena cava (IVC).
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Ligate the IVC just below the renal veins.
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Apply a stenosis to the IVC to reduce blood flow.
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Close the incision.
-
-
Thrombus Evaluation: After a predetermined period (e.g., 2 hours), re-anesthetize the animals, excise the IVC, and weigh the thrombus.
-
Bleeding Time Measurement:
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In a separate cohort of animals treated with the antagonist or vehicle, make a standardized incision on the tail.
-
Gently blot the blood every 30 seconds until bleeding ceases. The time to cessation is the bleeding time.
-
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model
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Animal Model: Rats.
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Drug Administration: Administer the P-selectin antagonist (e.g., rPSGL-Ig) or vehicle at the appropriate dose and route.
-
Anesthesia: Anesthetize the animals.
-
Surgical Procedure:
-
Perform a laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the cecum with a needle of a specific gauge to induce polymicrobial peritonitis.
-
Return the cecum to the peritoneal cavity and close the incision.
-
-
Post-Operative Care: Provide fluid resuscitation and analgesia.
-
Monitoring and Endpoints:
Visualizations
Caption: P-Selectin signaling pathway in inflammation and thrombosis.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Evaluation of the safety of recombinant P-selectin glycoprotein ligand-immunoglobulin G fusion protein in experimental models of localized and systemic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical studies on the use of a P-selectin blocking monoclonal antibody to halt progression of myelofibrosis in the Gata1low mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-P-selectin antibody decreases inflammation and thrombus formation in venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles of a New Small-Molecule P-Selectin Inhibitor Attenuate Thrombosis, Inflammation, and Tumor Growth in Two Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allucent.com [allucent.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. nebiolab.com [nebiolab.com]
Overcoming resistance to "P-selectin antagonist 1" in experimental models
Welcome to the technical support center for "P-selectin Antagonist 1." This resource is designed for researchers, scientists, and drug development professionals utilizing this inhibitor in experimental models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting guidance for unexpected results when using "this compound".
Q1: We are observing reduced or no efficacy of this compound in our in vivo cancer model. What are the potential causes?
A1: Reduced efficacy of a P-selectin antagonist in an in vivo cancer model can stem from several biological factors. Here are the most common reasons and troubleshooting steps:
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Upregulation of Compensatory Adhesion Pathways: Cancer cells can bypass P-selectin blockade by upregulating other adhesion molecules.
-
Troubleshooting:
-
Assess Expression of Other Selectins and Integrins: Profile the expression of E-selectin, L-selectin, and various integrins (e.g., αvβ3) on your tumor cells and in the tumor microenvironment using techniques like flow cytometry, immunohistochemistry (IHC), or western blotting.
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Combination Therapy: Consider a combinatorial approach by co-administering antagonists for other selectins or integrins.
-
-
-
Alterations in the Tumor Microenvironment: The complex interplay of cells and signaling molecules within the tumor microenvironment can contribute to resistance.
-
Troubleshooting:
-
Analyze Cytokine and Chemokine Profiles: Measure the levels of inflammatory cytokines and chemokines (e.g., CCL5) in the tumor microenvironment, as these can promote alternative leukocyte recruitment and tumor cell adhesion pathways.[1]
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Characterize Immune Cell Infiltrate: Analyze the immune cell populations within the tumor. Changes in myeloid-derived suppressor cells (MDSCs) or other immune cells might influence tumor progression independently of P-selectin.
-
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: The dose and administration schedule may not be optimal for your specific model.
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration of this compound in your model.
-
Pharmacokinetic Analysis: If possible, measure the concentration of the antagonist in plasma and tumor tissue over time to ensure adequate exposure.
-
-
Q2: Our in vitro cell adhesion assay shows inconsistent inhibition with this compound. What could be wrong?
A2: Inconsistent results in in vitro adhesion assays are often due to experimental variables. Here's a checklist of factors to consider:
-
Cell Line Integrity and Passage Number:
-
Troubleshooting: Ensure you are using a consistent and low passage number for your cancer cell line. High passage numbers can lead to phenotypic drift, including altered expression of P-selectin ligands.
-
-
P-selectin Ligand Expression: The expression of P-selectin glycoprotein ligand-1 (PSGL-1) and other ligands on your cancer cells may be variable.
-
Troubleshooting: Regularly check the expression of PSGL-1 on your cells via flow cytometry.
-
-
Assay Conditions:
-
Troubleshooting:
-
Static vs. Flow Conditions: Cell adhesion under physiological shear stress is more representative of the in vivo situation. If you are using a static assay, consider switching to a microfluidic-based flow assay.
-
P-selectin Coating: Ensure consistent and saturating coating of P-selectin on your assay plates or microfluidic channels.
-
-
Q3: How can we determine if resistance to this compound is developing in our long-term treatment studies?
A3: Monitoring for the development of resistance is crucial in long-term studies. A multi-faceted approach is recommended:
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Establish a Baseline: Thoroughly characterize the sensitivity of your parental cell line or initial tumor model to this compound. This includes determining the IC50 for adhesion inhibition and the effective dose for in vivo models.
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Regular Efficacy Assessment: Periodically re-evaluate the efficacy of the antagonist in both in vitro and in vivo models derived from the long-term treatment groups. A rightward shift in the dose-response curve is indicative of developing resistance.
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Molecular Profiling: At various time points, perform molecular analyses on the treated cells/tumors to identify changes in gene and protein expression related to adhesion molecules, their ligands, and associated signaling pathways.
Data Presentation: Efficacy of P-selectin Antagonists
The following tables summarize representative quantitative data on the efficacy of P-selectin antagonists in various experimental settings. Note that these are illustrative examples and not direct comparisons of sensitive versus resistant models.
Table 1: In Vitro Inhibition of Cell Adhesion
| P-selectin Antagonist | Cell Type | Assay Type | Concentration | % Inhibition of Adhesion (Mean ± SD) | Reference |
| Crizanlizumab | Leukocytes from Sickle Cell Disease Patients | Microfluidic | 100 µg/mL | 85 ± 10% | [2] |
| PSI-697 | Human Leukocytes | Cell-based | 125 µM | 50% | [3] |
| SelG1 (anti-P-selectin mAb) | MM1.S Multiple Myeloma Cells | Static Adhesion | 10 µg/mL | 60 ± 8% (to stromal cells) | [4] |
| Fucoidan | DU/DX50 (Docetaxel-resistant Prostate Cancer) | Migration Assay | 0.2 mg/mL | Significant reduction in cell migration | [5] |
Table 2: In Vivo Efficacy of P-selectin Antagonists
| P-selectin Antagonist | Animal Model | Endpoint | Dose | % Reduction (Mean ± SD) | Reference |
| Crizanlizumab | Sickle Cell Disease Mice | Vaso-occlusion | 5 mg/kg | 45.3% reduction in VOC rate | [6] |
| PSI-697 | Rat Venous Thrombosis Model | Thrombus Weight | 100 mg/kg p.o. | 18 ± 5% | [3] |
| Anti-P-selectin Antibody | Mouse Model of Metastasis (Colon Cancer) | Lung Metastases | Not Specified | Significant reduction | [1] |
| Fucoidan + Docetaxel | Docetaxel-resistant Prostate Cancer Xenograft | Tumor Growth | Not Specified | Synergistic anti-cancer effect | [5] |
Experimental Protocols
1. In Vitro Cell Adhesion Assay under Flow Conditions
This protocol describes a general method for assessing the inhibitory effect of "this compound" on cancer cell adhesion to P-selectin under physiological shear stress.
-
Materials:
-
Microfluidic device (e.g., BioFlux, Vena8)
-
Recombinant human P-selectin
-
Cancer cell line of interest
-
"this compound"
-
Syringe pump
-
Inverted microscope with a camera
-
-
Procedure:
-
Coat the microfluidic channels with recombinant human P-selectin overnight at 4°C.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Prepare a suspension of your cancer cells in culture medium.
-
Pre-incubate the cancer cells with varying concentrations of "this compound" or vehicle control for a predetermined time (e.g., 30 minutes).
-
Perfuse the cell suspension through the P-selectin-coated microfluidic channels at a defined shear stress (e.g., 1 dyne/cm²) using a syringe pump.
-
After a set time (e.g., 5-10 minutes), wash the channels with medium to remove non-adherent cells.
-
Capture images of multiple fields of view along the channel.
-
Quantify the number of adherent cells per unit area.
-
Calculate the percentage of inhibition of adhesion for each concentration of the antagonist compared to the vehicle control.
-
2. In Vivo Murine Model of Experimental Metastasis
This protocol outlines a common procedure to evaluate the effect of "this compound" on the metastatic potential of cancer cells.
-
Materials:
-
Immunocompromised mice (e.g., NSG, SCID)
-
Cancer cell line (e.g., luciferase-expressing for in vivo imaging)
-
"this compound"
-
Sterile PBS
-
In vivo imaging system (if applicable)
-
-
Procedure:
-
Culture and harvest the cancer cells. Resuspend a defined number of cells (e.g., 1 x 10^6) in sterile PBS.
-
Divide the mice into treatment and control groups.
-
Administer "this compound" or vehicle control to the mice according to your dosing regimen (e.g., intraperitoneal, intravenous, oral).
-
Inject the cancer cell suspension into the lateral tail vein of the mice.
-
Continue the treatment with the antagonist as per your experimental design.
-
Monitor the mice for signs of metastasis. If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals.
-
At the end of the study, euthanize the mice and harvest organs of interest (e.g., lungs, liver).
-
Quantify the metastatic burden by counting the number of surface metastases, measuring tumor area via histology, or quantifying the bioluminescent signal.
-
Compare the metastatic burden between the treatment and control groups.
-
Signaling Pathways and Experimental Workflows
P-selectin Mediated Signaling in Cancer Cells
P-selectin binding to its ligands on cancer cells can trigger intracellular signaling cascades that promote cell survival and adhesion. Understanding these pathways is crucial for identifying potential bypass mechanisms when P-selectin is antagonized.
Caption: P-selectin signaling pathway in cancer cells.
Experimental Workflow for Investigating Resistance to this compound
This workflow provides a logical sequence of experiments to investigate and characterize resistance to "this compound".
Caption: Workflow for investigating resistance.
References
- 1. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease: final results from the phase II SOLACE-adults study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: a standardized microfluidic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failure of P-selectin blockade alone to protect the liver from ischemia-reperfusion injury in the isolated blood-perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-Selectin Blockade in the Treatment of Painful Vaso-Occlusive Crises in Sickle Cell Disease: A Spotlight on Crizanlizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of P- and E-selectin adhesion molecules in acute pancreatitis: correlation with distant organ injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
"P-selectin antagonist 1" interference with other reagents
Welcome to the technical support center for P-selectin Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound functions by blocking the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1).[1] P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets.[1][2] Its binding to PSGL-1 on leukocytes is a critical early step in the inflammatory process, mediating the tethering and rolling of leukocytes on the vascular endothelium.[3] By inhibiting this interaction, this compound reduces leukocyte recruitment to sites of inflammation.[1]
Q2: What are the key experimental considerations when using this compound?
Successful experiments using this compound require attention to several key factors:
-
Calcium Dependence: P-selectin binding to its ligands is a calcium-dependent process.[4][5] Ensure that your experimental buffers contain physiological concentrations of calcium. The absence of calcium or the presence of calcium chelators like EDTA will inhibit P-selectin function and may mask the effects of your antagonist.
-
pH Stability: The binding dynamics of P-selectin can be influenced by pH. Acidic environments, often found at sites of inflammation, can strengthen the interaction between P-selectin and PSGL-1.[6] It is crucial to maintain a stable and physiologically relevant pH in your assays to ensure consistent results.
-
Anticoagulant Choice: When working with whole blood or plasma, the choice of anticoagulant is critical. Heparin and its derivatives have been shown to act as P-selectin inhibitors and can interfere with your experiments.[7][8] Consider using alternative anticoagulants if heparin interference is a concern.
-
Soluble P-selectin: A soluble form of P-selectin exists in plasma and can be released from activated platelets and endothelial cells.[9][10] Be aware that soluble P-selectin can potentially compete with membrane-bound P-selectin for binding to the antagonist or PSGL-1, influencing your experimental outcomes.
Troubleshooting Guides
Guide 1: Inconsistent or No Inhibition Observed in Cell Adhesion Assays
This guide addresses common issues where this compound fails to show the expected inhibitory effect in cell-based adhesion assays (e.g., flow cytometry-based assays or microfluidic chamber assays).
| Potential Cause | Troubleshooting Step |
| Suboptimal Calcium Concentration | Verify the final calcium concentration in your assay buffer. P-selectin binding is strictly calcium-dependent.[4][5] Ensure your buffer is not formulated with calcium chelators (e.g., EDTA). |
| Incorrect pH of Assay Buffer | Measure the pH of your final assay buffer. P-selectin binding affinity can be pH-sensitive.[6] Adjust the pH to a physiological range (typically 7.2-7.4) if necessary. |
| Interference from Anticoagulants | If using blood samples, be aware that heparin can inhibit P-selectin.[7][8] Consider using an alternative anticoagulant such as citrate or hirudin, and run appropriate vehicle controls. |
| Degradation of this compound | Ensure proper storage and handling of the antagonist as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low P-selectin Expression on Cells | Confirm P-selectin expression on your target cells (e.g., activated endothelial cells or platelets) using a positive control antibody and flow cytometry. Cell activation protocols may need optimization. |
| Presence of Soluble P-selectin | If using plasma, be aware of the presence of soluble P-selectin which can compete for binding.[9][10] Consider using purified components or washing cells to remove plasma. |
Guide 2: High Background or Non-Specific Binding in ELISA
This guide provides troubleshooting for common problems encountered during ELISA-based P-selectin binding assays.
| Potential Cause | Troubleshooting Step |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. Ensure sufficient incubation time for complete blocking. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody and reagent incubations to remove unbound components effectively. |
| Cross-reactivity of Antibodies | Ensure the primary and secondary antibodies are specific for the target and do not cross-react with other components in the assay. Run controls with secondary antibody only to check for non-specific binding. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile technique to avoid contamination that can lead to high background signals. |
| Improper Plate Coating | Optimize the coating concentration of P-selectin or the capture antibody. Insufficient or uneven coating can lead to inconsistent results. |
Quantitative Data Summary
The following tables summarize key quantitative data for various P-selectin antagonists.
Table 1: Inhibitory Concentrations (IC50) of P-selectin Antagonists
| Antagonist | Assay System | IC50 Value | Reference |
| PSI-697 | P-selectin binding assay | 125 µM | [2] |
| KF38789 | U937 cell binding to P-selectin-Ig | 1.97 µM | [2] |
| Inclacumab | PSGL-1 mimetic peptide binding to P-selectin | 1.9 µg/mL | [2] |
| GSnP-6 | Human neutrophil rolling and arrest | ~14 µM | [11] |
| GSnP-6 | Human monocyte rolling and arrest | ~20 µM | [11] |
Table 2: Binding Affinities (Kd) of P-selectin Antagonists
| Antagonist | Binding Partner | Kd Value | Reference |
| Inclacumab | P-selectin | 9.9 nM | [2] |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Platelet-Leukocyte Aggregation Assay
This protocol is for assessing the inhibitory effect of this compound on the formation of platelet-leukocyte aggregates.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., citrate or hirudin). Avoid heparin.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Leukocyte Isolation: Isolate leukocytes from the remaining blood using a standard density gradient centrifugation method.
-
Cell Labeling: Label platelets with a fluorescent antibody (e.g., anti-CD41a) and leukocytes with another fluorescent antibody (e.g., anti-CD45) with distinct emission spectra.
-
Incubation with Antagonist: Pre-incubate the isolated leukocytes with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Activation and Aggregation: Add activated platelets (e.g., stimulated with thrombin or ADP) to the leukocyte suspension.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Identify platelet-leukocyte aggregates as events that are positive for both platelet and leukocyte markers.
-
Data Analysis: Quantify the percentage of leukocytes that have formed aggregates with platelets in the presence and absence of the antagonist.
Protocol 2: ELISA for P-selectin Binding Inhibition
This protocol outlines a competitive ELISA to measure the ability of this compound to inhibit the binding of P-selectin to its ligand.
-
Plate Coating: Coat a 96-well microplate with a recombinant P-selectin ligand (e.g., PSGL-1-Fc fusion protein) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Binding: In a separate plate, pre-incubate a constant concentration of biotinylated recombinant P-selectin with serial dilutions of this compound or a vehicle control for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer the pre-incubated mixtures to the ligand-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
Visualizations
Caption: P-selectin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in P-selectin antagonist experiments.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E- and P-selectin: differences, similarities and implications for the design of P-selectin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Calcium-dependent oligonucleotide antagonists specific for L-selectin. | Semantic Scholar [semanticscholar.org]
- 6. Effect of extracellular pH on selectin adhesion: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticoagulation inhibits tumor cell–mediated release of platelet angiogenic proteins and diminishes platelet angiogenic response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Production of soluble P-selectin by platelets and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pro-coagulant state resulting from high levels of soluble P-selectin in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: P-selectin Antagonist vs. rPSGL-Ig in Modulating Inflammatory Responses
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development for inflammatory and thrombotic diseases, the targeted inhibition of P-selectin-mediated cell adhesion has emerged as a promising strategy. This guide provides a detailed comparison of the efficacy of a prominent P-selectin antagonist, here represented by the monoclonal antibody Crizanlizumab, and the recombinant P-selectin glycoprotein ligand-1 immunoglobulin fusion protein (rPSGL-Ig). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of these two therapeutic modalities.
P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a critical role in the initial tethering and rolling of leukocytes during the inflammatory cascade. Its interaction with P-selectin glycoprotein ligand-1 (PSGL-1) on the surface of leukocytes is a key step in their recruitment to sites of inflammation and thrombus formation. Both Crizanlizumab and rPSGL-Ig are designed to disrupt this interaction, albeit through different mechanisms. Crizanlizumab directly binds to P-selectin, preventing it from engaging with PSGL-1. In contrast, rPSGL-Ig is a soluble, recombinant form of the PSGL-1 ligand that acts as a competitive inhibitor, binding to P-selectin, as well as E-selectin and L-selectin, thereby blocking the binding sites for endogenous PSGL-1.
Quantitative Efficacy Data
The following tables summarize key quantitative data from preclinical and clinical studies, offering a comparative overview of the efficacy of Crizanlizumab and rPSGL-Ig in relevant disease models and clinical settings.
Table 1: Preclinical Efficacy Data
| Parameter | P-selectin Antagonist (Crizanlizumab) | rPSGL-Ig | Key Findings & References |
| Inhibition of Leukocyte Rolling (Animal Models) | Significant reduction in leukocyte rolling velocity and increased detachment of rolling leukocytes in mouse models of sickle cell disease. | Demonstrated reduction in leukocyte rolling and adhesion in various animal models of inflammation and ischemia-reperfusion injury. | Crizanlizumab's efficacy in reducing leukocyte rolling is a key mechanism in preventing vaso-occlusive crises. rPSGL-Ig shows broad anti-inflammatory effects by inhibiting rolling mediated by multiple selectins. |
| Inhibition of Platelet-Leukocyte Aggregates | Shown to inhibit the formation of platelet-leukocyte aggregates in in vitro and in vivo studies. | Effectively blocks the formation of platelet-leukocyte aggregates, a critical step in thrombo-inflammation. | Both agents demonstrate potent inhibition of this key pathological process. |
| Reduction of Vaso-occlusion (Sickle Cell Disease Models) | Preclinical studies in mouse models of sickle cell disease showed a significant reduction in vaso-occlusion. | While not as extensively studied specifically for sickle cell disease in preclinical models as Crizanlizumab, its mechanism suggests potential efficacy. | Crizanlizumab has a more established preclinical evidence base specifically for sickle cell disease. |
Table 2: Clinical Efficacy Data
| Indication | P-selectin Antagonist (Crizanlizumab) | rPSGL-Ig (YSPSL) | Key Findings & References |
| Sickle Cell Disease (Vaso-occlusive Crises) | SUSTAIN Trial (Phase II): Median annual rate of vaso-occlusive crises (VOCs) was 1.63 with 5 mg/kg Crizanlizumab vs. 2.98 with placebo (45.3% reduction, P=0.01). 36% of patients on high-dose Crizanlizumab were VOC-free compared to 17% on placebo.[1][2] STAND Trial (Phase III): Did not show a significant difference in the annualized rate of VOCs between Crizanlizumab and placebo.[3] | Not clinically evaluated for sickle cell disease. | Crizanlizumab's approval for sickle cell disease was based on the positive SUSTAIN trial results, though the subsequent STAND trial did not meet its primary endpoint. |
| Ischemia-Reperfusion Injury (Kidney Transplantation) | Not clinically evaluated for this indication. | Phase IIa Trial: Did not significantly reduce the incidence of delayed graft function (DGF) based on dialysis requirement. However, a lower proportion of patients had serum creatinine >6 mg/dL on day 5 post-transplant in the rPSGL-Ig group (26% vs. 55%, p=0.043).[4][5] | rPSGL-Ig showed a modest, though not statistically significant, positive effect on early kidney allograft function. |
| Ischemia-Reperfusion Injury (Liver Transplantation) | Not clinically evaluated for this indication. | Phase II Trial: Trended towards a lower incidence of poor early graft function (peak transaminases >2500 U/L or bilirubin >10 mg/dL) in the rPSGL-Ig group. Significantly improved aspartate aminotransferase normalization in patients with a higher donor risk index (p < 0.03).[6][7] | rPSGL-Ig demonstrated a beneficial effect on early liver allograft function in a high-risk patient subgroup. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of efficacy data. Below are summaries of standard protocols used to evaluate P-selectin antagonists.
Intravital Microscopy for Leukocyte Rolling and Adhesion
This in vivo imaging technique allows for the direct observation and quantification of leukocyte-endothelial cell interactions in the microcirculation of living animals.
Objective: To assess the effect of a P-selectin antagonist on leukocyte rolling velocity, flux, and firm adhesion to the vascular endothelium in response to an inflammatory stimulus.
Methodology:
-
Animal Model: Typically, mice (e.g., C57BL/6) are used. Inflammation can be induced by local or systemic administration of an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Surgical Preparation: A specific tissue, often the cremaster muscle or mesentery, is exteriorized for microscopic observation while maintaining its blood supply and innervation. The animal is kept under anesthesia and its body temperature is maintained.
-
Treatment: The P-selectin antagonist (e.g., Crizanlizumab or rPSGL-Ig) or a vehicle control is administered intravenously at a predetermined time before or after the inflammatory stimulus.
-
Imaging: An intravital microscope equipped with a high-speed camera is used to visualize and record leukocyte movement within post-capillary venules. Fluorescently labeled leukocytes can be used for better visualization.
-
Data Analysis: Offline analysis of the recorded videos is performed to quantify:
-
Leukocyte Rolling Flux: The number of rolling leukocytes passing a defined line perpendicular to the vessel axis per minute.
-
Leukocyte Rolling Velocity: The average speed of rolling leukocytes over a defined distance.
-
Number of Adherent Leukocytes: The number of leukocytes that remain stationary for at least 30 seconds within a defined area of the vessel.
-
Flow Cytometry for Platelet-Leukocyte Aggregates
This in vitro assay quantifies the formation of aggregates between platelets and leukocytes in whole blood, a key marker of thrombo-inflammatory activation.
Objective: To determine the inhibitory effect of a P-selectin antagonist on the formation of platelet-leukocyte aggregates.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., citrate or heparin).
-
Treatment: The blood samples are incubated with the P-selectin antagonist (e.g., Crizanlizumab or rPSGL-Ig) or a vehicle control at various concentrations.
-
Activation: Platelet activation and subsequent aggregate formation are induced by adding an agonist such as adenosine diphosphate (ADP) or thrombin receptor activating peptide (TRAP).
-
Staining: The blood is then stained with fluorescently labeled antibodies specific for leukocyte markers (e.g., CD45, CD14 for monocytes, CD15 for neutrophils) and a platelet-specific marker (e.g., CD41a or CD61).
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. Leukocyte populations are identified based on their specific markers and light scatter properties. Platelet-leukocyte aggregates are identified as leukocyte-gated events that are also positive for the platelet-specific marker.
-
Data Analysis: The percentage of leukocytes that are positive for the platelet marker is quantified to determine the extent of platelet-leukocyte aggregate formation.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
Both P-selectin antagonists like Crizanlizumab and the pan-selectin inhibitor rPSGL-Ig have demonstrated efficacy in modulating inflammatory responses by targeting the critical P-selectin/PSGL-1 interaction. Crizanlizumab has shown clinical benefit specifically in reducing vaso-occlusive crises in patients with sickle cell disease. rPSGL-Ig, with its broader selectin inhibition, has shown promise in the context of ischemia-reperfusion injury in transplantation settings. The choice between these agents for future therapeutic development will likely depend on the specific disease pathophysiology, the desired breadth of anti-inflammatory activity, and the outcomes of ongoing and future clinical investigations. This guide provides a foundational comparison to aid researchers in navigating this complex and promising area of drug development.
References
- 1. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
- 2. Application of Shear Stress to Endothelial Cells Using a Parallel Plate Flow Chamber | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of leukocyte-platelet aggregates (LPA) by FACS: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. rPSGL-Ig for improvement of early liver allograft function: a double-blind, placebo-controlled, single-center phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of P-selectin Antagonist 1 in a P-selectin Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of a hypothetical P-selectin antagonist, "P-selectin Antagonist 1," with the phenotype of a P-selectin knockout (KO) mouse model. The objective is to validate the antagonist's efficacy and specificity by comparing its impact on key physiological processes, such as thrombosis and leukocyte adhesion, to the established effects of genetic P-selectin ablation. The data presented is synthesized from published studies on various P-selectin antagonists and P-selectin KO mice to serve as a validation framework.
P-selectin Signaling Pathway in Thrombosis and Inflammation
P-selectin, an adhesion molecule expressed on activated platelets and endothelial cells, plays a crucial role in the initial tethering and rolling of leukocytes during inflammation and thrombosis.[1][2] Upon vascular injury or inflammatory stimuli, P-selectin is rapidly translocated to the cell surface. It then binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[1][3] This interaction initiates the capture and rolling of leukocytes along the vessel wall, a critical step for their subsequent firm adhesion and transmigration into tissues.[3] P-selectin also facilitates the interaction between platelets and leukocytes, contributing to the growth and stability of a thrombus.[4]
Comparative Performance Data
The following tables summarize the expected quantitative outcomes of treating wild-type (WT) mice with "this compound" compared to the established phenotype of P-selectin knockout (KO) mice in models of thrombosis and inflammation.
Table 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | P-selectin KO |
| Time to Occlusion (minutes) | ~10 - 15 | Significantly increased | Significantly increased or no occlusion |
| Thrombus Weight (mg) | Baseline | Reduced | Significantly reduced |
| Leukocytes within Thrombus | High | Reduced | Significantly reduced[4] |
| Spontaneous Reflow | Rare | Observed | Frequent[4] |
Data for "this compound" are extrapolated from studies using small molecule inhibitors like PSI-697.[5][6]
Table 2: Intravital Microscopy of Leukocyte Rolling in Mesenteric Venules
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | P-selectin KO |
| Rolling Leukocytes (cells/min) | High | Significantly reduced | Drastically reduced |
| Leukocyte Rolling Velocity (µm/s) | Low (slow rolling) | Increased | Significantly increased |
| Firmly Adherent Leukocytes (cells/mm²) | Baseline | Reduced | Significantly reduced |
Data for "this compound" are based on findings with antagonists such as Crizanlizumab and PSI-697.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis in mice.[9][10]
Objective: To assess the effect of "this compound" on the rate of thrombus formation and stability in the carotid artery.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 5% or 10% in distilled water)
-
Filter paper strips (1x2 mm)
-
"this compound" or vehicle control
Procedure:
-
Administer "this compound" or vehicle to mice at the predetermined time point before surgery.
-
Anesthetize the mouse and place it in a supine position on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe on the artery to monitor blood flow.
-
Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.[10]
-
Remove the filter paper and continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs. Record the time to occlusion.
-
At the end of the experiment, the thrombosed arterial segment can be excised and weighed to determine the thrombus mass.
Intravital Microscopy of Leukocyte Rolling
This technique allows for the direct visualization and quantification of leukocyte-endothelial interactions in vivo.[11][12]
Objective: To quantify the effect of "this compound" on leukocyte rolling and adhesion in post-capillary venules.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine)
-
Fluorescent dye for leukocytes (e.g., Rhodamine 6G)
-
Intravital microscope with a fluorescent light source and a high-speed camera
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
"this compound" or vehicle control
Procedure:
-
Administer "this compound" or vehicle to the mice.
-
Induce an inflammatory response by injecting TNF-α or LPS.
-
Anesthetize the mouse and surgically expose the mesentery.
-
Place the mouse on the microscope stage and keep the exposed mesentery moist with warm saline.
-
Administer a fluorescent dye intravenously to label circulating leukocytes.
-
Identify a suitable post-capillary venule for observation.
-
Record video sequences of leukocyte trafficking within the venule.
-
Analyze the recorded videos offline to quantify:
-
Number of rolling leukocytes: Count the number of leukocytes rolling past a defined point in the venule per minute.[12]
-
Leukocyte rolling velocity: Measure the time it takes for individual leukocytes to travel a known distance.[12]
-
Number of adherent leukocytes: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined area of the venule.[11]
-
Experimental Workflow and Validation Logic
The validation of "this compound" relies on a direct comparison with the P-selectin null phenotype. The antagonist is expected to phenocopy the effects of P-selectin gene knockout.
References
- 1. Role of P-selectin and PSGL-1 in coagulation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P-selectin cell adhesion molecule in inflammation, thrombosis, cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the P-selectin/PSGL-1 pathway: discovery of disease-modifying therapeutics for disorders of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet P-selectin plays an important role in arterial thrombogenesis by forming large stable platelet-leukocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukocyte adhesion to P-selectin and the inhibitory role of Crizanlizumab in sickle cell disease: a standardized microfluidic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravital Microscopy to Analyze Blood Cell-Endothelial Interactions in an Inflammation Mouse Model [jove.com]
Comparative Analysis of P-Selectin Antagonist Cross-Reactivity with E-Selectin and L-Selectin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of notable P-selectin antagonists with E-selectin and L-selectin. The information is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate research tools and potential therapeutic agents.
Introduction to Selectins and Their Antagonism
Selectins are a family of cell adhesion molecules crucial for the initial stages of leukocyte trafficking during inflammation. The family consists of three members: P-selectin, E-selectin, and L-selectin, each with distinct expression patterns and roles in the inflammatory cascade. P-selectin is expressed on activated platelets and endothelial cells, E-selectin is found on activated endothelium, and L-selectin is present on most leukocytes.[1][2] The primary ligand for all three selectins is the P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[3] The interaction between selectins and their ligands mediates the initial tethering and rolling of leukocytes on the vascular surface, a prerequisite for their subsequent firm adhesion and transmigration into tissues.[4]
Given their central role in inflammation, selectins are attractive targets for therapeutic intervention in various inflammatory and thrombotic diseases. P-selectin antagonists are designed to block the interaction between P-selectin and PSGL-1, thereby inhibiting leukocyte recruitment and platelet-leukocyte aggregation. However, the therapeutic efficacy and potential side effects of these antagonists can be influenced by their cross-reactivity with E-selectin and L-selectin. This guide focuses on comparing the selectivity of three P-selectin antagonists: Bimosiamose, PSI-697, and KF38789.
Comparative Binding Affinity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Bimosiamose, PSI-697, and KF38789 against P-selectin, E-selectin, and L-selectin. Lower IC50 values indicate higher potency.
| Antagonist | P-selectin IC50 | E-selectin IC50 | L-selectin IC50 | Selectivity Profile |
| Bimosiamose (TBC-1269) | 20 µM | 88 µM | 86 µM | Pan-selectin Antagonist |
| PSI-697 | 50-125 µM | Not Reported | Not Reported | P-selectin Antagonist |
| KF38789 | 1.97 µM | > 100 µM | > 100 µM | Selective P-selectin Inhibitor |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity and cross-reactivity of selectin antagonists.
Cell-Based ELISA for Selectin Binding Affinity
This protocol describes a competitive cell-based enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of selectin-ligand binding by an antagonist.
Materials:
-
96-well microplates
-
Recombinant human P-selectin-IgG, E-selectin-IgG, and L-selectin-IgG chimeras
-
Leukocytic cell line expressing PSGL-1 (e.g., HL-60 or U937 cells)
-
P-selectin antagonist (e.g., Bimosiamose, PSI-697, KF38789)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Horseradish Peroxidase (HRP)-conjugated anti-human IgG antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of recombinant human P-selectin-IgG, E-selectin-IgG, or L-selectin-IgG (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at room temperature.
-
Inhibition: Wash the wells three times with PBST. Prepare serial dilutions of the P-selectin antagonist in binding buffer (e.g., PBS with 0.5% BSA).
-
Cell Addition: Add 50 µL of the antagonist dilutions to the wells, followed immediately by 50 µL of HL-60 cells (e.g., at 2 x 10⁶ cells/mL) in binding buffer.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Washing: Gently wash the wells three times with PBST to remove unbound cells.
-
Detection: Add 100 µL of HRP-conjugated anti-human IgG antibody diluted in binding buffer to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells three times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Measurement: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 450 nm using a plate reader.
-
Analysis: The percentage of inhibition is calculated relative to the control wells (no antagonist). The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of Surface Plasmon Resonance (SPR) to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of a P-selectin antagonist.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human P-selectin, E-selectin, and L-selectin
-
P-selectin antagonist
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of EDC and NHS.
-
Inject the recombinant selectin (P-, E-, or L-selectin) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the P-selectin antagonist in running buffer.
-
Inject the antagonist solutions over the immobilized selectin surface at a constant flow rate.
-
Monitor the binding in real-time as a change in resonance units (RU).
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the antagonist from the selectin.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound antagonist and prepare the surface for the next injection.
-
-
Data Analysis:
-
The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd = kd/ka) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The cross-reactivity is assessed by comparing the Kd values for the antagonist binding to P-selectin, E-selectin, and L-selectin.
-
Signaling Pathways and Experimental Workflows
Selectin Signaling Pathway
The binding of leukocytes to endothelial selectins (P- and E-selectin) or other leukocytes (via L-selectin) through PSGL-1 initiates a signaling cascade within the leukocyte. This signaling is crucial for the transition from rolling to firm adhesion, which is mediated by the activation of integrins, such as LFA-1.[3][9]
Experimental Workflow for Assessing Antagonist Cross-Reactivity
The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a P-selectin antagonist.
Conclusion
The data presented in this guide highlights the varied selectivity profiles of different P-selectin antagonists. Bimosiamose acts as a pan-selectin antagonist, inhibiting P-, E-, and L-selectin with varying potencies. In contrast, KF38789 demonstrates high selectivity for P-selectin, with minimal to no activity against E- and L-selectin at the tested concentrations. PSI-697 is also a P-selectin antagonist, although its cross-reactivity with the other selectins requires further quantitative characterization. The choice of a P-selectin antagonist for research or therapeutic development should be guided by its specific selectivity profile, as off-target effects on E- and L-selectin could have significant biological and clinical implications. The provided experimental protocols offer a framework for the consistent and reliable evaluation of the cross-reactivity of novel selectin inhibitors.
References
- 1. Selectin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with an oral small molecule inhibitor of P selectin (PSI-697) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of PSI-697, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | E-selectin in vascular pathophysiology [frontiersin.org]
A Head-to-Head Comparison of P-Selectin Antagonists: "P-selectin Antagonist 1" Versus Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutics targeting thrombo-inflammatory diseases, the inhibition of P-selectin stands out as a promising strategy. P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a crucial role in the initial tethering and rolling of leukocytes, a key step in inflammation and thrombosis.[1][2][3] This guide provides an objective, data-driven comparison of a novel P-selectin antagonist, herein referred to as "P-selectin Antagonist 1" (based on the promising profile of THCMA), against other notable small molecule inhibitors.
Executive Summary
Quantitative Data Comparison
The following tables summarize the available quantitative data for "this compound" and other key small molecule P-selectin inhibitors.
Table 1: In Vitro Potency of P-Selectin Small Molecule Inhibitors
| Inhibitor | Target(s) | IC50 | Kd | Assay Type | Reference(s) |
| This compound (THCMA) | P-selectin | Comparable to PSI-697 at 25 µM | Not Reported | Cell Adhesion Assay | [1][2] |
| PSI-697 | P-selectin | 50-125 µM | 200 µM | Cell-based & Biacore | [3] |
| GMI-1070 (Rivipansel) | Pan-selectin | 423 µM (P-selectin) | Not Reported | ELISA | [4] |
| TBC1269 (Bimosiamose) | Pan-selectin | 70 µM | Not Reported | Not Specified | [1] |
Table 2: In Vivo Efficacy of P-Selectin Small Molecule Inhibitors in Thrombosis Models
| Inhibitor | Animal Model | Dose & Route | Efficacy | Reference(s) |
| This compound (THCMA) | Rat Venous Thrombosis | 0.05, 0.5, 5 µmol/kg (oral) | >100-fold more potent than PSI-697 in inhibiting thrombosis | [2][5] |
| PSI-697 | Rat Venous Thrombosis | 100 mg/kg (oral) | 18% reduction in thrombus weight | [3] |
| GMI-1070 (Rivipansel) | Sickle Cell Mice | Intravenous | Improved microcirculatory blood flow | [4] |
Mechanism of Action and Signaling Pathway
P-selectin, upon stimulation by inflammatory mediators like thrombin or cytokines, is rapidly translocated from Weibel-Palade bodies in endothelial cells and α-granules in platelets to the cell surface.[6] On the cell surface, P-selectin binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes.[7] This interaction mediates the initial capture and rolling of leukocytes along the endothelium, a prerequisite for their subsequent firm adhesion and transmigration into inflamed tissues.[7] Small molecule inhibitors of P-selectin act by competitively binding to P-selectin, thereby preventing its interaction with PSGL-1 and disrupting the inflammatory cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of P-selectin inhibitors.
Cell Adhesion Assay
This assay quantitatively measures the inhibition of leukocyte adhesion to P-selectin.
a. Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant human P-selectin (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with Phosphate Buffered Saline (PBS).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) and incubating for 1-2 hours at room temperature.
-
Wash the wells three times with an assay buffer (e.g., HBSS with 0.1% BSA).
b. Cell Preparation:
-
Culture a leukocyte cell line expressing PSGL-1 (e.g., HL-60 cells) to the desired density.
-
Label the cells with a fluorescent dye such as Calcein-AM (e.g., 1-5 µM) for 30 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye and resuspend them in the assay buffer.
c. Inhibition Assay:
-
Prepare serial dilutions of the P-selectin inhibitors ("this compound", small molecule inhibitors) in the assay buffer.
-
In a separate plate, pre-incubate the Calcein-AM labeled HL-60 cells with the different concentrations of the inhibitors (and a vehicle control) for 30-60 minutes at 37°C.
-
Add the pre-incubated cell suspensions to the P-selectin coated wells.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
d. Washing and Detection:
-
Gently wash the wells multiple times with the assay buffer to remove non-adherent cells.
-
After the final wash, add fresh assay buffer to the wells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation ~485 nm, Emission ~520 nm).
e. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Soluble P-selectin ELISA
This assay measures the levels of soluble P-selectin in biological samples (e.g., serum, plasma) as a biomarker of in vivo target engagement.
a. Assay Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). A capture antibody specific for P-selectin is pre-coated onto the wells of a microplate. Standards and samples are added, and any P-selectin present is bound by the immobilized antibody. A biotinylated detection antibody specific for P-selectin is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added to the wells, and color develops in proportion to the amount of P-selectin bound. The reaction is stopped, and the absorbance is measured.
b. Procedure (based on a typical commercial kit):
-
Prepare standards and samples as per the kit instructions.
-
Add 50 µL of Assay Diluent to each well.
-
Add 50 µL of Standard, Control, or sample to each well. Cover and incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of Conjugate (detection antibody) to each well. Cover and incubate for 2 hours at room temperature.
-
Aspirate and wash each well four times.
-
Add 100 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
c. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of soluble P-selectin in the samples.
In Vivo Venous Thrombosis Model (Rat)
This model assesses the antithrombotic efficacy of P-selectin inhibitors in vivo.
a. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
b. Thrombus Induction:
-
Carefully dissect the IVC free from surrounding tissues.
-
Ligate the IVC just below the renal veins.
c. Drug Administration:
-
Administer the P-selectin inhibitors (e.g., "this compound", PSI-697) or vehicle control orally at specified doses and time points before or after the ligation.[5]
d. Thrombus Evaluation:
-
At a predetermined time point (e.g., 48 hours) after ligation, re-anesthetize the animals.
-
Harvest the IVC and carefully dissect the thrombus.
-
Measure the wet weight of the thrombus.
e. Data Analysis:
-
Compare the mean thrombus weight between the inhibitor-treated groups and the vehicle control group.
-
Calculate the percentage of thrombus inhibition for each treatment group.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel P-selectin inhibitor.
Conclusion
The available data suggests that "this compound" (represented by THCMA) is a highly promising small molecule inhibitor with potent anti-thrombotic and anti-inflammatory activities demonstrated in preclinical models. Its improved oral efficacy compared to earlier compounds like PSI-697 marks a significant advancement in the development of orally available P-selectin antagonists. Further head-to-head clinical studies are warranted to fully elucidate its therapeutic potential in various thrombo-inflammatory disorders. This guide provides a framework for the continued evaluation and comparison of novel P-selectin inhibitors as they emerge in the drug development pipeline.
References
- 1. dovepress.com [dovepress.com]
- 2. Nanoparticles of a New Small-Molecule P-Selectin Inhibitor Attenuate Thrombosis, Inflammation, and Tumor Growth in Two Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles of a New Small-Molecule P-Selectin Inhibitor Attenuate Thrombosis, Inflammation, and Tumor Growth in Two Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abcam.cn [abcam.cn]
Reproducibility of "P-selectin antagonist 1" effects across different labs
For Researchers, Scientists, and Drug Development Professionals
The inhibition of P-selectin, a key adhesion molecule mediating inflammation and thrombosis, represents a promising therapeutic strategy for a range of diseases. However, the journey from preclinical promise to clinical success is often fraught with challenges in reproducing efficacy across different studies and models. This guide provides a comparative analysis of the effects of various P-selectin antagonists, using "P-selectin antagonist 1" as a representative small molecule inhibitor, alongside other notable antagonists. By examining data from diverse laboratory settings and clinical trials, we aim to shed light on the reproducibility of their therapeutic effects.
P-selectin Signaling Pathway and Therapeutic Intervention
P-selectin, expressed on activated endothelial cells and platelets, interacts with its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes. This interaction is a critical initial step in the inflammatory cascade, leading to leukocyte rolling, adhesion, and extravasation into tissues. P-selectin antagonists aim to block this interaction, thereby mitigating the inflammatory response.
Caption: P-selectin mediated cell adhesion and the point of intervention for P-selectin antagonists.
Comparative Efficacy of P-selectin Antagonists
The following tables summarize the quantitative data on the efficacy of selected P-selectin antagonists from various preclinical and clinical studies, providing a snapshot of their performance across different experimental contexts.
In Vitro Binding Affinity and Cellular Assays
| Antagonist | Type | Assay | Target | IC50 / KD | Source |
| Inclacumab | Monoclonal Antibody | Cell-based Adhesion | P-selectin/PSGL-1 | IC50: 430 ng/mL | [1] |
| Peptide Binding | P-selectin/PSGL-1 mimetic | IC50: 1.9 µg/mL | [1] | ||
| Binding Affinity | P-selectin | KD: 9.9 nM | [1] | ||
| Crizanlizumab | Monoclonal Antibody | Cell-based Adhesion | P-selectin/PSGL-1 | IC50: 453 ng/mL | [1] |
| Peptide Binding | P-selectin/PSGL-1 mimetic | IC50: 2.2 µg/mL | [1] | ||
| Binding Affinity | P-selectin | KD: 9.1 nM | [1] | ||
| PSI-697 | Small Molecule | Cell-based Assay | P-selectin/PSGL-1 | IC50: 50-125 µM | [2] |
| THCMA | Small Molecule | Competitive Binding | P-selectin/PSGL-1 | Inhibition at 25 µM: 67.04% | [3] |
| KF38789 | Small Molecule | Cell Adhesion (U937 cells) | P-selectin-Ig | IC50: 1.97 µM | [4] |
| EWVDV-based Peptides | Peptide | Sulfatide Liposome Binding | P-selectin | EC50: 0.2 - 12 µM | [5] |
Preclinical In Vivo Studies
| Antagonist | Model | Species | Key Findings | Source |
| PSI-697 | Venous Thrombosis | Baboon | >80% vein lumen opening vs. 0% in control. | [6] |
| Venous Thrombosis | Rat | 18% reduction in thrombus weight (100 mg/kg). | [2] | |
| Vascular Inflammation | Rat | 39% reduction in rolling leukocytes (50 mg/kg). | [2] | |
| Vein Wall Injury | Rat | Significantly decreased vein wall injury. | [7] | |
| THCMA | Arterial Thrombosis | Rat | >100-fold more potent than PSI-697. | [3] |
| Venous Thrombosis | Rat | >100-fold more potent than PSI-697. | [3] | |
| Inflammation (ear edema) | Mouse | 10-fold more potent than PSI-697. | [3] | |
| Anti-P-selectin Aptamer | Sickle Cell Disease | Mouse | 90% inhibition of sickle RBC adhesion; 80% inhibition of leukocyte adhesion. | [8] |
Clinical Trial Outcomes
| Antagonist | Trial Name/Phase | Indication | Key Findings | Source |
| Crizanlizumab | SUSTAIN (Phase 2) | Sickle Cell Disease (VOC) | 45.3% reduction in median annual rate of VOCs vs. placebo. | [9] |
| 35.8% of patients had no VOCs vs. 16.9% in placebo group. | [10] | |||
| SOLACE-adults (Phase 2) | Sickle Cell Disease (VOC) | Median reduction in annualized VOC rate of -0.79 (5.0 mg/kg) and -0.98 (7.5 mg/kg). | [11] | |
| Real-World Evidence | Sickle Cell Disease (VOC) | 36.2% reduction in patients with ≥1 healthcare-managed VOC. | [12] | |
| Inclacumab | THRIVE-131 (Phase 3) | Sickle Cell Disease (VOC) | Did not meet primary endpoint of significant reduction in VOC rate. | [13] |
| PSI-697 | Phase 1 | Healthy Smokers | No demonstrable effect on stimulated or unstimulated platelet-monocyte aggregates at the tested dose. | [14] |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on the methodologies employed. Below are generalized protocols for key assays used to evaluate P-selectin antagonists.
General Workflow for Evaluating P-selectin Antagonists
Caption: A typical progression for the evaluation of a novel P-selectin antagonist.
Cell-Based P-selectin Adhesion Assay
-
Plate Coating: Coat 96-well microplate wells with recombinant human P-selectin.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Cell Preparation: Label cells expressing PSGL-1 (e.g., HL-60 cells) with a fluorescent dye (e.g., Calcein-AM).
-
Incubation: Add the labeled cells to the P-selectin coated wells in the presence of varying concentrations of the P-selectin antagonist or a vehicle control.
-
Washing: After incubation, wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a microplate reader. The reduction in fluorescence in the presence of the antagonist indicates its inhibitory activity.[15]
In Vivo Thrombosis Model (e.g., Rat Venous Thrombosis)
-
Animal Model: Anesthetize the rats and expose the femoral vein.
-
Thrombus Induction: Induce thrombosis by a combination of stasis and vessel injury.
-
Drug Administration: Administer the P-selectin antagonist (e.g., orally or intravenously) at a predetermined time before or after thrombus induction. A control group receives a vehicle.
-
Thrombus Evaluation: After a set period, harvest the vein segment containing the thrombus.
-
Analysis: Measure the weight of the thrombus. A significant reduction in thrombus weight in the treated group compared to the control group indicates antithrombotic efficacy.[2]
Discussion on Reproducibility
The presented data highlights the complexities of translating P-selectin antagonist efficacy across different experimental systems.
-
In Vitro vs. In Vivo Correlation: While in vitro binding affinities for Inclacumab and Crizanlizumab are comparable, their clinical outcomes have diverged significantly, with the Phase 3 trial for Inclacumab failing to meet its primary endpoint.[1][13] This underscores the challenge of predicting clinical success from in vitro data alone.
-
Preclinical to Clinical Translation: The small molecule inhibitor PSI-697 demonstrated promising anti-thrombotic and anti-inflammatory effects in rodent and baboon models.[2][6] However, a Phase 1 study in humans did not show a significant effect on platelet-monocyte aggregates, a key biomarker of P-selectin activity, at the dose tested.[14] This discrepancy could be due to species-specific differences in pharmacology or the choice of biomarker.
-
Consistency in Clinical Findings: Crizanlizumab has shown a more consistent signal of efficacy in reducing vaso-occlusive crises in sickle cell disease across multiple studies, including a Phase 2 trial, a post-hoc analysis, a long-term extension study, and real-world evidence.[9][10][11][12][16] This consistency across different patient populations and study designs provides a stronger foundation for its clinical utility.
-
Impact of Molecular Structure: The comparison between PSI-697 and the structurally related but more soluble THCMA suggests that physicochemical properties can dramatically impact in vivo efficacy, with THCMA showing significantly greater potency in preclinical models.[3]
Conclusion
The reproducibility of P-selectin antagonist effects is influenced by a multitude of factors including the specific molecular entity, the experimental model, the clinical indication, and the endpoints measured. While in vitro and preclinical studies are essential for initial screening and mechanism of action studies, clinical validation remains the ultimate test of therapeutic utility. The contrasting clinical outcomes of Inclacumab and Crizanlizumab, despite similar in vitro profiles, and the translational challenges observed with PSI-697, emphasize the need for careful dose selection, appropriate biomarker strategies, and robust clinical trial design in the development of P-selectin antagonists. The consistent positive results for Crizanlizumab in sickle cell disease provide a benchmark for the successful development of therapeutics targeting this pathway. Future research should continue to explore novel P-selectin inhibitors while focusing on rigorous, multi-faceted evaluation to ensure reproducible and clinically meaningful outcomes.
References
- 1. Paper: Inclacumab, a Fully Human Anti-P-Selectin Antibody, Directly Binds to PSGL-1 Binding Region and Demonstrates Robust and Durable Inhibition of Cell Adhesion [ash.confex.com]
- 2. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Crizanlizumab relieves sickle cell crises across subgroups | MDedge [mdedge.com]
- 10. sicklecellanemianews.com [sicklecellanemianews.com]
- 11. Pharmacokinetics, pharmacodynamics, safety, and efficacy of crizanlizumab in patients with sickle cell disease: final results from the phase II SOLACE-adults study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-World Evidence of Crizanlizumab Showing Reductions in Vaso-Occlusive Crises and Opioid Usage in Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pfizer.com [pfizer.com]
- 14. Effect of PSI‐697, a Novel P‐Selectin Inhibitor, on Platelet–Monocyte Aggregate Formation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of P-selectin Antagonists on Human and Murine Platelets: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the efficacy of P-selectin antagonists on human and murine platelets, intended for researchers, scientists, and professionals in drug development. The focus is on the inhibitory effects on platelet aggregation and platelet-leukocyte aggregate (PLA) formation, critical processes in inflammation and thrombosis.
Executive Summary
P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells, plays a pivotal role in mediating the initial tethering and rolling of leukocytes, as well as platelet aggregation. Antagonizing P-selectin is a promising therapeutic strategy for various thrombo-inflammatory disorders. This guide reviews the available data on the efficacy of P-selectin antagonists in human and murine models, highlighting species-specific differences and providing detailed experimental protocols to facilitate further research. While direct comparative studies are limited, this guide synthesizes available data for a representative P-selectin antagonist, Inclacumab, and discusses findings for other antagonists to provide a broader perspective.
P-selectin Signaling Pathway in Platelets
Upon platelet activation by agonists such as thrombin or ADP, P-selectin is rapidly translocated from alpha-granules to the platelet surface. It then binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), expressed on leukocytes, initiating the formation of platelet-leukocyte aggregates. This interaction also triggers outside-in signaling in platelets, further amplifying platelet activation and aggregation.
Caption: P-selectin signaling pathway in platelet activation and aggregation.
Comparative Efficacy Data
Direct comparative studies of the same P-selectin antagonist on both human and murine platelets are scarce in publicly available literature. However, by compiling data from different studies, we can draw some comparisons. Inclacumab, a human monoclonal antibody against P-selectin, has been evaluated in both human and non-human primate studies, providing the closest available comparison. Data for other antagonists in murine models offer further insights into species-specific responses.
| P-selectin Antagonist | Species | Assay | Agonist | Efficacy Metric | Value | Reference(s) |
| Inclacumab | Human | Platelet-Leukocyte Aggregate (PLA) Inhibition | TRAP | IC50 | 740 ng/mL | [1] |
| Human | TRAP-induced PLA Inhibition | TRAP | IC50 | 0.7 µg/mL | [2] | |
| Cynomolgus Monkey | TRAP/ADP-induced PLA Inhibition | TRAP/ADP | IC50 | <2 µg/mL | [2] | |
| Anti-P-selectin Ab | Murine | Platelet-Leukocyte Aggregate Inhibition | In vivo thrombosis model | - | Reduction in aggregates | [3] |
| Anti-P-selectin Ab | Murine | Platelet Adhesion & Leukocyte Recruitment | Vein graft model | - | Reduction observed | [4] |
| PSI-697 | Human | Platelet-Monocyte Aggregate Formation | TRAP | - | No significant inhibition | [5][6] |
| Rat | Venous Thrombosis | In vivo model | - | Reduced thrombus weight | [7] |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the measured response. Data for murine models with specific IC50 values for Inclacumab were not available in the reviewed literature. The murine data presented is for general anti-P-selectin antibodies, demonstrating the principle of efficacy in mouse models.
Experimental Protocols
Measurement of Platelet-Leukocyte Aggregates by Flow Cytometry
This is a widely used method to assess the efficacy of P-selectin antagonists. The protocol is broadly similar for human and murine whole blood, with variations in specific antibody panels.
Objective: To quantify the percentage of leukocytes (neutrophils and monocytes) that have platelets attached, in the presence and absence of a P-selectin antagonist.
Materials:
-
Freshly collected whole blood (human or murine) in sodium citrate anticoagulant.
-
Platelet agonist (e.g., Thrombin Receptor-Activating Peptide [TRAP] or Adenosine Diphosphate [ADP]).
-
P-selectin antagonist at various concentrations.
-
Fluorochrome-conjugated antibodies:
-
For Human Blood: Anti-CD45 (pan-leukocyte marker), Anti-CD14 (monocyte marker), Anti-CD16 (neutrophil marker), Anti-CD41 or Anti-CD61 (platelet marker).
-
For Murine Blood: Anti-CD45 (pan-leukocyte marker), Anti-Ly6G (neutrophil marker), Anti-Ly6C (monocyte marker), Anti-CD41 (platelet marker).[6]
-
-
Fixing/lysing solution.
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect whole blood using a large-bore needle to minimize platelet activation.
-
Incubation: In separate tubes, aliquot whole blood and add the P-selectin antagonist at desired concentrations or a vehicle control. Incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Activation: Add the platelet agonist (e.g., TRAP) to each tube and incubate for a further specified time (e.g., 10-15 minutes) at room temperature to induce PLA formation.
-
Staining: Add the cocktail of fluorescently labeled antibodies to each tube and incubate in the dark for 15-20 minutes at room temperature.
-
Lysis and Fixation: Add a fixing/lysing solution to each tube to lyse red blood cells and fix the cell populations.
-
Acquisition: Analyze the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on the leukocyte population based on forward and side scatter characteristics and positive staining for the pan-leukocyte marker (CD45).
-
Within the leukocyte gate, identify neutrophil and monocyte populations based on their specific markers.
-
For each leukocyte subpopulation, determine the percentage of cells that are also positive for the platelet marker (e.g., CD41), representing the platelet-leukocyte aggregates.
-
Data Analysis: Calculate the percentage of PLA for each condition. The efficacy of the P-selectin antagonist is determined by the reduction in the percentage of PLAs compared to the vehicle control. An IC50 value can be calculated from a dose-response curve.
Caption: Experimental workflow for PLA analysis by flow cytometry.
Discussion and Conclusion
The available data suggests that P-selectin antagonists are effective in inhibiting platelet-leukocyte interactions in both human and murine systems. However, direct comparisons of potency are challenging due to the lack of studies employing the same antagonist and methodology across species. The humanized nature of antibodies like Inclacumab and Crizanlizumab may lead to differences in their interaction with murine P-selectin. Small molecule inhibitors like PSI-697 have shown efficacy in rodent models but failed to demonstrate a significant effect on platelet-monocyte aggregates in a human study, highlighting potential species-specific differences in pharmacokinetics or pharmacodynamics.
For researchers in drug development, these findings underscore the importance of conducting parallel studies in both human and relevant animal models to accurately predict clinical efficacy. The detailed flow cytometry protocol provided in this guide offers a standardized method for assessing the activity of novel P-selectin antagonists on platelets from both species. Future research should aim to conduct direct head-to-head comparisons of promising P-selectin antagonists in human and murine platelets to better understand the translational potential of these important therapeutic agents.
References
- 1. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion [mdpi.com]
- 2. Whole blood flow cytometry protocol for the assessment of platelet phenotype, function, and cellular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Early Inhibition of P-Selectin/P-Selectin Glycoprotein Ligand-1 Reduces Intimal Hyperplasia in Murine Vein Grafts through Platelet Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring and interpreting platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-selectin inhibition enhances thrombus resolution and decreases vein wall fibrosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "P-selectin antagonist 1" against other P-selectin antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "P-selectin Antagonist 1" (represented by the well-characterized small molecule, PSI-697 ) against other notable P-selectin antagonists: Crizanlizumab, Inclacumab, and Bimosiamose. The information herein is supported by experimental data from preclinical and clinical studies to aid in the evaluation and selection of these agents for research and development purposes.
Executive Summary
P-selectin is a critical cell adhesion molecule involved in the initial tethering and rolling of leukocytes on activated endothelial cells and platelets, playing a key role in inflammation and thrombosis. Antagonism of P-selectin is a promising therapeutic strategy for a variety of thrombo-inflammatory disorders. This guide benchmarks four P-selectin antagonists, highlighting their mechanisms of action, potency, and efficacy as demonstrated in various experimental models.
-
PSI-697 ("this compound") : An orally bioavailable small molecule inhibitor of P-selectin.
-
Crizanlizumab : A humanized IgG2 kappa monoclonal antibody against P-selectin, approved for the treatment of vaso-occlusive crises in sickle cell disease.
-
Inclacumab : A fully human IgG4 monoclonal antibody that also targets P-selectin.
-
Bimosiamose : A pan-selectin antagonist with activity against E-selectin, L-selectin, and P-selectin.
Data Presentation: Quantitative Comparison of P-selectin Antagonists
The following tables summarize the available quantitative data for the selected P-selectin antagonists. It is important to note that the data are derived from various studies and experimental conditions, which may not allow for direct head-to-head comparison in all cases.
Table 1: In Vitro Potency of P-selectin Antagonists
| Antagonist | Target(s) | Assay Type | IC50 / Kd | Source |
| PSI-697 | P-selectin | Biacore (human P-selectin/PSGL-1 binding) | 50-125 µM | [1] |
| Crizanlizumab | P-selectin | Not specified | - | |
| Inclacumab | P-selectin | Biacore (binding to P-selectin) | Kd: 9.9 nM | |
| Inhibition of PSGL-1 mimetic peptide binding | IC50: 1.9 µg/mL | |||
| Cell adhesion (PSGL-1 expressing cells to P-selectin) | IC50: 430 ng/mL | |||
| Bimosiamose | P-, E-, L-selectin | Not specified | P-selectin IC50: 20 µM | [2] |
| E-selectin IC50: 88 µM | [2] | |||
| L-selectin IC50: 86 µM | [2] |
Table 2: In Vivo Efficacy of P-selectin Antagonists in Animal Models
| Antagonist | Animal Model | Key Findings | Source |
| PSI-697 | Rat cremaster venules (surgical inflammation) | 50 mg/kg p.o. reduced rolling leukocytes by 39% | [1] |
| Rat venous thrombosis | 100 mg/kg p.o. reduced thrombus weight by 18% | [1] | |
| Rat carotid injury | 15-30 mg/kg p.o. daily dose-dependently decreased intima/media ratios | [1] | |
| Baboon venous thrombosis | 30 mg/kg p.o. daily promoted thrombus resolution and decreased inflammation | [3] | |
| Crizanlizumab & Inclacumab | Not specified in direct comparison | In vitro studies suggest comparable or stronger effects of Crizanlizumab in inhibiting cell adhesion despite Inclacumab's higher binding affinity. | |
| Bimosiamose | Sprague-Dawley rats (liver ischemia/reperfusion) | 25 mg/kg i.v. significantly increased survival and ameliorated neutrophil migration. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of P-selectin antagonists.
In Vitro P-selectin Binding Assay (Surface Plasmon Resonance - Biacore)
This protocol describes a general procedure for assessing the binding affinity and kinetics of P-selectin antagonists using a Biacore system.
-
Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of an antagonist to P-selectin.
-
Materials:
-
Biacore system (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human P-selectin (ligand)
-
P-selectin antagonist (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
-
-
Procedure:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human P-selectin at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Interaction:
-
Prepare a dilution series of the P-selectin antagonist in running buffer.
-
Inject the antagonist solutions over the P-selectin-immobilized surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a reference.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound antagonist and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
-
Leukocyte Adhesion Assay under Flow Conditions
This protocol outlines a method to assess the effect of P-selectin antagonists on leukocyte rolling and adhesion to an endothelial monolayer under physiological flow conditions.[4][5][6][7]
-
Objective: To quantify the inhibition of leukocyte rolling and firm adhesion by a P-selectin antagonist.
-
Materials:
-
Parallel-plate flow chamber
-
Syringe pump
-
Inverted microscope with a camera
-
Human umbilical vein endothelial cells (HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or a leukocyte cell line like HL-60)
-
Cell culture medium
-
P-selectin antagonist
-
Activating agent for HUVECs (e.g., TNF-α)
-
-
Procedure:
-
Endothelial Monolayer Preparation:
-
Culture HUVECs to confluence on a coverslip or in the flow chamber.
-
Activate the HUVEC monolayer with TNF-α (e.g., 10 ng/mL for 4-6 hours) to induce P-selectin expression.
-
-
Leukocyte Preparation:
-
Isolate leukocytes from fresh human blood or use a cultured cell line.
-
Resuspend leukocytes in assay medium.
-
Pre-incubate leukocytes with the P-selectin antagonist or vehicle control for a specified time.
-
-
Flow Assay:
-
Assemble the flow chamber with the HUVEC-coated coverslip.
-
Perfuse the leukocyte suspension through the chamber at a defined shear stress (e.g., 1-2 dyn/cm²).
-
Record videos of leukocyte interactions with the endothelial monolayer at multiple fields of view.
-
-
Data Analysis:
-
Quantify the number of rolling leukocytes (cells moving at a velocity lower than the free-flowing cells) and firmly adhered leukocytes (cells that remain stationary for at least 30 seconds).
-
Compare the results between the antagonist-treated and control groups to determine the percentage of inhibition.
-
-
Platelet-Monocyte Aggregate Formation Assay (Flow Cytometry)
This protocol details the measurement of platelet-monocyte aggregates in whole blood, a marker of in vivo platelet activation, and its inhibition by P-selectin antagonists.[8][9][10][11][12]
-
Objective: To quantify the effect of a P-selectin antagonist on the formation of platelet-monocyte aggregates.
-
Materials:
-
Flow cytometer
-
Whole blood collected in an appropriate anticoagulant (e.g., citrate)
-
Fluorescently labeled antibodies: anti-CD14 (monocyte marker), anti-CD41 or anti-CD61 (platelet marker)
-
Platelet agonist (e.g., ADP or thrombin)
-
P-selectin antagonist
-
Fixation and lysis buffer
-
-
Procedure:
-
Sample Preparation:
-
Pre-incubate whole blood with the P-selectin antagonist or vehicle control.
-
Stimulate the blood with a platelet agonist to induce platelet activation and aggregate formation. An unstimulated control should also be included.
-
-
Immunostaining:
-
Add the fluorescently labeled anti-CD14 and anti-CD41/CD61 antibodies to the blood samples.
-
Incubate in the dark at room temperature.
-
-
Fixation and Lysis:
-
Fix the cells and lyse the red blood cells using a commercial fixation/lysis solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the monocyte population based on forward and side scatter and CD14 expression.
-
Within the monocyte gate, quantify the percentage of cells that are also positive for the platelet marker (CD41/CD61), representing the platelet-monocyte aggregates.
-
-
Data Analysis:
-
Compare the percentage of platelet-monocyte aggregates in the antagonist-treated samples to the control samples to determine the inhibitory effect.
-
-
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Injury)
This protocol describes a widely used in vivo model to evaluate the antithrombotic efficacy of P-selectin antagonists.[13][14][15][16][17]
-
Objective: To assess the ability of a P-selectin antagonist to prevent or reduce thrombus formation in a live animal model.
-
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Surgical microscope
-
Doppler flow probe
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Filter paper
-
P-selectin antagonist
-
-
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer the P-selectin antagonist or vehicle control via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before injury.
-
-
Thrombus Induction:
-
Saturate a small piece of filter paper with FeCl₃ solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and continuously monitor blood flow.
-
-
Data Analysis:
-
Measure the time to vessel occlusion (cessation of blood flow).
-
At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus weight can be measured.
-
Compare the time to occlusion and/or thrombus weight between the antagonist-treated and control groups.
-
-
Mandatory Visualizations
P-selectin Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of P-selectin on activated endothelial cells or platelets to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes. This interaction triggers "outside-in" signaling in the leukocyte, leading to integrin activation and firm adhesion.
Experimental Workflow: Leukocyte Adhesion Assay
This diagram outlines the general workflow for conducting an in vitro leukocyte adhesion assay to evaluate the efficacy of a P-selectin antagonist.
Logical Relationship: Mechanism of P-selectin Antagonism
This diagram illustrates the logical relationship of how P-selectin antagonists interfere with the process of leukocyte recruitment.
References
- 1. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Measuring Leukocyte Adhesion to (Primary) Endothelial Cells after Photon and Charged Particle Exposure with a Dedicated Laminar Flow Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminar Flow-based Assays to Investigate Leukocyte Recruitment on Cultured Vascular Cells and Adherent Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Measurement of monocyte-platelet aggregates by imaging flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PLATELET–MONOCYTE AGGREGATES: UNDERSTANDING MECHANISMS AND FUNCTIONS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Evaluation of Platelet-Leukocyte Conjugate Stability Over Time: Methodological Implications of Sample Handling and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric Chloride-induced Carotid Artery Thrombosis_GemPharmatech [en.gempharmatech.com]
- 15. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 17. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
Safety Operating Guide
Navigating the Safe Disposal of P-selectin Antagonist 1: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like P-selectin antagonist 1 are paramount for ensuring laboratory safety and environmental protection. Since "this compound" may be a proprietary or research-specific name, a universal, specific disposal protocol is not publicly available. However, by adhering to established principles of laboratory chemical waste management, a safe and compliant disposal plan can be executed. The cornerstone of this process is the substance's Safety Data Sheet (SDS), which provides critical safety and disposal information.
Immediate Safety and Disposal Workflow
The disposal of any research chemical should follow a systematic process to ensure all safety and regulatory aspects are covered. The primary directive is to treat the substance as hazardous unless confirmed otherwise by a qualified safety officer or explicit documentation.[1]
Key Steps for Proper Disposal:
-
Consult the Safety Data Sheet (SDS): This is the most crucial step. The SDS for this compound, provided by the manufacturer or synthesized in-house, will contain a dedicated section on "Disposal considerations." This section outlines the appropriate disposal methods and any specific regulatory requirements.[2]
-
Identify and Classify the Waste: Determine if the waste is hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity) as defined by regulatory bodies like the Environmental Protection Agency (EPA).[3] All waste related to this compound, including contaminated labware, should be considered hazardous until proven otherwise.[1]
-
Proper Segregation and Storage: Never mix incompatible chemicals.[4][5] Waste containing this compound should be stored separately from other chemical waste streams to prevent dangerous reactions.[5] Use designated, clearly labeled, and sealed containers for accumulation.[4][5][6] The storage area should be a designated "Satellite Accumulation Area" within the lab.[5]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., toxic, flammable), and the date the container became full.[5][6]
-
Arrange for Professional Disposal: Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6] Do not dispose of chemical waste down the sink or in regular trash unless explicitly permitted by the SDS and local regulations for non-hazardous materials.[1][4]
Below is a workflow diagram illustrating the decision-making process for the disposal of a research chemical like this compound.
Quantitative Data and Handling Considerations
While specific quantitative data for "this compound" is unavailable, general principles for laboratory chemical waste apply. Adherence to these guidelines is critical for safety and compliance.
| Parameter | Guideline | Rationale |
| Container Headspace | Leave at least 10% or one-inch of headspace in liquid waste containers. | To allow for vapor expansion and prevent spills or container rupture. |
| pH of Aqueous Waste | For sink disposal (if permitted), pH should typically be between 5.0 and 12.5. | To prevent corrosion of plumbing and adverse reactions in the sewer system. Note: Most organic research chemicals are not suitable for sink disposal.[5] |
| Storage Time | Varies by regulation; often, full containers must be removed from Satellite Accumulation Areas within three days. Partially filled containers may be stored for up to one year.[5] | To minimize the risks associated with long-term storage of hazardous materials in a laboratory setting. |
| Labeling | All components of a chemical mixture must be identified, even non-hazardous ones.[5] | To provide complete information for safe handling and disposal by waste management personnel. |
Experimental Protocols: Safe Handling during Use
Safe disposal begins with safe handling during experimentation. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2][7] Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
Spill Response: In case of a spill, alert colleagues and evacuate the immediate area if necessary. Use a chemical spill kit with appropriate absorbent materials and neutralizers. All materials used for cleanup must be disposed of as hazardous waste.[1][7]
P-selectin Signaling Pathway
P-selectin antagonists are designed to interfere with the inflammatory cascade by blocking the adhesion of leukocytes to endothelial cells and platelets.[8] This interaction is a critical early step in the inflammatory response. Understanding this pathway provides context for the antagonist's mechanism of action.
P-selectin, expressed on activated endothelial cells and platelets, binds to its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[8][9] This binding mediates the initial tethering and rolling of leukocytes along the vascular wall.[10] This interaction also triggers an intracellular signaling cascade within the leukocyte, involving Src family kinases, which leads to the activation of integrins like LFA-1.[9][11][12] Activated integrins then mediate firm adhesion of the leukocyte to the endothelium, a prerequisite for its migration into the surrounding tissue.
By following these established safety and disposal protocols, researchers can manage novel compounds like this compound responsibly, ensuring a safe laboratory environment for themselves and their colleagues.
References
- 1. vumc.org [vumc.org]
- 2. quora.com [quora.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. mcneese.edu [mcneese.edu]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Validate User [ashpublications.org]
- 9. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
Personal protective equipment for handling P-selectin antagonist 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "P-selectin antagonist 1." Given that this designation may represent a novel or unfully characterized research compound, this document emphasizes a cautious approach based on established laboratory safety principles for bioactive small molecules.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for "this compound" is unavailable, it should be handled as a potentially hazardous substance. The minimum required PPE is outlined below. A thorough risk assessment should be conducted for any new or modified procedures.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Minimum Requirement | Specifications and Use Cases |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended for handling concentrated stock solutions. Change gloves immediately if contaminated. Do not reuse disposable gloves.[1][2] |
| Eye Protection | Safety Glasses with Side Shields | Required for all laboratory work. Goggles should be worn when there is a splash hazard.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement.[3][4] A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) of solutions. |
| Respiratory Protection | Not generally required for small quantities in solution. | Use a certified respirator (e.g., N95) or work in a fume hood if handling the compound as a powder or creating aerosols.[3] |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas.[3] |
Handling and Operational Plan
Safe handling practices are paramount to minimize exposure and prevent contamination. The following operational workflow outlines the key steps for preparing and using "this compound" in a laboratory setting.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps for preparing a stock solution of "this compound," assuming it is a solid compound.
Materials:
-
"this compound" solid
-
Anhydrous DMSO (or other appropriate solvent)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE as specified in Table 1. Prepare the work area in a chemical fume hood.
-
Weighing:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully add the desired amount of "this compound" to the tube.
-
Record the exact weight.
-
-
Calculation:
-
Calculate the volume of solvent needed to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)
-
-
Dissolving:
-
In the fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be tested for stability first.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at -20°C or -80°C as recommended for the specific compound.
-
Disposal Plan
Proper disposal of "this compound" and associated waste is critical to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., unused compound, contaminated weigh boats) Collect in a clearly labeled, sealed container for chemical waste. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | (e.g., needles, pipette tips) Dispose of immediately into a designated sharps container. |
| Contaminated PPE | (e.g., gloves, disposable lab coats) Dispose of in a designated chemical waste bin. Do not dispose of in regular trash. |
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5]
Emergency Procedures
Table 3: Emergency Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.[5] |
This guide is intended to provide a framework for the safe handling of "this compound." Researchers must always exercise caution and adhere to their institution's specific safety protocols.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
